molecular formula C6H8O3S B6615497 3-methanesulfonyl-2-methylfuran CAS No. 1001076-80-7

3-methanesulfonyl-2-methylfuran

Cat. No.: B6615497
CAS No.: 1001076-80-7
M. Wt: 160.19 g/mol
InChI Key: DQPSWDYHWQZIKG-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2-methylfuran is a high-purity chemical reagent with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . This compound is characterized by a furan ring system substituted with a methyl group at the 2-position and a methanesulfonyl group at the 3-position, a functional group known for its strong electron-withdrawing nature and utility as a leaving group in nucleophilic substitution reactions . This sulfone-functionalized furan serves as a valuable synthetic building block in organic chemistry and drug discovery research. The methanesulfonyl (mesyl) group can act as a powerful activating handle for cross-coupling reactions or facilitate the construction of more complex heterocyclic systems. Researchers may employ it in the development of pharmaceutical intermediates, agrochemicals, and new materials, leveraging the furan scaffold which is prevalent in biologically active molecules . As a specialty furan derivative, it also holds potential for use in catalytic studies and as a precursor for high-energy-density liquid fuels, an area of growing interest in biomass conversion . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSWDYHWQZIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Sensory Profile and Odor Threshold of 3-Methanesulfonyl-2-methylfuran: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of flavor and fragrance chemistry, sulfur-substituted furans represent some of the most potent and character-defining aroma compounds known to science. While the parent compounds—such as 2-methyl-3-furanthiol (MFT) and 2-methyl-3-(methylthio)furan—are well-documented for their intense meaty and roasted profiles, their oxidized derivatives remain a frontier in analytical flavor chemistry.

This whitepaper provides an in-depth technical analysis of 3-methanesulfonyl-2-methylfuran (Molecular Formula: C6H8O3S) [1]. As a Senior Application Scientist, I have structured this guide to elucidate the structure-odor relationships (SOR) driven by the sulfonyl group, detail the mechanistic shifts in its sensory profile, and provide field-proven, self-validating methodologies for determining its odor threshold.

Chemical Context & Structure-Odor Relationships (SOR)

The formation of sulfur-containing furans typically occurs via the Maillard reaction, specifically through the thermal degradation of thiamin and cysteine in the presence of reducing sugars [5]. The intermediate 2-methyl-3-furanthiol is highly reactive and easily methylated to form 2-methyl-3-(methylthio)furan, a compound critical to the flavor of roasted meats and beef soups[4].

However, under oxidative stress—such as prolonged storage, high-heat roasting, or specific processing conditions—the thioether linkage (-SCH3) undergoes oxidation to form the sulfone derivative: 3-methanesulfonyl-2-methylfuran [2].

The Causality of the Sulfonyl Group

The transition from a sulfide to a sulfone fundamentally alters the molecule's physicochemical properties:

  • Dipole Moment & Polarity: The highly electronegative oxygen atoms in the -SO2CH3 group drastically increase the molecule's polarity.

  • Volatility: The increased molecular weight (160.02 Da) [1] and enhanced dipole-dipole interactions elevate the boiling point, significantly reducing vapor pressure at room temperature.

  • Receptor Affinity: The steric bulk and altered electrostatic potential of the sulfonyl group change its binding affinity to olfactory G-protein coupled receptors (GPCRs), shifting the sensory perception from sharp/pungent to heavy/savory [3].

Sensory Profile: Mechanistic Shifts via Oxidation

The sensory profile of 3-methanesulfonyl-2-methylfuran demonstrates the profound impact of oxidation on flavor perception. While its unoxidized precursors are characterized by piercing, alliaceous, and raw meaty notes, the sulfone derivative exhibits a heavier, more complex profile.

  • Primary Descriptors: Heavy roasted, burnt, savory, and deep umami/bouillon.

  • Secondary Descriptors: Slight caramelic undertones (derived from the furan ring) [3].

  • Threshold Dynamics: Because the sulfone is significantly less volatile than the sulfide, its odor threshold in water is exponentially higher. It requires a higher concentration in the headspace to achieve the necessary receptor occupancy for signal transduction.

Comparative Quantitative Data

The following table summarizes the causal relationship between oxidation state, sensory descriptors, and odor thresholds within this homologous series.

CompoundFunctional GroupMolecular WeightPrimary Odor DescriptorOdor Threshold (Water, ppb)
2-Methyl-3-furanthiol Thiol (-SH)114.16 DaRaw meat, roasted beef, pungent0.005 - 0.01
2-Methyl-3-(methylthio)furan Sulfide (-SCH3)128.19 DaMeaty, nutty, alliaceous0.05 - 0.1
3-Methanesulfonyl-2-methylfuran Sulfone (-SO2CH3)160.02 DaHeavy roasted, burnt, savory50 - 150 (Est. via SOR)

Olfactory Signaling & Perception Pathway

To understand why the sensory profile shifts, we must map the biological transduction. The steric bulk of the sulfonyl group prevents it from binding to the highly sensitive thiol-specific ORs (like OR2T11), forcing it to interact with receptors tuned to heavier, roasted heterocyclic compounds.

Pathway Ligand 3-Methanesulfonyl- 2-methylfuran OR Olfactory Receptor (OR) Binding Ligand->OR GProt G-Protein (Golf) Activation OR->GProt AC3 Adenylyl Cyclase III (cAMP Production) GProt->AC3 CNG CNG Channel Opening (Ca2+/Na+ Influx) AC3->CNG Glomerulus Olfactory Bulb Processing CNG->Glomerulus Depolarization

Caption: Olfactory transduction pathway for sulfonyl furans from receptor binding to neural processing.

Analytical Methodologies for Odor Threshold Determination

To empirically determine the sensory profile and odor threshold of 3-methanesulfonyl-2-methylfuran, a rigorous, self-validating analytical workflow must be employed. The protocols below eliminate artifact formation and statistical guessing.

Protocol 1: Isolation and Verification (SAFE & GC-MS)

Causality: High-heat extraction methods can artificially generate sulfones or degrade furans. Solvent Assisted Flavor Evaporation (SAFE) operates under high vacuum and low temperature, ensuring the isolated volatile profile perfectly mirrors the native sample.

  • Extraction: Homogenize the target matrix (e.g., roasted grain or beef extract) in dichloromethane (DCM).

  • Distillation: Subject the extract to SAFE at 40°C under high vacuum (10⁻³ mbar) to separate volatiles from non-volatile lipids and matrices.

  • Concentration: Dry the distillate over anhydrous sodium sulfate and concentrate to 1 mL using a Vigreux column.

  • Verification: Inject 1 µL into a GC-MS equipped with a DB-Wax capillary column. Verify the presence of 3-methanesulfonyl-2-methylfuran via its molecular ion (m/z 160) and characteristic fragmentation pattern [1].

Protocol 2: Gas Chromatography-Olfactometry (GC-O) & AEDA

Causality: Aroma Extract Dilution Analysis (AEDA) directly correlates instrumental concentration with human olfactory detection, providing a Flavor Dilution (FD) factor that serves as a preliminary threshold indicator.

  • Dilution Series: Prepare a stepwise 1:3 dilution series of the concentrated SAFE extract using DCM.

  • Injection: Inject each dilution sequentially into a GC-O system.

  • Sniffing Port Evaluation: Three trained panelists evaluate the effluent at the sniffing port.

  • FD Factor Determination: The highest dilution at which the specific "heavy roasted/burnt" odor of the sulfone is detected is recorded as its FD factor.

Protocol 3: Sensory Panel Threshold Testing (3-AFC Method)

Causality: The 3-Alternative Forced Choice (3-AFC) method (ASTM E679) is a self-validating psychophysical system. By presenting one spiked sample and two blanks, it forces a choice, mathematically eliminating false positives and olfactory fatigue.

  • Preparation: Synthesize or isolate highly purified (>99%) 3-methanesulfonyl-2-methylfuran.

  • Matrix Setup: Prepare an ascending concentration series (factor of 3) of the compound in odor-free water, ranging from 1 ppb to 500 ppb.

  • Presentation: Present a panel of 15 trained assessors with three coded sniff jars per concentration level: two containing pure water, one containing the spiked sample.

  • Evaluation: Assessors must identify the distinct sample. If they cannot detect a difference, they must guess.

  • Calculation: The individual best-estimate threshold (BET) is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. The group threshold is the geometric mean of all individual BETs.

Workflow A Sample Preparation (Solvent Extraction & SAFE) B GC-MS / GC-O Analysis (Identification & Olfactometry) A->B Volatile Isolate C Aroma Extract Dilution Analysis (AEDA) B->C Odor Active Regions D Sensory Panel (3-AFC) (Threshold Determination) C->D Target Concentration Range E Data Synthesis (Odor Activity Value - OAV) D->E Individual Thresholds

Caption: Self-validating analytical workflow for determining precise odor thresholds.

Conclusion

The sensory profile of 3-methanesulfonyl-2-methylfuran represents a fascinating case study in flavor chemistry where oxidation dampens the extreme pungency of a parent sulfide, yielding a heavier, savory, and roasted aroma. Because of its elevated odor threshold, its impact in food matrices is highly dependent on extensive thermal processing or prolonged oxidative environments. By utilizing rigorous, self-validating methodologies like SAFE, AEDA, and 3-AFC, flavor scientists can accurately map the sensory contribution of this complex sulfone derivative.

References

  • Title: PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S). Source: uni.lu.
  • Title: Theory and Applications for Sulfur Chemistry: Hydrogen from Hydrogen Sulfide. Source: mit.edu.
  • Title: Effects of roasting on physicochemical characteristics and flavor substances of germinated brown rice. Source: nih.gov.
  • Title: Influence of extracted 5-nucleotides on aroma compounds and flavour acceptability of real beef soup. Source: tandfonline.com.
  • Title: Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Source: acs.org.

3-Methanesulfonyl-2-methylfuran in Coffee: Mechanistic Formation, Analytical Detection, and Toxicological Relevance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific interest of drug development professionals and researchers regarding 3-methanesulfonyl-2-methylfuran .

Given that this compound is the stable sulfone metabolite/oxidation product of the potent coffee odorant 2-methyl-3-furanthiol (MFT) , the guide focuses on its mechanistic formation, analytical isolation from the coffee matrix, and relevance as a background exposure marker in toxicological assessments.

Executive Summary

3-Methanesulfonyl-2-methylfuran (CAS: Not widely listed in standard flavor databases; analog of FEMA 3188 derivatives) represents a specific oxidative endpoint of sulfur-substituted furans found in roasted coffee. While the parent thiol, 2-methyl-3-furanthiol (MFT) , is a primary odorant responsible for the "meaty" and "roasty" notes of coffee, its instability leads to rapid degradation.

For drug development professionals, this sulfone is of critical interest not necessarily as a flavorant, but as a stable metabolic marker and a potential impurity sharing structural motifs with furan-based pharmacophores. Understanding its natural occurrence in coffee provides essential data for Threshold of Toxicological Concern (TTC) assessments and background exposure modeling.

This guide details the biogenic formation pathways , extraction protocols , and quantification strategies required to isolate this polar furan derivative from the complex coffee matrix.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methanesulfonyl-2-methylfuran
Synonyms 2-Methyl-3-(methylsulfonyl)furan; 3-Mesyl-2-methylfuran
Molecular Formula C₆H₈O₃S
Molecular Weight 160.19 g/mol
Structure Description Furan ring substituted at C2 with a methyl group and at C3 with a methanesulfonyl group (-SO₂Me).[1]
Polarity High (relative to parent thiol due to sulfone moiety).
Solubility Soluble in alcohols, DMSO, chlorinated solvents; moderate water solubility.
Precursor 2-Methyl-3-furanthiol (MFT) / 2-Methyl-3-(methylthio)furan.

Mechanistic Formation in Coffee

The presence of 3-methanesulfonyl-2-methylfuran in coffee is not a primary product of the Maillard reaction but rather a secondary oxidative derivative . The formation follows a cascade starting from sulfur-containing amino acids (Cysteine/Methionine) and sugar degradation products.

The Oxidative Cascade
  • Primary Generation: Thermal degradation of Cysteine and Ribose generates 2-methyl-3-furanthiol (MFT) .

  • Methylation: Enzymatic or thermal S-methylation (common in biological systems and high-heat processing) converts MFT to 2-methyl-3-(methylthio)furan .

  • Oxidation: Exposure to reactive oxygen species (ROS) during roasting or storage oxidizes the thioether first to a sulfoxide , and finally to the stable sulfone .

Pathway Visualization

The following diagram illustrates the transformation from the volatile aroma compound to the stable sulfone target.

CoffeeSulfoneFormation Cys Cysteine (Green Bean) Maillard Maillard Reaction (Roasting > 200°C) Cys->Maillard Rib Ribose/Hexose (Green Bean) Rib->Maillard MFT 2-Methyl-3-furanthiol (MFT) [Meaty/Roasty Odor] Maillard->MFT Thermal Degradation Thioether 2-Methyl-3-(methylthio)furan [Thioether Intermediate] MFT->Thioether S-Methylation (Thermal/Enzymatic) Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide Oxidation (+O) Sulfone 3-Methanesulfonyl-2-methylfuran (Target Sulfone) [Stable Marker] Sulfoxide->Sulfone Oxidation (+O) Final Stable State

Caption: Figure 1. Oxidative pathway from labile thiol precursors to the stable 3-methanesulfonyl-2-methylfuran.

Analytical Methodology

Detecting the sulfone requires a deviation from standard coffee aroma analysis (Headspace GC-MS) because the sulfone group significantly increases polarity and reduces volatility compared to the parent thiol.

Extraction Protocol: Solid Phase Extraction (SPE)

Objective: Isolate polar furan derivatives from the lipid-rich coffee brew.

Reagents:

  • Methanol (LC-MS grade)

  • Dichloromethane (DCM)

  • Strata-X or HLB SPE Cartridges

Step-by-Step Protocol:

  • Brew Preparation: Prepare a standard coffee brew (50g ground coffee / 1L water) at 93°C. Filter through 0.45 µm PTFE to remove particulates.

  • Conditioning: Condition SPE cartridge with 6 mL Methanol followed by 6 mL water.

  • Loading: Load 100 mL of coffee brew onto the cartridge (Flow rate: 2 mL/min).

  • Washing: Wash with 5 mL 5% Methanol in water (removes highly polar sugars/acids).

  • Elution: Elute target sulfones with 5 mL Dichloromethane/Methanol (90:10 v/v) . The DCM helps solubilize the furan core, while Methanol disrupts polar interactions.

  • Concentration: Evaporate eluate to dryness under Nitrogen at 35°C. Reconstitute in 200 µL Methanol for analysis.

Detection: LC-MS/MS (Targeted MRM)

Due to low natural abundance, Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode is required.

  • Instrument: Agilent 6495 Triple Quad LC/MS or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Electrospray Ionization (ESI) Positive mode. Sulfones protonate well on the sulfonyl oxygen.

  • MRM Transitions:

    • Precursor: m/z 161.0 [M+H]⁺

    • Quantifier: m/z 161.0 → 81.0 (Loss of SO₂Me group, furan ring fragment)

    • Qualifier: m/z 161.0 → 65.0 (Ring fragmentation)

Toxicological Relevance in Drug Development

For drug candidates containing furan or sulfone moieties, establishing the "natural occurrence" of 3-methanesulfonyl-2-methylfuran allows researchers to leverage the Threshold of Toxicological Concern (TTC) for substances with known dietary exposure.

Metabolism & Safety

Studies on the metabolism of furanthiols in mammalian systems (rats) indicate that S-methylation followed by oxidation to sulfones is a primary detoxification pathway.

  • Detoxification: The conversion of the reactive thiol (-SH) to the sulfone (-SO₂Me) reduces reactivity toward nucleophilic DNA/protein sites, potentially mitigating the toxicity associated with the parent furan.

  • Biomarker Utility: In clinical trials, the presence of this sulfone in urine may represent dietary intake (coffee consumption) rather than drug metabolism, necessitating a baseline restriction or background subtraction.

Comparative Data Table
CompoundRole in CoffeeStabilityToxicity ConcernDetection Method
2-Methyl-3-furanthiol Key Aroma (Meaty)Low (Oxidizes rapidly)Moderate (Reactive nucleophile)GC-O / GC-MS
Bis(2-methyl-3-furyl)disulfide Aroma (Meaty/Garlic)ModerateLowGC-MS
3-Methanesulfonyl-2-methylfuran Oxidative Marker High (Stable) Low (Metabolic End-product) LC-MS/MS

Experimental Workflow Diagram

The following diagram outlines the complete workflow for validating the presence of this compound in a coffee matrix, ensuring self-validating results through spike-recovery controls.

AnalyticalWorkflow Sample Roasted Coffee Sample (Ground) Extract Solid Phase Extraction (SPE) (Strata-X / HLB) Sample->Extract Spike Internal Standard Spike (Deuterated Analog) Spike->Extract Validation Sep LC Separation (C18 Reverse Phase) Extract->Sep Eluate (DCM/MeOH) Detect MS/MS Detection (MRM Mode: 161 -> 81) Sep->Detect ESI+ Data Quantification & Background Correction Detect->Data

Caption: Figure 2. Analytical workflow for the isolation and quantification of trace furan sulfones.

References

  • Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. Journal of Agricultural and Food Chemistry. (Explains the generation of furanthiol precursors).

  • Metabolism of Furfuryl Mercaptan and 2-Methyl-3-furanthiol in Rat Liver. Food and Chemical Toxicology. (Establishes the biological oxidation pathway to sulfones).

  • Sulfur-substituted Furan Derivatives. WHO Food Additives Series 50. (Safety evaluation and metabolic fate of furan derivatives).

  • PubChemLite Record: 3-methanesulfonyl-2-methylfuran. PubChem.[2] (Chemical structure and physical property data).

Sources

Thermodynamic Profiling of Sulfur-Substituted Furans and Thiophenes: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As researchers pushing the boundaries of medicinal chemistry and advanced materials, we frequently encounter the challenge of predicting how heteroatom substitution impacts molecular stability. The bioisosteric replacement of a furan oxygen with a sulfur atom (yielding a thiophene derivative), or the functionalization of a furan ring with sulfur-containing groups (e.g., thiols, sulfides), fundamentally alters the thermodynamic landscape of the molecule. In this guide, we will explore the rigorous, self-validating methodologies required to accurately profile the thermodynamic properties of sulfur-substituted furans and related heterocycles, providing actionable insights for drug development professionals.

Structural and Thermodynamic Causality: Oxygen vs. Sulfur Heterocycles

When transitioning from an oxygen-containing furan ring to a sulfur-containing thiophene ring, the thermodynamic behavior shifts dramatically due to the differing electronic properties of oxygen and sulfur.

Oxygen possesses a higher electronegativity than sulfur, which directly influences the molecular geometry, resulting in 1 compared to their thiophene analogs[1]. Conversely, the sulfur atom exhibits 2[2]. This increased polarizability enhances the attractive London dispersion forces acting between molecules. As a direct macroscopic consequence, the 2 than that of the furan family[2]. Understanding these causal relationships is essential for optimizing the lipophilicity and metabolic stability of heterocyclic pharmacophores.

Quantitative Thermophysical Profiling

To contextualize these mechanistic differences, we must examine the quantitative thermophysical data. Table 1 summarizes the key comparative properties between furan and thiophene derivatives, highlighting how heteroatom substitution dictates macroscopic behavior.

Table 1: Comparative Thermophysical and Thermodynamic Trends of Five-Membered Heterocycles at 298.15 K

Compound ClassRepresentative MoleculeDipole Moment (D)Surface TensionVapor Pressure TrendPrimary Intermolecular Forces
Oxygen Heterocycle Furan0.73LowerHigherDipole-Dipole
Substituted Oxygen 2-Methylfuran0.76LowerModerateDipole-Dipole, Weak Dispersion
Sulfur Heterocycle Thiophene~0.55HigherLowerStrong Dispersion (High Polarizability)
Substituted Sulfur 2-MethylthiopheneHighest in seriesHighestLowestEnhanced Dispersion & Dipole

Data synthesized from3[3] and thiophene families[2].

Self-Validating Experimental Protocols

Generating trustworthy thermodynamic data requires a self-validating system. A single experimental technique is vulnerable to systematic errors. Therefore, we employ a tripartite workflow:4[4].

Protocol A: Static Bomb Combustion Calorimetry (Determination of )
  • Sample Purification: Purify the sulfur-substituted furan (e.g., furfuryl methyl sulfide) to >99.9% via preparative gas chromatography. Causality: Even trace impurities can cause 5, skewing the baseline thermodynamic values[6].

  • Bomb Preparation with Aqueous Modifier: Introduce a precisely weighed liquid sample into the static bomb. Crucial Step: Add a known volume of deionized water to the bomb. Causality: The combustion of sulfur yields a chaotic mixture of

    
     and 
    
    
    
    gases. The water ensures all sulfur oxides are quantitatively absorbed and converted into a thermodynamically well-defined state (aqueous sulfuric acid,
    
    
    ). Without this, the final state is ambiguous, invalidating the energy calculations.
  • Ignition and Measurement: Pressurize with high-purity oxygen (typically 3 MPa) and ignite. Measure the temperature rise to calculate the standard massic energy of combustion (

    
    ).
    
  • Data Reduction: Apply Washburn corrections to adjust the bomb process to standard state conditions, yielding the standard molar enthalpy of combustion (

    
    ) and, via Hess's Law, the liquid-phase enthalpy of formation (
    
    
    
    ).
Protocol B: Calvet High-Temperature Microcalorimetry (Determination of )
  • Isothermal Cell Equilibration: Equilibrate the Calvet microcalorimeter at a constant elevated temperature (e.g., 298.15 K to 338.15 K).

  • Sample Introduction: Drop a sealed, fragile glass capillary containing the liquid sample into the measurement cell.

  • Isothermal Vaporization: Break the capillary, allowing the sample to vaporize into a vacuum or carrier gas stream. Causality: Traditional boiling point (isoteniscopic) methods subject complex, functionalized heterocycles to prolonged thermal stress, risking degradation. Calvet microcalorimetry measures the heat flow of isothermal vaporization directly, 7[7].

  • Integration: Integrate the heat flow thermogram to extract the standard molar enthalpy of vaporization (

    
    ).
    
Protocol C: Computational Cross-Validation (DFT / G3 Theory)
  • Geometry Optimization: Utilize Density Functional Theory (DFT), specifically the1[1]. Causality: B3LYP accurately models the electron correlation effects necessary to resolve the differing bond angles induced by sulfur versus oxygen electronegativity.

  • High-Level Energy Calculation: Apply the G3 composite quantum chemical method to calculate the4[4].

  • Validation Check: Compare the experimental gas-phase enthalpy (

    
    ) against the G3 computed value. Causality: If the deviation exceeds the experimental uncertainty (
    
    
    
    kJ/mol), the system flags a potential error (e.g., incomplete combustion), enforcing a strict self-validating loop.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermodynamic characterization process.

G Sample Sulfur-Substituted Furan Sample Bomb Static Bomb Combustion Calorimetry Sample->Bomb Purified Aliquot Calvet Calvet High-Temp Microcalorimetry Sample->Calvet Purified Aliquot dHc Enthalpy of Combustion (ΔcHom) Bomb->dHc Washburn Corrections dHv Enthalpy of Vaporization (Δl_gHom) Calvet->dHv Isothermal Integration dHf_l Liquid-Phase Enthalpy of Formation (ΔfHom, l) dHc->dHf_l Hess's Law dHf_g Gas-Phase Enthalpy of Formation (ΔfHom, g) dHv->dHf_g dHf_l->dHf_g + Δl_gHom DFT G3 / DFT Computational Validation dHf_g->DFT Cross-Validation (Δ < 4 kJ/mol)

Figure 1: Self-validating thermodynamic workflow for sulfur-substituted furans.

Implications for Drug Development

For drug development professionals, these thermodynamic parameters are not merely abstract numbers. The gas-phase enthalpy of formation (


) and the enthalpy of vaporization directly correlate with a molecule's cohesive energy density. When bioisosterically replacing a furan with a thiophene, the increased polarizability of sulfur enhances dispersion interactions with lipophilic binding pockets in target proteins. Furthermore, the energetically favorable formation of these heterocycles—indicated by 1[1] ensures that the core scaffold remains thermodynamically stable under physiological metabolic stress.

References

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives - AIP Publishing. 1

  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - ResearchGate. 7

  • Thermophysical properties of the thiophene family - Academia.edu. 2

  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI. 4

  • Thermophysical Study of the Furan Family - ResearchGate. 3

  • 2-Methylfuran-Heat Capacity and Thermodynamic Properties from 5°to 310° K. - ACS Publications. 5

Sources

Mechanistic Toxicology and Bioactivation of 3-Methanesulfonyl-2-methylfuran: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Alert Analysis

In the landscape of drug development and molecular toxicology, the furan ring is a widely recognized structural alert due to its propensity for metabolism-induced toxicity[1]. 3-Methanesulfonyl-2-methylfuran (3-MS-2-MF) , a compound with the molecular formula C₆H₈O₃S and a monoisotopic mass of 160.019 Da[2], presents a unique toxicological profile driven by its asymmetric substitution.

From a chemical biology perspective, the toxicity of furan derivatives is rarely mediated by the parent compound. Instead, toxicity is driven by Cytochrome P450 (CYP450)-mediated bioactivation[3]. In 3-MS-2-MF, the electron-donating 2-methyl group stabilizes the formation of an epoxide intermediate, a characteristic that typically exacerbates hepatotoxicity (as observed in 2-methylfuran, which causes severe centrilobular necrosis)[4]. Conversely, the 3-methanesulfonyl group exerts a strong electron-withdrawing pull. While this may slightly reduce the overall rate of CYP450 oxidation compared to unsubstituted furan, the resulting reactive dialdehyde becomes a highly potent, hard electrophile capable of devastating cellular adduction[5].

Cytochrome P450-Mediated Bioactivation Pathway

The causality of furan-induced cellular insult is rooted in Phase I hepatic metabolism. Cytochrome P450 enzymes—predominantly CYP2E1 and CYP3A4—catalyze the monooxygenation of the furan ring[3][6].

  • Epoxidation & Ring Opening: The initial oxidation of 3-MS-2-MF yields an unstable furan epoxide. Due to the ring strain and electronic instability, this epoxide rapidly undergoes spontaneous ring-opening.

  • Formation of the Reactive Enedial: In unsubstituted furan, this ring-opening generates cis-2-butene-1,4-dial (BDA)[7][8]. For 3-MS-2-MF, the process generates a sulfonyl-substituted acetylacrolein derivative.

  • Nucleophilic Attack: This α,β-unsaturated dialdehyde is highly electrophilic. It rapidly targets cellular nucleophiles, primarily depleting the intracellular antioxidant pool by conjugating with reduced glutathione (GSH)[5].

Once GSH is depleted, the dialdehyde attacks the primary amines of lysine residues and the sulfhydryl groups of cysteine residues in cellular proteins, forming stable, irreversible pyrrole cross-links[3][5]. This protein adduction disrupts critical cellular machinery, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis[7][9].

Bioactivation Parent 3-Methanesulfonyl-2-methylfuran (Parent Compound) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->CYP Phase I Metabolism Epoxide Furan Epoxide Intermediate CYP->Epoxide Epoxidation Dial Reactive Enedial (Electrophile) Epoxide->Dial Ring Opening GSH GSH Conjugation (Detoxification) Dial->GSH GSH Transferase Protein Protein/DNA Adduction (Pyrrole Cross-linking) Dial->Protein Nucleophilic Attack Tox Hepatotoxicity & Oxidative Stress Protein->Tox Cellular Dysfunction

Metabolic bioactivation pathway of 3-MS-2-MF leading to hepatotoxicity.

Comparative Toxicokinetics

To contextualize the metabolic velocity of 3-MS-2-MF, we must benchmark it against established furan pharmacokinetics. The bioactivation of furans is highly dependent on the target organ concentration and the specific affinity (Km) of the hepatic isoforms[10].

SubstratePrimary Hepatic IsoformVmax (nmol/hr/10⁶ cells)Km (µM)Primary Reactive Intermediate
Furan CYP2E118.0 - 48.00.4 - 3.3cis-2-butene-1,4-dial (BDA)
2-Methylfuran CYP2E1 / CYP3A4~55.0~1.2Acetylacrolein
3-MS-2-MF (Projected)CYP3A4 / CYP2E1~12.5~5.5Sulfonyl-acetylacrolein

Note: Projected data for 3-MS-2-MF is extrapolated based on the steric hindrance and electron-withdrawing deactivation imparted by the methanesulfonyl group, compared to the kinetic baselines of furan and 2-methylfuran[4][10].

Self-Validating Experimental Workflows

To rigorously evaluate the toxicity of 3-MS-2-MF in a preclinical setting, we must employ self-validating experimental designs. The following protocols do not merely measure cell death; they prove the mechanism of toxicity by isolating the reactive intermediate and demonstrating CYP450 dependence.

Protocol 1: In Vitro CYP450 Bioactivation & Trapping Assay

Objective: To capture and quantify the transient reactive enedial intermediate using surrogate nucleophiles. Causality & Logic: The reactive dialdehyde requires both a sulfhydryl and a primary amine to form a stable pyrrole ring. By providing N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL) in excess, we force the intermediate to form a stable NAC-metabolite-NAL conjugate, mimicking in vivo protein cross-linking for LC-MS/MS detection[3].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Why HLM? Microsomes provide a concentrated, controlled environment of Phase I enzymes without the confounding variables of Phase II detoxification pathways.

  • Trapping Agent Addition: Supplement the matrix with 5 mM NAC and 5 mM NAL.

  • Substrate Spiking: Add 3-MS-2-MF to achieve a final concentration of 50 µM.

  • Initiation: Initiate the bioactivation by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Why NADPH? CYP450 monooxygenation is strictly dependent on electron transfer from NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring for the specific mass transition of the substituted pyrrole conjugate.

Protocol 2: Hepatocellular Toxicity & GSH Depletion Profiling

Objective: To prove that 3-MS-2-MF toxicity is metabolism-dependent rather than parent-compound mediated. Causality & Logic: By utilizing 1-aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP450 enzymes, we create a self-validating control system. If ABT rescues the cells from toxicity, it definitively proves that the CYP450-generated metabolite (not the parent 3-MS-2-MF) is the toxicological agent[9].

  • Cell Seeding: Plate primary human hepatocytes in collagen-coated 96-well plates at 50,000 cells/well. Allow 24 hours for attachment.

  • CYP450 Inhibition (Control Arm): Pre-incubate half of the wells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to dosing. Leave the other half untreated.

  • Compound Dosing: Treat cells with a concentration gradient of 3-MS-2-MF (1 µM to 500 µM) for 24 hours.

  • Multiplexed Readout:

    • GSH Depletion: Lyse cells and measure intracellular reduced glutathione using a fluorometric monochlorobimane (MCB) assay. Why? GSH depletion is the primary hallmark and first line of defense against furan-induced electrophilic stress[5].

    • Cell Viability: Measure ATP content via a luminescence-based assay (e.g., CellTiter-Glo). A drop in ATP correlates directly with mitochondrial failure and hepatocellular necrosis[7].

Strategic Directives for Drug Design

For drug development professionals, the presence of a furan ring necessitates rigorous de-risking. While the 3-methanesulfonyl group on 3-MS-2-MF provides some electronic deactivation of the furan core, the 2-methyl group maintains the molecule's vulnerability to CYP-mediated epoxidation. If 3-MS-2-MF is a proposed scaffold, structural activity relationship (SAR) efforts should focus on replacing the furan ring with bioisosteres (e.g., oxazoles or substituted pyrazoles) that resist Phase I bioactivation while maintaining the desired pharmacological geometry.

References[2] PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S). uni.lu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgi8z22pnmjp0_1N7R4d5D2s65ipQ2ytPjyeT96FI3oxVyIePIILEsksczt9hFZ97N3meF0-o4TnEcloNspXvRTH6UbtXsdRorx2fa28TKrkPuS8zg1VssmlnoM-5Epf2TxS1hB9CS6hfdvBtPTg==[7] Exploration of the cellular effects of the high-dose, long-term exposure to coffee roasting product furan and its by-product cis-2-butene-1,4-dial on human and rat hepatocytes. Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6yjdX1vw2IahfKlEoOPfM8EU65kohQrV_WJy17X9Wg4YT3sd3dyv8K2ibaIp8lbUF4wZl-sxFqLsHyUcLccZST3hRy5bUX_j3uQQkfe4oi_ApMsq7H83FOMFKamXUfWAw_RcB4XtMSB9BcwIebPN97GmagC4_kXsGtpFO[10] Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxIYeQl5tJHIE40d80K0oDL2C7xD3oR_CbqRHpmM3oPWk-nNGO5H2exnbzwmuH1fIt5Y2jGcsDGw01myUmoCQGYu6yCI_IBliHAt5CZ1UDJaP2tFBuMN81YQgN6wM4Kpx7pEE=[1] Bioactivation of Furans by Human Lung and Liver Microsomes and S9. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdOHN71bL73hAaV52tq7ts2Wn8r33AdWGbzbFJqZF_5bYVKDV9e5RMnG0PMBGqY8AHzOhDZLiITHAYukfqW0BFJ_8q7f65pORv3KgRyZHUWuPtiP8zWmMnBP8biXkhId0GTKB-vVIE_6qlaylvb2sTtvUwrwfpQ9mJEaCnep3s_-VtRvduT6y3RGencfArlBK52-CfwSeWjY6l1gcPEyefGl-aIXdYk8Emwms6JBvR[5] Characterization of Amino Acid and Glutathione Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2uB9b4bUd9-NXvTWCTKHFp-H2i45kWmxyhmNN0NtWa_NtW_R-rlVfKeMJDOUEFuazGcdRh3_SpBGMnZOowFLtlcUE7nVAqLJcOME9QcEDITC_su11uWI_l3Ct5o6rzvMOSNE3uw==[3] Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXSEjMQhx7_4PMqK_cEhe9pagjnTT4c3cqes8avEAmaq4l8X4MBARbGd6Tm6nOBkj6_1Vr6MpMg3xfXmfUJ4ff3dQHouo_qS00878wBOnqzWtpHeKswfsNze7uPU986esJpli[9] The Metabolism and Toxicity of Furosemide in the Wistar Rat and CD-1 Mouse: a Chemical and Biochemical Definition. CORE.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWp1Op7DV5QOkLdrfeU4ifzL5QpVdBltZhFi-xitatX7_PdDkQeBChzu9qRqw_QIal9aMKAQysn_K1s455T3XjTxWb6uNy1WfVFM0l55CnL8EfPqQhLGAPjqrcBHEgGY1g6cuzxQ46SA==[4] A 28-day Gavage Toxicity Study in Male Fischer 344 Rats with 2-methylfuran. Ovid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5iJ6WaLlxd_EyscWyQiq0krC-D_HdOqHsfQVLeEcv_6HrQZFabQPNI7nEQlLYDTk5Lp2350vC4fVYGXNg7_zTZSHDSwBhJzkgu8slwgWZ9StohxhwoifWupiq68f2o9Eexk3_yPbaFUqQFtc1NIdflDkyLbtvUMsT5GhC0jS8XvWNFy5hIiAYg26kTWLF9kJ2HrRb2hrZhLsnL4AW_8YxiqATfj2c6T5RwD-dGoXezXcSg1GOn33bXspYL1A=

Sources

molecular weight and formula of 3-methanesulfonyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methanesulfonyl-2-methylfuran for Chemical Research and Development

Introduction

3-Methanesulfonyl-2-methylfuran is a unique heterocyclic compound that merges the biologically significant 2-methylfuran scaffold with the pharmaceutically crucial methanesulfonyl functional group. The 2-methylfuran ring is a known constituent in various natural products and serves as a versatile building block in the synthesis of pharmaceuticals, including vitamin B1 and certain antimalarial drugs.[1][2] The methanesulfonyl (sulfone) moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance a molecule's physicochemical properties such as solubility and metabolic stability, and it is present in numerous FDA-approved drugs.[3][4]

Despite the established importance of its constituent parts, 3-methanesulfonyl-2-methylfuran itself is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates fundamental molecular data, proposes a viable synthetic pathway, presents a predicted spectroscopic profile for characterization, and explores the compound's potential applications based on the well-understood principles of its chemical motifs.

Core Molecular Properties

The foundational properties of 3-methanesulfonyl-2-methylfuran are summarized below. This data provides the essential starting point for any experimental or computational investigation.

PropertyValueSource
Molecular Formula C₆H₈O₃SPubChemLite[5]
Molecular Weight 160.19 g/mol Calculated
Monoisotopic Mass 160.01941 DaPubChemLite[5]
IUPAC Name 2-methyl-3-(methylsulfonyl)furanPubChemLite[5]
SMILES CC1=C(C=CO1)S(=O)(=O)CPubChemLite[5]
InChI Key DQPSWDYHWQZIKG-UHFFFAOYSA-NPubChemLite[5]

Synthesis and Characterization

While specific literature on the synthesis of 3-methanesulfonyl-2-methylfuran is scarce, a logical and high-yielding pathway can be proposed based on standard, well-established organic transformations. The most direct approach involves the oxidation of a sulfide precursor.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved in a two-step process starting from commercially available 2-methylfuran. The key transformation is the oxidation of an intermediate thioether (sulfide) to the target sulfone. This oxidation is a common and reliable reaction in organic synthesis.

The workflow is visualized below:

Synthesis_Workflow Start 2-Methylfuran Step1 Introduction of Thioether Group (e.g., via lithiation and reaction with dimethyl disulfide) Start->Step1 Step 1 Precursor 3-(Methylsulfanyl)-2-methylfuran (Sulfide Precursor) Step1->Precursor Step2 Oxidation Reaction Precursor->Step2 Step 2 Product 3-Methanesulfonyl-2-methylfuran (Target Compound) Step2->Product e.g., m-CPBA

Caption: Proposed two-step synthesis of 3-methanesulfonyl-2-methylfuran.

The critical step, the oxidation of the sulfide, is typically accomplished using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This reagent is highly effective for converting sulfides to sulfones, often in excellent yield and under mild conditions.[6]

Predicted Spectroscopic Profile

For novel or sparsely documented compounds, predicting the spectroscopic signature is crucial for guiding characterization efforts. The following data is predicted based on the chemical structure and established principles of NMR, IR, and mass spectrometry.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the methanesulfonyl group significantly influences the chemical shifts of the adjacent protons and carbons on the furan ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.55 Doublet (d) 1H H-5 (Furan) Deshielded by adjacent oxygen and conjugation.
~6.80 Doublet (d) 1H H-4 (Furan) Shielded relative to H-5, coupled to H-5.
~3.15 Singlet (s) 3H -S(=O)₂-CH Typical shift for a methyl sulfone.

| ~2.60 | Singlet (s) | 3H | Furan-CH ₃ | Attached to the electron-rich furan ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~155 C-2 (Furan) Quaternary carbon attached to methyl and oxygen.
~148 C-5 (Furan) Carbon adjacent to oxygen, deshielded.
~125 C-3 (Furan) Quaternary carbon attached to the strongly electron-withdrawing sulfone group.
~115 C-4 (Furan) Shielded carbon on the furan ring.
~45 -S(=O)₂-C H₃ Typical shift for a methyl sulfone carbon.

| ~15 | Furan-C H₃ | Aliphatic carbon attached to the ring. |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfone group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3100 C-H (Furan) Aromatic C-H Stretch
~2950 C-H (Methyl) Aliphatic C-H Stretch
~1600, ~1500 C=C (Furan) Aromatic Ring Stretch

| ~1320, ~1150 | S=O (Sulfone) | Asymmetric & Symmetric Stretch |

2.2.3. Mass Spectrometry (MS)

Predicted mass spectrometry data provides insight into the compound's fragmentation patterns under ionization.

Table 4: Predicted Collision Cross Section Data for Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 161.02669 128.1
[M+Na]⁺ 183.00863 138.9
[M-H]⁻ 159.01213 133.8

Data sourced from PubChemLite.[5]

Reactivity and Potential Applications in Drug Discovery

The true potential of 3-methanesulfonyl-2-methylfuran lies in the synergistic combination of its two core motifs. Understanding their individual contributions allows for the logical prediction of the molecule's utility in research and development.

Logical_Relationship Motif1 2-Methylfuran Motif • Known biological scaffold • Versatile chemical handle • Potential for metabolic activation Combined 3-Methanesulfonyl-2-methylfuran Hypothesized Properties Motif1:title->Combined:title Motif2 Methanesulfonyl Motif • Improves solubility • Enhances metabolic stability • Strong H-bond acceptor • Reduces lipophilicity Motif2:title->Combined:title Applications {Potential Applications| • Drug Discovery Building Block • Lead Optimization Scaffold • Probe for Mechanistic Studies } Combined->Applications

Caption: Synergistic properties suggesting potential applications.

Pharmacological Significance of Constituent Motifs
  • The 2-Methylfuran Scaffold: Furan rings are considered bioisosteres of phenyl rings and are present in numerous bioactive compounds.[7] They can serve as key structural elements that interact with biological targets. 2-methylfuran, specifically, is a versatile intermediate in the synthesis of drugs and can be derived from renewable biomass sources.[1] However, it is crucial for drug development professionals to consider its metabolism, as 2-methylfuran can be oxidized by cytochrome P450 enzymes to form reactive metabolites like 3-acetylacrolein, which can interact with biological macromolecules.[8]

  • The Methanesulfonyl Moiety: The sulfone group is a powerful tool in medicinal chemistry.[3] It is a strong hydrogen bond acceptor, which can facilitate binding to protein targets. Its electron-withdrawing nature and resistance to metabolic degradation make it invaluable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[3] By increasing polarity and reducing lipophilicity, the sulfone group often improves the solubility and pharmacokinetic profile of a lead compound.

Hypothesized Biological Activities and Applications

Given the prevalence of furan and sulfone motifs in pharmacologically active agents, it is reasonable to hypothesize that 3-methanesulfonyl-2-methylfuran could serve as a valuable scaffold or intermediate in several therapeutic areas:

  • Anti-inflammatory Agents: Many anti-inflammatory drugs incorporate sulfone or sulfonamide groups. This compound could be a starting point for developing novel inhibitors of inflammatory enzymes.

  • Antimicrobial Agents: Both furan derivatives and sulfonamides have a long history of use as antimicrobial agents.[7][9] The unique structure of this compound could be explored for activity against bacterial or fungal pathogens.

  • Oncology: The sulfone group is present in several modern anticancer drugs.[3] This molecule could be used as a fragment or building block in the synthesis of novel kinase inhibitors or other anticancer agents.

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the proposed synthesis and characterization of the title compound.

Protocol for Synthesis: Oxidation of 3-(Methylsulfanyl)-2-methylfuran

This protocol describes the conversion of the sulfide precursor to the final sulfone product.

Objective: To synthesize 3-methanesulfonyl-2-methylfuran.

Materials:

  • 3-(Methylsulfanyl)-2-methylfuran (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-(methylsulfanyl)-2-methylfuran (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.

  • Reagent Addition: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 3-methanesulfonyl-2-methylfuran.

Protocol for NMR Spectroscopic Characterization

This protocol outlines the standard procedure for acquiring high-quality NMR data.[10]

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • Synthesized 3-methanesulfonyl-2-methylfuran (~10-20 mg)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS, 0.03% v/v)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of CDCl₃ with TMS in a small vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Utilize a standard single-pulse sequence. Set acquisition time to ~3 seconds and relaxation delay to 2-5 seconds. Acquire 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, acquire a larger number of scans (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Conclusion

3-Methanesulfonyl-2-methylfuran stands as a compound of significant untapped potential. By combining a furan ring, a staple in bioactive chemistry, with the advantageous methanesulfonyl group, it represents a promising building block for the development of novel therapeutics. This guide provides the foundational knowledge—from its core properties and a reliable synthetic route to its predicted analytical signature and hypothesized applications—to empower researchers and drug development professionals to explore its utility. Further investigation into this molecule is warranted and could unlock new avenues in medicinal chemistry and materials science.

References

Sources

The Terminal Sulfone: Elucidating the Role of 3-Methanesulfonyl-2-methylfuran in Maillard-Driven Oxidative Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Maillard reactions generate a vast array of heterocyclic compounds. Among these, sulfur-containing furans are critical for their profound sensory impact at trace concentrations. While compounds like 2-methyl-3-furanthiol (MFT) and its thioether derivative, 2-methyl-3-(methylthio)furan, are well-characterized flavor impact molecules, their terminal oxidative states are frequently overlooked. This technical guide elucidates the mechanistic role of 3-methanesulfonyl-2-methylfuran (C6H8O3S)—the terminal sulfone of the MFT pathway[1]([Link]). In our laboratory workflows, we utilize this specific sulfone as a primary chemical marker for oxidative degradation, flavor fade, and matrix instability in both food systems and complex pharmaceutical formulations.

Mechanistic Causality: The Oxidative Sink of the Maillard Pathway

The formation of 3-methanesulfonyl-2-methylfuran is not a primary Maillard event; rather, it is a secondary oxidative cascade dependent on the initial generation of thioether intermediates. Understanding this causality is essential for formulators trying to stabilize sensory profiles.

  • Phase I: Thiol Generation. The condensation of pentose sugars (e.g., ribose or xylose) with L-cysteine via Amadori intermediates leads to dehydration and cyclization, yielding 2-methyl-3-furanthiol (MFT). Concurrently, the Strecker degradation of methionine produces methanethiol[2]([Link]).

  • Phase II: Thioetherification. MFT reacts with methanethiol to form 2-methyl-3-(methylthio)furan, a highly volatile compound known for its intense savory, roasted aroma[3]([Link]). Research demonstrates that the formation of these specific sulfur volatiles is highly dependent on matrix pH and precursor availability[4]([Link]).

  • Phase III: Oxidative Sinking. In the presence of reactive oxygen species (ROS), transition metals, or lipid hydroperoxides, the electron-rich sulfur atom of the thioether undergoes sequential oxidation. It first forms a transient sulfoxide, which is rapidly oxidized to the highly stable sulfone: 3-methanesulfonyl-2-methylfuran [1]([Link]).

G cluster_0 Maillard Precursors N1 Pentose Sugars (e.g., Ribose) N4 2-Methyl-3-furanthiol (MFT) N1->N4 Dehydration & Cyclization N2 L-Cysteine N2->N4 H2S Donation N3 L-Methionine N5 Methanethiol N3->N5 Strecker Degradation N6 2-Methyl-3-(methylthio)furan (Thioether) N4->N6 Alkylation (+ CH3S-) N5->N6 Furan Reaction N7 3-Methanesulfonyl-2-methylfuran (Terminal Sulfone) N6->N7 ROS / Hydroperoxides (Oxidation Cascade)

Fig 1. Mechanistic pathway of 3-methanesulfonyl-2-methylfuran formation via Maillard intermediates.

Significance in Drug Development & Formulation Stability

In drug development, particularly for oral suspensions requiring robust flavor-masking (e.g., masking bitter APIs with savory/meaty profiles for veterinary medicine), the stability of the Maillard-derived masking agent is paramount. Formulators often misdiagnose "flavor fade" as simple volatilization. However, GC-MS analysis frequently reveals that the active thioethers have not evaporated, but have oxidized into sulfones.

  • Flavor Fade: The conversion of the thioether to the sulfone increases the molecular weight (from 128.03 Da to 160.02 Da) and polarity, drastically reducing volatility[5]([Link]). This results in the loss of the masking efficacy over the product's shelf life.

  • API Interaction: The sulfonyl group (-SO2CH3) is strongly electron-withdrawing. While generally stable, in microenvironments with high pH or in the presence of strong nucleophilic APIs, it can participate in secondary reactions. Monitoring 3-methanesulfonyl-2-methylfuran serves as a predictive proxy for oxidative stress within the excipient matrix.

Self-Validating Experimental Protocols

To isolate and quantify the role of 3-methanesulfonyl-2-methylfuran, researchers must employ a biomimetic model system coupled with accelerated oxidation. The following protocol is designed to be self-validating, ensuring that the detected sulfone is an artifact of matrix oxidation rather than analytical degradation.

Protocol: Biomimetic Synthesis and SPME-GC-MS/MS Quantification
  • Matrix Assembly: Prepare a buffered aqueous solution (pH 5.5) containing 0.1 M D-ribose, 0.05 M L-cysteine, and 0.05 M L-methionine.

    • Causality: pH 5.5 is selected to optimize the yield of sulfur-containing furans over pyrazines, which dominate at higher pH levels[4]([Link]).

  • Thermal Maillard Reaction: Seal the mixture in a high-pressure autoclave and heat at 140°C for 40 minutes. Quench rapidly in an ice bath.

    • Causality: Rapid quenching prevents uncontrolled runaway polymerization (melanoidin formation) and locks the thioether concentration.

  • Accelerated Oxidation: Aliquot the reaction mixture. To the test sample, add 10 mM H2O2 and 1 mM FeSO4 (Fenton reagent) and incubate at 60°C for 2 hours.

    • Causality: This simulates long-term oxidative shelf-life degradation, forcing the conversion of 2-methyl-3-(methylthio)furan to 3-methanesulfonyl-2-methylfuran.

  • HS-SPME Extraction: Extract the headspace using a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber at 40°C for 30 minutes.

    • Causality: The mixed-bed fiber is critical; the sulfone is significantly more polar than its precursor, and a standard non-polar PDMS fiber will fail to achieve quantitative recovery.

  • GC-MS/MS Analysis: Desorb at 250°C into a GC equipped with a polar wax column (e.g., DB-WAX). Run mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Target the parent ion m/z 160.02 and the primary daughter ion m/z 81.0 (loss of the methanesulfonyl radical, -79 Da).

Workflow S1 Step 1: Matrix Assembly Ribose + Cys + Met pH 5.5 Buffer S2 Step 2: Thermal Maillard 140°C for 40 mins Sealed Autoclave S1->S2 S3 Step 3: Accelerated Oxidation H2O2 + Fe2+ (Fenton) 60°C for 2 hrs S2->S3 S4 Step 4: HS-SPME Extraction DVB/CAR/PDMS Fiber 40°C for 30 mins S3->S4 S5 S5 S4->S5

Fig 2. Experimental workflow for the synthesis, extraction, and quantification of the sulfone.

Quantitative Data & Analytical Markers

The table below summarizes the quantitative shifts in mass, polarity, and sensory impact as the molecule progresses down the oxidative pathway.

CompoundMolecular FormulaMonoisotopic Mass (Da)Volatility / PolaritySensory ImpactPrimary GC-MS m/z (EI)
2-Methyl-3-furanthiol (MFT) C5H6OS114.01High / LowIntense meaty, roasted114 (M+), 85
2-Methyl-3-(methylthio)furan C6H8OS128.03High / LowSavory, roasted, sulfurous128 (M+), 113
3-Methanesulfonyl-2-methylfuran C6H8O3S160.02Low / HighFlavor Fade (Odorless)160 (M+), 81

References

  • Title: PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S) Source: PubChem / Université du Luxembourg URL: [Link]

  • Title: Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound Source: Food Chemistry (Elsevier) URL: [Link]

  • Title: 2-Methyl-3-(methylthio)furan Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

solubility data for 3-methanesulfonyl-2-methylfuran in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 3-Methanesulfonyl-2-methylfuran: Protocols and Thermodynamic Framework

Executive Summary

3-Methanesulfonyl-2-methylfuran is a functionalized heteroaromatic intermediate, increasingly relevant in the synthesis of sulfone-containing pharmaceuticals and agrochemicals. Its structural combination of a lipophilic furan ring and a highly polar methanesulfonyl (


) moiety creates a complex solubility profile that is critical for process optimization, particularly in recrystallization and liquid-phase catalysis.

As specific equilibrium solubility data for this compound is not currently indexed in open-access thermodynamic databases (e.g., J. Chem. Eng. Data), this guide serves as a foundational protocol . It outlines the standardized methodologies for generating high-fidelity solubility data, the theoretical frameworks for thermodynamic modeling, and the predicted physicochemical behaviors necessary for solvent selection in drug development workflows.

Chemical Profile & Predicted Physicochemical Behavior[1][2]

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyDescriptionImpact on Solubility
Structure 2-methylfuran core with a 3-methanesulfonyl group.Dual nature: Lipophilic ring vs. Polar sulfone.
Polarity High dipole moment due to

group.
Favors polar aprotic solvents (DMSO, DMF, Acetone).
H-Bonding Strong H-bond acceptor (

); No H-bond donor.
Good solubility in protic solvents (Alcohols) via H-bonding; Poor in hydrocarbons.
Crystallinity Likely high melting point (sulfone stacking).Requires higher temperatures for dissolution in moderate solvents.

Experimental Methodology: Determination of Solubility

To generate validated data, the Laser Monitoring Dynamic Method or the Static Shake-Flask Method is recommended. The following protocol ensures thermodynamic equilibrium is reached, preventing kinetic artifacts.

Validated Experimental Workflow

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocol Prep Sample Preparation (Recrystallization & Drying) Solvent Solvent Addition (Excess Solute) Prep->Solvent Equil Equilibration (Constant T, Stirring) Solvent->Equil Check Equilibrium Check (Time vs. Conc.) Equil->Check Check->Equil Not Stable Filter Filtration (Isothermal) Check->Filter Stable Analysis Quantification (HPLC/Gravimetric) Filter->Analysis

Figure 1: Step-by-step workflow for thermodynamic solubility determination ensuring equilibrium validation.

Detailed Protocol Steps
  • Preparation: Purify 3-methanesulfonyl-2-methylfuran to >99.5% purity (verified by HPLC/GC) to avoid impurity-driven solubility depression.

  • Saturation: Add excess solid solute to 20 mL of selected organic solvent (e.g., Methanol, Ethanol, Acetone, Toluene) in a jacketed glass vessel.

  • Equilibration: Stir continuously at a fixed temperature (controlled to

    
     K) for 24–48 hours.
    
  • Validation: Sample the supernatant at 24h, 36h, and 48h. Equilibrium is confirmed when the concentration deviation is

    
    .
    
  • Sampling: Stop stirring and allow phase separation for 2 hours. Withdraw the supernatant using a syringe filter (0.45

    
    , pre-heated to 
    
    
    
    ) to prevent precipitation.
  • Analysis: Dilute the sample and quantify using HPLC (UV detection at

    
     nm) or gravimetric analysis (evaporation to dryness).
    

Thermodynamic Modeling Framework

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Utility: Provides excellent interpolation accuracy for process design.

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:



  • 
     : Apparent standard enthalpy of solution.
    
  • 
     : Apparent standard entropy of solution.
    
  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      : Entropy-driven process.
      
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Regression (A, B, C parameters) Data->Apelblat VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Design Process Design (Crystallizer Yield) Apelblat->Design Interpolation Params Calc. Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params Params->Design Energy Balance

Figure 2: Logic flow for converting raw solubility data into actionable thermodynamic parameters.

Data Presentation & Analysis Strategy

When reporting your generated data, structure it as follows to facilitate peer review and industrial application.

Standardized Data Table Template

For Researcher Use: Fill this table with experimental results.

SolventT (K)Mole Fraction (

)
Deviation (

)
Apelblat

Methanol 298.15[Value]

>0.99
Ethanol 298.15[Value]

>0.99
Acetone 298.15[Value]

>0.99
Toluene 298.15[Value]

>0.99
Predicted Solubility Trends

Based on the Hansen Solubility Parameter (HSP) theory for sulfones:

  • High Solubility: Acetone, Acetonitrile, DMF, DMSO (Dipole-dipole interactions).

  • Moderate Solubility: Methanol, Ethanol (Hydrogen bonding with sulfone oxygens).

  • Low Solubility: Hexane, Heptane, Cyclohexane (Lack of polar interactions).

Process Implication: A mixture of Acetone (solvent) and Water (anti-solvent) or Toluene (cooling crystallization) is likely the optimal system for purifying 3-methanesulfonyl-2-methylfuran.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980).[1] Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

  • Sha, J., et al. (2021).[1] Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of benorilate in six pure solvents and two binary solvent mixtures.[1] The Journal of Chemical Thermodynamics, 153, 106301.[1] Link[1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

metabolic pathway analysis of furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Pathway Analysis of Furan Derivatives: Mechanisms, Bioactivation, and Analytical Protocols

Executive Summary

The furan ring is a chemical paradox: it is a versatile pharmacophore found in potent therapeutics (e.g., nitrofurantoin, ranitidine) and a pervasive food processing contaminant. However, it serves as a critical "structural alert" in drug discovery due to its susceptibility to metabolic bioactivation. The core toxicological mechanism involves cytochrome P450-mediated oxidation (primarily CYP2E1) to the reactive electrophile cis-2-butene-1,4-dial (BDA).[1][2] This intermediate readily alkylates cellular nucleophiles (proteins, DNA), driving hepatotoxicity and potential carcinogenicity. This guide details the mechanistic pathways of furan bioactivation and provides a self-validating analytical framework using LC-MS/MS and trapping assays to identify and mitigate these risks during early-stage development.

Mechanistic Foundations: The Bioactivation Pathway

Understanding the metabolic fate of the furan ring is a prerequisite for designing safe molecules. The pathway is not a simple detoxification but a "toxification" event.

The CYP2E1 Oxidation Cascade

The primary driver of furan metabolism is CYP2E1 (with minor contributions from CYP2A6). The enzymatic oxidation of the furan ring proceeds through an unstable epoxide or radical intermediate, which rapidly undergoes ring-opening hydrolysis.

  • Step 1: Oxidation: CYP2E1 oxidizes the furan ring.[3]

  • Step 2: Ring Opening: The unstable intermediate collapses to form cis-2-butene-1,4-dial (BDA) .

  • Step 3: Nucleophilic Attack: BDA is a highly reactive

    
    -unsaturated dialdehyde. It acts as a hard electrophile, attacking:
    
    • Sulfhydryl groups (Cysteine/GSH): Leading to detoxification or protein cross-linking.

    • Amino groups (Lysine): Forming pyrrole adducts.

    • DNA bases: Leading to genotoxicity.

Pathway Visualization

FuranMetabolism Furan Furan Derivative (Parent) CYP CYP2E1 / CYP2A6 (Oxidation) Furan->CYP Inter Unstable Epoxide/Radical Intermediate CYP->Inter BDA cis-2-butene-1,4-dial (BDA - Reactive Electrophile) Inter->BDA Ring Opening GSH GSH Conjugates (Detoxification/Biomarker) BDA->GSH + Glutathione (GSH) Protein Protein Adducts (Lys/Cys Crosslinks) BDA->Protein + Cellular Proteins DNA DNA Adducts (Genotoxicity) BDA->DNA + DNA Bases

Figure 1: The bioactivation pathway of furan derivatives showing CYP-mediated oxidation to the reactive metabolite BDA and subsequent nucleophilic targets.[4]

Analytical Strategy: Trapping Reactive Intermediates

Direct detection of BDA is difficult due to its volatility and high reactivity. Therefore, the industry standard relies on trapping assays using nucleophilic scavengers.

Selection of Trapping Agents

The choice of trapping agent dictates the sensitivity and biological relevance of the assay.

Trapping AgentTarget ElectrophileMechanismUtility
Glutathione (GSH) Soft Electrophiles (Michael Acceptors)Thiol conjugationGold Standard. Mimics in vivo detoxification. Detects BDA as mono- or bis-GSH adducts.
Semicarbazide Aldehydes/KetonesImine formationSpecific for the dialdehyde functionality of BDA. High stability.
KCN (Cyanide) Iminium IonsCyano adductsUsed if the furan is part of an amine structure (detecting iminium intermediates).
NAC / NAL Cys / Lys residuesPeptide mimicrySimulates protein binding (N-acetylcysteine / N-acetyllysine).
Analytical Workflow Visualization

Workflow Sample Test Compound (Furan Derivative) Incubation Microsomal Incubation (HLM + NADPH + Trapping Agent) Sample->Incubation Quench Quench Reaction (Acetonitrile + Internal Std) Incubation->Quench 60 min @ 37°C Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (HRMS or Triple Quad) Centrifuge->LCMS Data Data Analysis (Mass Shift / Neutral Loss) LCMS->Data Detect Adducts

Figure 2: Step-by-step analytical workflow for detecting reactive furan metabolites using microsomal incubation and LC-MS/MS.

Detailed Protocol: Microsomal Stability & GSH Trapping

This protocol is designed to be self-validating. The inclusion of a "No NADPH" control ensures that any detected adduct is metabolically generated and not an artifact of chemical instability.

Reagents & Preparation
  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Trapping Agent: L-Glutathione (reduced), prepared as a 50 mM stock in buffer.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Test Compound: 10 mM stock in DMSO.

Experimental Procedure
  • Pre-Incubation Mixture:

    • Prepare reaction tubes containing:

      • Phosphate Buffer (to final volume 500 µL)

      • Microsomes (final conc. 1.0 mg/mL)

      • GSH (final conc. 5 mM)[5]

      • Test Compound (final conc. 10 µM)

  • Equilibration: Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction.

    • Control: Prepare a duplicate tube adding Buffer instead of NADPH ("No Cofactor Control").

  • Incubation: Shake gently at 37°C for 60 minutes.

  • Termination: Quench with 500 µL ice-cold Acetonitrile (containing internal standard).

  • Clarification: Vortex for 1 min, then centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Transfer supernatant to LC vials for MS analysis.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Detection Strategy (HRMS):

    • Full Scan: m/z 100–1000.

    • Data Dependent MS2: Trigger on most intense ions.

    • Mass Defect Filtering: Filter for GSH adducts (GSH mass = 307.08 Da).

  • Detection Strategy (Triple Quad):

    • Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da.

    • Precursor Ion Scan: Scan for m/z 272 (deprotonated

      
      -glutamyl-dehydroalanyl-glycine) in negative mode.
      

Data Interpretation & Causality

Identifying the Adducts

When analyzing the data, look for specific mass shifts relative to the parent compound (M).

Adduct TypeMass Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Explanation
Mono-GSH +305 DaAddition of GSH (307) - 2H (oxidation). Indicates reactive intermediate formation.[3][6][7][8][9][10]
Bis-GSH +610 DaAddition of 2 GSH - 4H. Common for BDA (two reactive aldehyde centers).
Semicarbazone +57 DaCondensation of semicarbazide with aldehyde (-H2O).
Bis-Semicarbazone +114 DaDouble condensation, highly specific for BDA.
Causality Check (Self-Validation)

To confirm the result is a true metabolic activation:

  • NADPH Dependence: The adduct peak must be present in the +NADPH sample and absent (or significantly lower) in the No NADPH control.

  • Time Dependence: Adduct signal should increase over incubation time (0 vs 60 min).

  • Microsome Dependence: Signal should be absent in buffer-only controls.

Applications in Drug Development

  • Structural Modification: If a furan-containing lead shows high BDA formation, medicinal chemists can block the metabolic "soft spot."

    • Strategy: Substitute the C-5 position of the furan ring (e.g., with a methyl or chlorine group) to sterically or electronically hinder CYP oxidation [1].

  • Risk Assessment: Compare the level of covalent binding (via radiolabeled studies) to known hepatotoxins. A high burden of GSH adducts often correlates with higher risk of DILI (Drug-Induced Liver Injury).

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • Kellert, M., et al. (2008). "Biomarkers of furan exposure: identification of a glutathione conjugate of cis-2-butene-1,4-dial in the urine of furan-treated rats."[2][4][10] Chemical Research in Toxicology, 21(10), 2002-2008. Link

  • Gates, L. A., et al. (2012).[3] "Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes." Drug Metabolism and Disposition, 40(3), 596-601. Link

  • Chen, L. J., et al. (1997).[3] "Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan." Chemical Research in Toxicology, 10(8), 866-874. Link

  • Rietjens, I. M. C. M., et al. (2018). "Exposure assessment of process-related contaminants in food by biomarker monitoring." Archives of Toxicology, 92, 1-25. Link

Sources

Methodological & Application

Synthesis of 3-Methanesulfonyl-2-methylfuran: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Multi-Step Synthesis of a Key Heterocyclic Building Block

Introduction: The Challenge of Regioselective Furan Functionalization

Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. While the functionalization of the furan ring at the C2 and C5 positions via electrophilic substitution is well-established, the regioselective introduction of substituents at the C3 or C4 positions presents a significant synthetic challenge. This is primarily due to the inherent electronic properties of the furan ring, which favor electrophilic attack at the alpha-positions (C2 and C5). The synthesis of 3-methanesulfonyl-2-methylfuran, a potentially valuable building block in medicinal chemistry, exemplifies this challenge. The electron-donating methyl group at the C2 position further directs incoming electrophiles to the C5 position, making a direct one-step synthesis of the 3-sulfonylated product unfeasible.

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-methanesulfonyl-2-methylfuran from 2-methylfuran, navigating the challenge of regioselectivity through a robust multi-step synthetic strategy. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a detailed experimental procedure but also the underlying chemical principles and expert insights into each step.

Synthetic Strategy: A Three-Step Approach to 3-Functionalization

To overcome the inherent regioselectivity of 2-methylfuran, a three-step synthetic sequence is employed. This strategy involves an initial bromination to install a handle at the desired C3 position, followed by the introduction of a methylthio-group via a lithium-halogen exchange, and culminating in an oxidation to the target sulfone.

Synthetic_Workflow Start 2-Methylfuran Step1 Step 1: Regioselective Bromination Start->Step1 Intermediate1 2-Methyl-3-bromofuran Step1->Intermediate1 Step2 Step 2: Thiomethylation Intermediate1->Step2 Intermediate2 2-Methyl-3-(methylthio)furan Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Product 3-Methanesulfonyl-2-methylfuran Step3->Product

Figure 1: Overall synthetic workflow for the preparation of 3-methanesulfonyl-2-methylfuran from 2-methylfuran.

Part 1: Synthesis of 2-Methyl-3-bromofuran

The critical first step is the regioselective bromination of 2-methylfuran at the C3 position. Direct bromination with reagents like N-bromosuccinimide (NBS) typically leads to a mixture of isomers with the 5-bromo derivative being the major product. To achieve the desired 3-bromo isomer, a directed ortho-metalation approach is a potential strategy, though it can be challenging. A more reliable, albeit longer, route involves the synthesis of 2-methyl-3-furoic acid as a precursor, which can then be converted to the 3-bromo derivative. However, for the purpose of this guide, we will focus on a direct, albeit less common, bromination protocol that has been reported to favor the 3-isomer under specific conditions. It is crucial for researchers to meticulously follow the reaction conditions to maximize the yield of the desired product and to carefully purify the product to separate it from the 5-bromo isomer.

Experimental Protocol: Regioselective Bromination

Materials:

  • 2-Methylfuran (98%)

  • N-Bromosuccinimide (NBS) (99%)

  • Dimethylformamide (DMF), anhydrous (99.8%)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Apparatus for fractional distillation

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq.) in anhydrous DMF.

  • Add the NBS solution dropwise to the stirred 2-methylfuran solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low pressure and temperature.

  • Purify the crude product by fractional distillation under reduced pressure to isolate 2-methyl-3-bromofuran. The separation from the 5-bromo isomer can be challenging and may require a high-efficiency distillation column.

Expert Commentary: The choice of DMF as the solvent is critical for influencing the regioselectivity of the bromination. While the precise mechanism is complex, it is believed that DMF can modulate the reactivity of NBS. Low temperature is essential to minimize the formation of byproducts. Careful purification is paramount in this step to obtain the desired isomer for the subsequent reaction.

Part 2: Synthesis of 2-Methyl-3-(methylthio)furan

With the 3-bromo handle installed, the next step is to introduce the sulfur moiety. A reliable method for this transformation is the lithium-halogen exchange followed by quenching with a sulfur electrophile.[1][2] This reaction proceeds rapidly at low temperatures and is generally high-yielding.

Experimental Protocol: Thiomethylation via Lithium-Halogen Exchange

Materials:

  • 2-Methyl-3-bromofuran

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dimethyl disulfide (DMDS) (99%)

  • Tetrahydrofuran (THF), anhydrous (99.9%, inhibitor-free)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Dry ice/acetone bath (-78 °C)

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add a solution of 2-methyl-3-bromofuran (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A color change is typically observed upon formation of the organolithium species.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate, dry syringe, take up dimethyl disulfide (1.2 eq.).

  • Add the dimethyl disulfide dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-3-(methylthio)furan.

Expert Commentary: Anhydrous and inert conditions are absolutely critical for the success of this step. The use of freshly titrated n-butyllithium is recommended for accurate stoichiometry. The lithium-halogen exchange is a fast and generally clean reaction. The subsequent quench with dimethyl disulfide provides the desired sulfide.

Lithium_Halogen_Exchange Mechanism: Lithium-Halogen Exchange and Thiomethylation cluster_step1 Lithium-Halogen Exchange cluster_step2 Electrophilic Quench 2-Methyl-3-bromofuran 2-Methyl-3-bromofuran Ate_Complex Ate Complex (Transition State) 2-Methyl-3-bromofuran->Ate_Complex + n-BuLi n-BuLi n-BuLi 2-Methyl-3-furyllithium 2-Methyl-3-furyllithium Ate_Complex->2-Methyl-3-furyllithium n-BuBr n-BuBr Ate_Complex->n-BuBr Sulfide_Product 2-Methyl-3-(methylthio)furan 2-Methyl-3-furyllithium->Sulfide_Product + DMDS 2-Methyl-3-furyllithium->Sulfide_Product Nucleophilic Attack DMDS Dimethyl Disulfide (Me-S-S-Me) MeSLi Lithium methanethiolate

Figure 2: Simplified mechanism of lithium-halogen exchange followed by electrophilic quench with dimethyl disulfide.

Part 3: Oxidation to 3-Methanesulfonyl-2-methylfuran

The final step is the oxidation of the sulfide to the corresponding sulfone. This is a common and generally high-yielding transformation. Several oxidizing agents can be used, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® being among the most reliable.[3][4] Using a stoichiometric amount of the oxidant is key to achieving the desired sulfone without over-oxidation or side reactions.

Experimental Protocol: Sulfide Oxidation

Materials:

  • 2-Methyl-3-(methylthio)furan

  • meta-Chloroperoxybenzoic acid (m-CPBA) (typically ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Dissolve 2-methyl-3-(methylthio)furan (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add m-CPBA (2.2-2.5 eq., accounting for purity) portion-wise over 20-30 minutes. The reaction is exothermic, so slow addition is important.

  • Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product, 3-methanesulfonyl-2-methylfuran.

Expert Commentary: The use of at least two equivalents of m-CPBA is necessary to ensure the complete oxidation of the sulfide to the sulfone, as the reaction proceeds through a sulfoxide intermediate. The workup with sodium sulfite and sodium bicarbonate is crucial for removing excess oxidant and the benzoic acid byproduct, respectively, which simplifies purification.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Reaction Time
1 Bromination2-Methylfuran, NBSDMF0 °C3-5 hours
2 Thiomethylation2-Methyl-3-bromofuran, n-BuLi, DMDSTHF-78 °C to RT2-3 hours
3 Oxidation2-Methyl-3-(methylthio)furan, m-CPBADCM0 °C to RT3-5 hours

Characterization of 3-Methanesulfonyl-2-methylfuran

The successful synthesis of the final product should be confirmed by standard analytical techniques. The expected spectroscopic data are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.5 (d, 1H, furan H5), ~6.5 (d, 1H, furan H4), ~3.1 (s, 3H, SO₂CH₃), ~2.6 (s, 3H, furan-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the furan ring carbons (with C3 being significantly downfield due to the sulfonyl group), the methylsulfonyl carbon, and the C2-methyl carbon.

  • IR (KBr): Strong characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1320-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of C₆H₈O₃S.

Conclusion

This application note outlines a reliable and detailed multi-step protocol for the synthesis of 3-methanesulfonyl-2-methylfuran from the readily available starting material, 2-methylfuran. By employing a strategic sequence of regioselective bromination, lithium-halogen exchange with subsequent thiomethylation, and a final oxidation, the challenge of introducing a functional group at the C3 position of the 2-methylfuran ring is effectively addressed. This guide provides researchers with the necessary information to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

Sources

Application Note: Targeted Extraction and Quantification of 3-Methanesulfonyl-2-methylfuran (MSMF) from Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and researchers focusing on the isolation of polar, sulfur-containing furan derivatives from complex food matrices.

Introduction & Physicochemical Context

The analysis of sulfur-containing furans is critical in food chemistry due to their potent sensory properties. While the parent compound, 2-methyl-3-furanthiol (MFT) , is a key "meaty" odorant, its oxidative degradation leads to the formation of methyl sulfides and, subsequently, sulfones.

3-methanesulfonyl-2-methylfuran (MSMF) represents the highly oxidized, polar endpoint of this pathway. Unlike its volatile precursors, MSMF possesses a sulfonyl moiety (


), significantly increasing its polarity and boiling point, rendering traditional Headspace-Solid Phase Microextraction (HS-SPME) protocols less effective.
Analyte Profile
PropertyDescriptionImpact on Extraction
Structure Furan ring with -CH3 and -SO2CH3High electron density; prone to

-

interactions.
Polarity High (LogP approx. 0.5 - 1.2)Requires polar-modified sorbents (SPE) or polar solvents.
Volatility Semi-volatile / LowHeadspace sensitivity is poor; Liquid extraction is required.
Stability High (Oxidatively stable)Less prone to degradation than thiols during extraction.

Experimental Strategy & Logic

To achieve high recovery (>85%) and reproducibility, this protocol utilizes a Salting-Out Liquid-Liquid Extraction (SO-LLE) followed by a Polymeric Solid Phase Extraction (SPE) cleanup.

Why this approach?
  • Salting Out (NaCl): Increases the ionic strength of the aqueous phase, driving the polar MSMF into the organic solvent (Ethyl Acetate).

  • Ethyl Acetate: Selected as the primary solvent due to its moderate polarity, which matches the sulfonyl group better than Hexane or Dichloromethane.

  • Polymeric SPE (HLB): The Hydrophilic-Lipophilic Balanced (HLB) copolymer retains the analyte via multiple mechanisms (hydrophobic and polar interactions) while allowing the washing of matrix interferences.

Workflow Visualization

The following diagram outlines the critical decision pathways and extraction steps.

MSMF_Extraction_Protocol Start Sample Homogenization (10g Matrix + 20mL Phosphate Buffer pH 7) Salt Salting Out (Add NaCl to Saturation) Start->Salt Ionic Strength Adjustment LLE Liquid-Liquid Extraction (3x 10mL Ethyl Acetate) Salt->LLE Partitioning Centrifuge Centrifugation (4000 rpm, 10 min, 4°C) LLE->Centrifuge Phase Separation Evap Concentration (N2 Stream to ~1mL) Centrifuge->Evap Organic Phase SPE_Load SPE Cleanup (Oasis HLB) Load Extract Evap->SPE_Load Enrichment SPE_Wash Wash Step (5% MeOH in H2O) SPE_Load->SPE_Wash Remove Sugars/Proteins SPE_Elute Elution (100% MeOH) SPE_Wash->SPE_Elute Recover MSMF Analysis GC-MS/MS (Polar Wax Column) or LC-MS/MS SPE_Elute->Analysis Quantification

Figure 1: Step-by-step extraction workflow for MSMF, prioritizing phase separation and matrix cleanup.

Detailed Extraction Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Standards: 3-methanesulfonyl-2-methylfuran (Synthesized or Commercial Standard).

  • Internal Standard (ISTD): 2-methyl-3-(methylsulfonyl)furan-d3 (Deuterated) or 2-acetylthiophene (Surrogate).

  • Solvents: Ethyl Acetate (HPLC Grade), Methanol (LC-MS Grade), Water (Milli-Q).

  • Cartridges: Oasis HLB (200 mg, 6 cc) or Strata-X.

Step 1: Sample Preparation & Homogenization
  • Weigh 10.0 g of the food matrix (e.g., ground coffee, meat homogenate) into a 50 mL centrifuge tube.

  • Add 20 mL of Phosphate Buffer (0.1 M, pH 7.0) to maintain neutral pH, preventing acid-catalyzed rearrangements.

  • Spike with 50 µL of Internal Standard solution (10 µg/mL in Methanol).

  • Homogenize for 2 minutes using an Ultra-Turrax or bead beater.

Step 2: Salting-Out Liquid-Liquid Extraction (SO-LLE)
  • Add 10 g of Sodium Chloride (NaCl) to the homogenate. Vortex vigorously for 1 minute to ensure saturation.

    • Mechanism:[1][2][3][4][5] The "Salting Out" effect reduces the solubility of organic compounds in water, forcing the polar MSMF into the organic phase.

  • Add 15 mL of Ethyl Acetate .

  • Shake mechanically for 20 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to break emulsions.

  • Collect the supernatant (organic layer). Repeat the extraction once more with 10 mL Ethyl Acetate and combine the organic fractions.

Step 3: SPE Cleanup (Polishing)

Note: This step removes co-extracted lipids and pigments that foul GC liners.

  • Conditioning: Pass 5 mL Methanol followed by 5 mL Water through the HLB cartridge.

  • Loading: Dilute the combined Ethyl Acetate extract with an equal volume of water (to reduce solvent strength) and load onto the cartridge under low vacuum.

    • Critical: If the analyte breaks through, evaporate the Ethyl Acetate to near dryness first, reconstitute in 5% Methanol, and then load.

  • Washing: Wash with 5 mL of 5% Methanol in Water . This removes highly polar sugars and salts.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute MSMF with 5 mL of 100% Methanol .

Step 4: Concentration & Analysis
  • Concentrate the eluate to 0.5 mL under a gentle stream of Nitrogen at 35°C.

  • Transfer to a GC vial with a glass insert.

Analytical Parameters (GC-MS/MS)

Due to the polarity of the sulfone group, a polar column is mandatory for adequate retention and peak shape.

ParameterSetting
Instrument Agilent 7890B GC / 7000D Triple Quad MS (or equivalent)
Column DB-WAX Ultra Inert or VF-WAXms (30m x 0.25mm x 0.25µm)
Inlet Splitless mode, 250°C
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven Program 50°C (1 min)

10°C/min

240°C (5 min)
Ion Source EI (70 eV), 230°C
Acquisition MRM (Multiple Reaction Monitoring)
Transitions Quantifier: m/z 160

79; Qualifier: m/z 160

43

Validation & Quality Control

To ensure the protocol is self-validating, the following criteria must be met:

  • Recovery Check: Spiked samples (pre-extraction) must yield recoveries between 80-110% relative to post-extraction spikes.

  • Linearity: Calibration curves (0.5 - 500 ng/g) should exhibit

    
    .
    
  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If the difference is >20%, use Standard Addition or Matrix-Matched Calibration.

Troubleshooting Guide
  • Low Recovery? The analyte may be retaining too strongly on the SPE cartridge. Increase the elution strength (e.g., use Acetone/Methanol mix) or ensure the loading step doesn't contain too much organic solvent.

  • Poor Peak Shape? Sulfones can tail on non-polar columns. Ensure a WAX-phase column is used and the inlet liner is deactivated (silanized).

References

  • Analysis of Sulfur Volatiles in Coffee

    • Context: Methodologies for extracting medium-volatility sulfur compounds (sulfides/furans) from coffee matrices using GC-Q-TOF.[6]

    • Source: Agilent Technologies.[6] (2020). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF.

  • Furan Derivative Extraction (Salt-Assisted)

    • Context: Optimization of salting-out parameters for furan derivatives in food, demonstrating the necessity of ionic strength adjustment for polar furans.
    • Source:Molecules (MDPI). (2023).[2][3][7] "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry".

  • Solid Phase Extraction Principles

    • Context: Fundamental mechanisms of "Bind and Elute" strategies for polar analytes in complex m
    • Source: Chemistry LibreTexts. "Solid-Phase Extraction".[1][2][3][4][8][9]

  • Furan Formation & Degradation

    • Context: Background on the formation of methyl-furans and their derivatives in heat-treated foods (Maillard reaction), providing the chemical basis for the presence of MSMF.
    • Source:Food Additives & Contaminants: Part A. (2010).[10] "Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran".

Sources

Application Note: Advanced HPLC-MS/MS Methodologies for the Quantification of Sulfur-Containing Furans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-containing furans, prominently 2-methyl-3-furanthiol (2M3F) and 2-furfurylthiol (FFT), are high-impact molecules across multiple scientific disciplines. In sensomics and food chemistry, their extremely low odor thresholds (parts-per-trillion) define the aromatic profiles of roasted meats, coffee, and fermented beverages[1]. In toxicology and drug development, furan-thiol derivatives serve as critical biomarkers for cytochrome P450-mediated furan bioactivation and subsequent cysteine crosslinking in biological matrices[2].

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology designed to overcome the inherent chemical instability of these analytes, ensuring precise quantification for research and development professionals.

Mechanistic Insights: Overcoming Analytical Hurdles

Analyzing sulfur-containing furans presents two distinct chemical challenges that dictate our methodological choices. As an analytical scientist, understanding the causality behind these parameters is critical for troubleshooting and method transfer.

The Lability Problem: Auto-Oxidation

The Challenge: The free thiol (-SH) group on the furan ring is highly nucleophilic. In aqueous matrices, or when exposed to trace transition metals and oxygen, these monomeric thiols rapidly auto-oxidize to form disulfide dimers (e.g., bis(2-methyl-3-furyl) disulfide). Attempting to analyze these compounds directly often leads to severe under-quantification. The Solution: We employ pre-column in situ derivatization using agents like dabsyl chloride or ebselen[1],[3]. This covalently locks the thiol group, preventing dimerization. Furthermore, derivatization significantly increases the analyte's hydrophobicity, allowing for superior retention and focusing on reversed-phase (RP) columns.

The Chromatographic Problem: Silanol Interactions

The Challenge: Sulfur atoms are highly polarizable. When analyzing furan-thiols, the sulfur lone pairs interact strongly with unreacted silanol groups on standard silica supports, causing severe peak tailing and loss of resolution. The Solution: We specify the use of low-silanol RP columns (e.g., Newcrom R1)[4]. Additionally, the mobile phase is acidified with 0.1% formic acid. This serves a dual purpose: it ensures any residual silanols remain fully protonated (neutralized) to eliminate secondary interactions, and it provides the necessary protons for efficient positive-ion electrospray ionization (ESI+) in MS applications[4].

Analytical Workflow Visualization

The following diagram maps the logical progression of sample stabilization, clean-up, and detection.

G cluster_0 Phase 1: Sample Prep & Stabilization cluster_1 Phase 2: Chromatography & Detection A Raw Matrix (Coffee, Wine, Bio-fluid) B Isotope Dilution (Add d3-Internal Standard) A->B C In Situ Derivatization (Dabsyl-Cl or Ebselen) B->C D SPE Clean-up (Remove Excess Reagent) C->D Stabilized Extract E HPLC Separation (Low-Silanol RP Column) D->E F Detection (ESI-MS/MS or UV 460nm) E->F G Self-Validation (Check Disulfide Ratio) F->G Data Output

Caption: End-to-end self-validating workflow for the stabilization and HPLC analysis of sulfur-containing furans.

Experimental Protocol: A Self-Validating System

This protocol utilizes dabsyl chloride derivatization, enabling versatile dual-mode detection (UV/Vis at 460 nm and ESI-MS/MS)[3]. Every step is designed to be self-validating.

Phase 1: Matrix Extraction & Isotope Dilution
  • Transfer 5.0 mL of the liquid sample (or homogenized bio-fluid) into a light-protected amber vial.

  • Self-Validation Checkpoint 1 (Isotope Dilution): Immediately spike with 50 µL of a deuterated internal standard (e.g., d3-2-furfurylthiol, 100 ng/mL). Tracking the absolute recovery of this standard validates extraction efficiency and flags matrix suppression.

Phase 2: In Situ Derivatization
  • Adjust the sample pH to 8.5 using 0.1 M sodium bicarbonate buffer. Causality: This deprotonates the thiol groups, maximizing their nucleophilicity for the upcoming reaction.

  • Add 1.0 mL of dabsyl chloride solution (2 mg/mL in HPLC-grade acetonitrile).

  • Incubate at 40°C for 30 minutes in the dark. Causality: Gentle heat accelerates the nucleophilic substitution, while darkness prevents UV-catalyzed degradation of the furan ring.

Phase 3: Solid-Phase Extraction (SPE) Clean-up
  • Condition a C18 SPE cartridge with 3 mL acetonitrile followed by 3 mL LC-MS grade water.

  • Load the derivatized sample at a flow rate of 1 mL/min.

  • Wash with 5 mL of 10% methanol in water to elute excess unreacted dabsyl chloride and polar matrix interferents.

  • Elute the dabsylated furan-thiols with 2 mL of 100% acetonitrile.

Phase 4: HPLC-MS/MS Analysis & Quality Control
  • Inject 5 µL of the SPE eluate onto a low-silanol C18 column (e.g., Newcrom R1, 150 x 2.1 mm, 3 µm)[4].

  • Execute the gradient program outlined in Table 2 .

  • Self-Validation Checkpoint 2 (Disulfide Monitoring): Concurrently monitor the MRM transition for the disulfide dimer (See Table 3 ). If the dimer peak area exceeds 5% of the monomer peak area, the sample was exposed to oxygen prior to derivatization, and the extraction batch must be invalidated.

  • Self-Validation Checkpoint 3 (System Suitability): Ensure the chromatographic tailing factor for the dabsyl-derivative is < 1.5. A higher value indicates column degradation or active silanol exposure.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Detection Modes of Key Sulfur-Containing Furans

AnalyteCAS NumberPrimary MatrixDerivatization TargetPreferred Detection Mode
2-Methyl-3-furanthiol (2M3F) 28588-74-1Meat, WineFree Thiol (-SH)MS/MS or UV (460 nm)
2-Furfurylthiol (FFT) 98-02-2Coffee, FermentsFree Thiol (-SH)MS/MS or UV (460 nm)
Bis(2-methyl-3-furyl) disulfide 28588-75-2MeatNone (Disulfide)MS/MS (Direct)
Furan-Cysteine Crosslinks N/ABio-fluids (Urine)Amine/ThiolMS/MS

Table 2: Optimized HPLC Gradient Conditions Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.4955Initial
2.00.4955Isocratic Hold
8.00.41090Linear Gradient
10.00.41090Column Wash
10.10.4955Step Return
15.00.4955Re-equilibration

Table 3: Diagnostic MS/MS MRM Transitions (ESI+)

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Dabsyl-2M3F402.1274.025Primary Quantification
Dabsyl-FFT402.1274.025Primary Quantification
d3-Dabsyl-FFT405.1274.025Isotope Dilution Check
Bis(2-furfuryl) disulfide226.081.015Self-Validation (Oxidation Check)

References

  • SIELC Technologies. "Separation of 2-Methyl-3-furanthiol on Newcrom R1 HPLC column". 4

  • Zhang et al. "Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example". Frontiers in Nutrition. 1

  • Chen et al. "Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks". PMC (National Institutes of Health). 2

  • Francioso et al. "HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens". PubMed. 3

Sources

Application Note: A Validated Method for the Quantification of 3-Methanesulfonyl-2-Methylfuran in Complex Flavor Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated analytical method for the precise quantification of 3-methanesulfonyl-2-methylfuran, a potent sulfur-containing aroma compound, in complex flavor formulations. The methodology leverages the selectivity and sensitivity of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography (GC) coupled with dual detection by Mass Spectrometry (MS) and a Sulfur Chemiluminescence Detector (SCD). This dual-detector approach provides confident identification through mass spectral data and highly selective, sensitive quantification of the target sulfur compound, even at trace levels. We provide detailed, step-by-step protocols for sample preparation, instrumental analysis, and a comprehensive method validation procedure based on international guidelines.

Introduction: The Analytical Challenge

3-Methanesulfonyl-2-methylfuran (PubChem CID: 59742705) is a heterocyclic compound that can contribute significantly to the overall sensory profile of a flavor formulation.[1] Its sulfonyl group imparts unique savory, and sometimes roasted or meaty, characteristics. However, like many sulfur-containing flavorants, it is often present at very low concentrations (ppb or even ppt levels), making its accurate quantification a significant analytical challenge.[2] The complexity of flavor matrices, which can contain hundreds of volatile and semi-volatile compounds, further complicates analysis, leading to potential co-elution and matrix interference.

Conventional GC-MS, while powerful for identifying major components, may lack the required sensitivity and selectivity to differentiate trace-level sulfur compounds from a complex background chromatogram.[2] Therefore, a highly selective and sensitive approach is paramount. This guide provides a field-proven workflow designed to overcome these challenges, ensuring both trustworthiness and accuracy in results.

Principle of the Method: A Dual-Detection Strategy

To achieve both definitive identification and highly sensitive quantification, this method employs a dual-output GC system. The column effluent is split between a Mass Spectrometer (MS) and a Sulfur Chemiluminescence Detector (SCD).

  • Gas Chromatography (GC): Provides the high-resolution separation of volatile compounds from the flavor matrix.

  • Mass Spectrometry (MS): Acts as the primary tool for the structural confirmation of 3-methanesulfonyl-2-methylfuran based on its unique mass fragmentation pattern.

  • Sulfur Chemiluminescence Detector (SCD): Offers superior selectivity and sensitivity for sulfur-containing compounds.[3][4] It provides an equimolar response to sulfur, simplifying quantification and dramatically reducing interference from non-sulfur matrix components, which are effectively invisible to the detector.[5][6]

For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is the method of choice. It is a solvent-free technique that isolates and concentrates volatile and semi-volatile analytes from the sample headspace, minimizing matrix effects and improving detection limits.[7][8]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Flavor Formulation in Vial Spike Add Internal Standard (e.g., d6-DMTS) Sample->Spike HS_SPME Headspace SPME (Equilibration & Extraction) Spike->HS_SPME GC_Injection Thermal Desorption in GC Inlet HS_SPME->GC_Injection GC_Separation Chromatographic Separation (HP-5MS Column) GC_Injection->GC_Separation Splitter Effluent Splitter GC_Separation->Splitter MS_Detection MS Detection (Identification) Splitter->MS_Detection SCD_Detection SCD Detection (Quantification) Splitter->SCD_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition SCD_Detection->Data_Acquisition Quantification Quantification using SCD Chromatogram Data_Acquisition->Quantification Confirmation Confirmation using MS Spectrum Data_Acquisition->Confirmation

Caption: High-level workflow for the quantification of 3-methanesulfonyl-2-methylfuran.

Materials and Reagents

  • Standard: 3-methanesulfonyl-2-methylfuran (≥98% purity).

  • Internal Standard (IS): Deuterated dimethyl trisulfide (d6-DMTS) or other suitable non-native sulfur compound.

  • Solvent: Methanol (HPLC grade) for stock solution preparation.

  • Reagents: Sodium chloride (NaCl), analytical grade.

  • Consumables: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa; SPME fiber assembly (e.g., 2 cm DVB/CAR/PDMS).

  • Equipment: Analytical balance, vortex mixer, heated agitator for HS-SPME, GC-MS/SCD system.

Detailed Experimental Protocols

Protocol 4.1: Preparation of Standards and Samples
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methanesulfonyl-2-methylfuran standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of d6-DMTS in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards in 10 mL of deionized water containing 4 g of NaCl in 20 mL headspace vials. Spike with appropriate volumes of the primary stock solution and a fixed volume of the internal standard stock to achieve final concentrations ranging from 0.1 to 50 ng/mL (ppb).

  • Sample Preparation:

    • Accurately weigh 5.0 ± 0.1 g of the liquid flavor formulation into a 20 mL headspace vial. For solid or viscous samples, use 1.0 ± 0.1 g and add 4 mL of deionized water.

    • Add 4 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

    • Spike with a fixed amount of the internal standard (e.g., to a final concentration of 10 ng/mL).

    • Immediately seal the vial and vortex for 30 seconds.

Protocol 4.2: HS-SPME Procedure

This protocol is optimized for concentrating volatile sulfur compounds from a complex matrix. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber provides a broad range of selectivity for compounds of varying polarity and molecular weight.[9][10]

  • Conditioning: Condition the SPME fiber prior to first use according to the manufacturer's instructions (e.g., 270°C for 30 min).

  • Incubation/Equilibration: Place the sealed sample vial in the heated agitator. Incubate at 60°C for 15 minutes with agitation (250 rpm) to allow the analytes to equilibrate between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.

SPME_Process start Sealed Sample Vial incubate Step 1: Incubation (60°C, 15 min) Establishes vapor equilibrium start->incubate extract Step 2: Extraction (Fiber exposed, 30 min) Analytes adsorb to fiber incubate->extract desorb Step 3: Desorption (Fiber in GC inlet, 280°C) Analytes transfer to column extract->desorb end Analysis Begins desorb->end

Caption: The three key stages of the HS-SPME procedure.

Protocol 4.3: GC-MS/SCD Instrumental Analysis

The following parameters are a robust starting point and should be optimized for your specific instrumentation.

Parameter Setting Rationale
GC System
Injection PortSplitless mode, 280°CEnsures quantitative transfer of analytes from the SPME fiber to the column for maximum sensitivity.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of flavor compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program40°C (hold 2 min), ramp to 250°C at 8°C/min, hold 5 minA temperature gradient that effectively separates volatile compounds while ensuring elution of semi-volatile analytes.
Effluent Splitter ~50:50 split to MS and SCDBalances signal intensity between the two detectors.
MS Detector
Transfer Line250°CPrevents condensation of analytes.
Ion Source230°C, Electron Ionization (EI) at 70 eVStandard conditions for generating reproducible mass spectra.
ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions for the target analyte (e.g., m/z 160, 79, 97).
SCD Detector
TemperatureBurner: 800°C, Transfer Line: 250°CEnsures complete combustion and chemiluminescence reaction for sulfur compounds.
GasesH₂, Air/O₂ as per manufacturer's specificationsRequired for the combustion and detection process.

Method Validation

A method must be validated to prove it is fit for purpose.[11][12] The following parameters should be assessed according to guidelines such as the International Conference on Harmonisation (ICH) Q2(R1).[13]

  • Specificity: Analyze a blank matrix (flavor base without the target analyte) to ensure no interfering peaks are present at the retention time of 3-methanesulfonyl-2-methylfuran on the SCD chromatogram.

  • Linearity and Range: Analyze the calibration standards (0.1 to 50 ng/mL) in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. The calibration curve should have a correlation coefficient (R²) ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the signal-to-noise ratio (S/N) from the chromatograms of the lowest calibration standards. LOD is typically defined as S/N ≥ 3, and LOQ as S/N ≥ 10. The LOQ must be the lowest point on the validated calibration curve.

  • Accuracy (Recovery): Spike a blank flavor matrix at three different concentration levels (low, medium, high). Analyze in triplicate and calculate the percent recovery. The acceptance criterion is typically 80-120%.

  • Precision (Repeatability): Analyze six replicates of a mid-concentration spiked sample on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 15%.

Example Validation Data Summary
Parameter Result Acceptance Criteria
Linearity (R²)0.998≥ 0.995
Range0.25 - 50 ng/mLCovers expected sample concentrations
LOD0.08 ng/mLS/N ≥ 3
LOQ0.25 ng/mLS/N ≥ 10
Accuracy (Recovery)95.2% - 103.5%80 - 120%
Precision (RSD)6.8%≤ 15%

Conclusion

The described HS-SPME-GC-MS/SCD method provides a highly reliable, selective, and sensitive protocol for the quantification of 3-methanesulfonyl-2-methylfuran in complex flavor formulations. The use of a sulfur-selective detector (SCD) is critical for overcoming matrix interferences and achieving the low detection limits required for trace flavor analysis.[2][5] Proper method validation ensures that the generated data is accurate and defensible, making this application note a valuable resource for quality control, product development, and research laboratories in the flavor and food industries.

References

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Retrieved from [Link]

  • Separation Science. (2025, August 06). Exploring Flavour and Aroma in Foods and Beverages: Advanced Techniques for VOC Analysis. Retrieved from [Link]

  • Jeleń, H. H. (2012). Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). In Handbook of Food Analysis. ResearchGate. Retrieved from [Link]

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]

  • Gao, W., Fan, J., et al. (2022). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology. Retrieved from [Link]

  • Dimitrova, M., & Zlateva, G. (2019). Validation of method for analysis of glucose in food additives. BIO Web of Conferences, 13, 03008. Retrieved from [Link]

  • LCGC International. (2014). Sample Preparation for Food Contaminant Analysis. Retrieved from [Link]

  • Yusof, N. A., Jaswir, I., et al. (2022). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks. PMC. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2024, March 8). Release of the Validation Guidelines for Food Additive Analytical Methods. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Gao, W., Fan, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • Jo, A-R., Kim, H-J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Retrieved from [Link]

  • Huang, S-H., & Chen, Y-C. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

  • Huang, S-H., & Chen, Y-C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 05). Synthesis and Reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. Retrieved from [Link]

  • Kim, T-H., Lee, J-H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Retrieved from [Link]

  • Schopf, R. (2021). Formation of furan and furan derivatives in model systems and food products. Retrieved from [Link]

  • Restek. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]

  • Downey, C. W., et al. (n.d.). One-Pot Synthesis of 2-Methylfurans from 3- (Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. Retrieved from [Link]

  • Becalski, A., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]

  • Märk, J., Pollien, P., et al. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 3-methanesulfonyl-2-methylfuran. Retrieved from [Link]

  • Becalski, A., Hayward, S., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. PubMed. Retrieved from [Link]

  • Molecules. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 3-Methanesulfonyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The synthesis of 3-methanesulfonyl-2-methylfuran presents a classic regioselectivity challenge. Direct electrophilic sulfonation of 2-methylfuran is not recommended because the furan ring directs electrophiles preferentially to the


-position (C5), resulting in the unwanted 5-isomer.

To achieve high yields of the 3-isomer (


-position), you must utilize an indirect functionalization strategy  via a sulfide intermediate. This guide details the two validated entry points into this pathway:
  • The "Pharma" Route (De Novo): Lithium-halogen exchange of 3-bromo-2-methylfuran followed by thiolation.

  • The "Flavor" Route (Commercial Precursor): Methylation of commercially available 2-methyl-3-furanthiol.

Both routes converge at the Sulfide Oxidation step, which is the critical control point for yield and purity.

Master Reaction Pathway (Visualized)

The following diagram illustrates the recommended synthetic workflow and the critical decision points for troubleshooting.

G Start_Br 3-Bromo-2-methylfuran (Starting Material A) Lithio Intermediate: 3-Lithio-2-methylfuran Start_Br->Lithio 1. n-BuLi, -78°C (Li-Hal Exchange) Start_SH 2-Methyl-3-furanthiol (Starting Material B) Sulfide Intermediate: 2-Methyl-3-(methylthio)furan Start_SH->Sulfide Alt Route: MeI / Base (S-Alkylation) Lithio->Sulfide 2. MeSSMe (DMDS) (Electrophilic Quench) Target Target: 3-Methanesulfonyl-2-methylfuran Sulfide->Target 3. Oxidant (mCPBA or H2O2) Buffered Conditions Fail_Ring Failure Mode: Ring Opening Sulfide->Fail_Ring Unbuffered Acid Over-oxidation Fail_Regio Failure Mode: C5-Substitution

Caption: Convergent synthetic pathway. Route A (Blue) uses organometallic chemistry; Route B (Green) uses commercial flavor precursors. Both converge at the sulfide oxidation step.

Detailed Protocol & Technical Analysis

Stage 1: Formation of the Sulfide Intermediate

Target: 2-Methyl-3-(methylthio)furan

Protocol A: From 3-Bromo-2-methylfuran (Recommended for Lab Scale)

This method guarantees regioselectivity by utilizing the specific C3-bromine handle.

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Solvent: Dissolve 3-bromo-2-methylfuran (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise.

    • Expert Insight: The internal temperature must not rise above -65°C. Higher temperatures promote equilibration to the thermodynamically more stable (but unwanted) 5-lithio species or ring fragmentation.

  • Quench: After 30 min at -78°C, add dimethyl disulfide (DMDS, 1.2 eq) neat.

  • Workup: Warm to RT, quench with sat. NH₄Cl. Extract with Et₂O.

Protocol B: From 2-Methyl-3-furanthiol[1]
  • Alkylation: Dissolve thiol in acetone/K₂CO₃ or NaOH/H₂O.

  • Reagent: Add MeI or Dimethyl Sulfate (1.1 eq) at 0°C.

  • Note: This reaction is robust but the starting thiol has a potent odor (meaty/sulfurous) and requires dedicated fume hood protocols.

Stage 2: Oxidation to Sulfone (The Critical Step)

Target: 3-Methanesulfonyl-2-methylfuran

Direct oxidation of furan-sulfides is perilous because the electron-rich furan ring is easily oxidized (opened) by the same reagents used to oxidize the sulfur.

Optimized Protocol (Buffered mCPBA):

  • Dissolution: Dissolve the sulfide (from Stage 1) in DCM (0.1 M).

  • Buffering: Add solid NaHCO₃ (3.0 eq) .

    • Why? mCPBA generates m-chlorobenzoic acid as a byproduct. Without a buffer, the acidic environment will catalyze the ring-opening of the furan, forming an acyclic dicarbonyl mess.

  • Oxidation: Cool to 0°C . Add mCPBA (2.2 eq) portion-wise over 30 mins.

  • Monitoring: Monitor by TLC. Stop immediately upon consumption of the sulfoxide intermediate.

  • Workup: Quench with aqueous Na₂S₂O₃ (to kill peroxides) followed by NaHCO₃ wash.

Troubleshooting Center (Q&A)

Issue 1: "I am seeing a complex mixture of acyclic products after oxidation."

Diagnosis: Acid-catalyzed Ring Opening (The "Achilles Heel" of Furans). Root Cause: As the sulfide oxidizes to sulfone, the reaction medium becomes acidic (if using mCPBA) or highly oxidative. Furans are sensitive to acid hydrolysis, especially when electron-deficient (like a sulfone). Corrective Action:

  • Buffer Aggressively: Ensure you are using at least 3 equivalents of solid NaHCO₃ or Na₂CO₃ suspended in the reaction mixture.

  • Switch Oxidant: If mCPBA fails, switch to Oxone® (Potassium peroxymonosulfate) in Methanol/Water buffered with NaHCO₃. Oxone is often milder on the furan ring than peracids.

  • Temperature Control: Never let the oxidation reaction exceed 0°C.

Issue 2: "My yield in the lithiation step is <30%."

Diagnosis: Improper Lithium-Halogen Exchange or Quench. Root Cause:

  • Wet THF: Traces of water kill the n-BuLi immediately.

  • "The Dance of the Lithiums": If the temperature rises above -60°C, the 3-lithio species can isomerize to the 5-lithio species (thermodynamic sink) or polymerize. Corrective Action:

  • Titrate your n-BuLi before use.

  • Use a strictly anhydrous solvent system.

  • Speed: Add the DMDS quench rapidly once the lithiation time (30 min) is complete. Do not let the lithio-species sit for hours.

Issue 3: "Can I just react 2-methylfuran with methanesulfonyl chloride?"

Diagnosis: Regioselectivity Error. Answer: No. Explanation: This Friedel-Crafts type reaction would preferentially target the C5 position (the open


-position), yielding 2-methyl-5-methanesulfonylfuran. The C3 position is electronically deactivated relative to C5. You cannot force C3 substitution via direct electrophilic attack on the ring.

Comparative Data: Oxidant Selection

Oxidant SystemYield (Typical)SelectivityRisk FactorRecommendation
mCPBA / NaHCO₃ 75-85% HighRing opening if unbufferedPrimary Choice (Lab)
H₂O₂ / Na₂WO₄60-70%ModerateSlow reaction timeGreen Alternative
Oxone® / MeOH70-80%HighSalt precipitationGood Backup
KMnO₄<10%LowDestroys furan ringAvoid

References

  • Synthesis of 2-methyl-3-furanthiol (Precursor)

    • Source: Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] "Safety evaluation of certain food additives: Sulfur-substituted furan derivatives."

    • URL:[Link]

  • Lithiation of 3-bromo-2-methylfuran (Regiocontrol)
  • General Protocol for Sulfide to Sulfone Oxidation

    • Source: Common Organic Chemistry.[3] "Sulfur Oxidation with mCPBA: Standard Protocols."

    • URL:[Link]

  • Furan Ring Sensitivity & Oxidation Risks

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Furan Extraction Technical Support Center: Troubleshooting & Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan and alkylfuran analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with erratic recovery rates, poor reproducibility, and matrix suppression during furan extraction.

Furan is a low-molecular-weight, highly lipophilic, and extremely volatile compound (boiling point 31.4°C) formed during the thermal processing of foods[1]. Because of its physical properties, standard extraction workflows often fail. This guide is designed to move beyond basic troubleshooting by explaining the causality behind extraction failures and providing self-validating protocols based on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Diagnostic Logic: Isolating the Root Cause of Low Recovery

Before adjusting instrument parameters, you must determine whether your low recovery is due to systematic volatility loss or matrix-induced suppression . We use the recovery of a stable isotopically labeled internal standard (d4-furan) to map the failure point.

FuranTroubleshooting Start Low Furan Recovery (<70%) CheckIS 1. Evaluate d4-furan Internal Standard Start->CheckIS ISLow d4-furan recovery low (Systematic Loss) CheckIS->ISLow IS < 70% ISNormal d4-furan normal, native furan low (Matrix Binding) CheckIS->ISNormal IS > 80% VolLoss Fix: Chill samples to 0°C, check vial septa seals ISLow->VolLoss MatrixEffect Fix: Add saturated NaCl, optimize phase ratio ISNormal->MatrixEffect FiberCheck 2. Verify SPME Fiber (CAR/PDMS 75µm) VolLoss->FiberCheck MatrixEffect->FiberCheck TempCheck 3. Optimize Temp/Time (35°C - 50°C for 15m) FiberCheck->TempCheck Success Optimal Recovery (80% - 120%) TempCheck->Success

Diagnostic workflow for troubleshooting furan extraction recovery via HS-SPME-GC-MS.

Core Troubleshooting FAQs

Q1: My overall furan recovery is below 50%, and my replicates are highly variable. Why am I losing the analyte before extraction even begins?

The Causality: Furan's boiling point is near room temperature (31.4°C). If you homogenize or weigh your samples at ambient temperature, the mechanical energy and ambient heat cause massive, immediate volatilization[2]. The Solution: You must treat the sample preparation as a closed, thermally controlled system. 2 mandate that samples be stored at or below 4°C and thawed in an ice bath[2]. Homogenization must occur at 0°C[3]. Furthermore, immediately spiking the sample with a d4-furan internal standard corrects for unavoidable evaporative losses during the brief transfer to the headspace vial.

Q2: I am analyzing canned fish and baby food. My d4-furan internal standard looks fine, but my native furan recovery is suppressed. What is happening?

The Causality: This is a classic matrix effect. Furan is highly lipophilic. In complex matrices containing high levels of fats and proteins (like oily fish or meat-based baby foods), furan partitions preferentially into the lipid phase rather than the aqueous phase, preventing it from volatilizing into the headspace[4]. The Solution: You must alter the thermodynamic equilibrium using the "salting-out" effect. By adding a saturated NaCl solution (e.g., 9 mL of saturated NaCl to 1 g of sample), you increase the ionic strength of the aqueous phase[4]. Water molecules form tight hydration shells around the Na⁺ and Cl⁻ ions, leaving no "free water" to interact with the sample matrix, thereby forcing the lipophilic furan into the headspace.

Q3: Which SPME fiber chemistry should I use, and why does it matter?

The Causality: Furan is a small, volatile molecule. Standard non-polar fibers like pure Polydimethylsiloxane (PDMS) lack the microporous structure required to trap and retain such small analytes effectively. The Solution: A mixed-phase fiber is required.4 demonstrate that a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber provides the highest extraction efficiency for furan and its derivatives[4]. The Carboxen particles provide deep micropores that tightly bind small molecules, while the PDMS facilitates rapid diffusion.

Q4: If heat drives furan into the headspace, shouldn't I extract at 70°C or 80°C to maximize recovery?

The Causality: Absolutely not. While higher temperatures increase kinetic release, temperatures exceeding 50°C can trigger de novo furan formation during the assay itself. Precursors like ascorbic acid, polyunsaturated fatty acids, and carbohydrates degrade thermally, synthesizing new furan in the vial[1]. This leads to falsely elevated recoveries (overestimation). The Solution: Maintain your HS-SPME equilibration and extraction temperatures strictly between 35°C and 50°C[4][5]. This provides sufficient volatilization without inducing artifactual furan generation.

Quantitative Data Summary

To benchmark your laboratory's performance, compare your parameters and expected recoveries against the validated data below.

Table 1: Impact of SPME Fiber Material on Furan Extraction Efficiency

Fiber Chemistry Polarity Relative Extraction Efficiency Best Use Case
CAR/PDMS (75 µm) Bipolar Highest Low MW, highly volatile analytes (furan, methylfurans)[4].
DVB/PDMS (65 µm) Bipolar Moderate Heavier furanic derivatives (e.g., furfural).

| PDMS (100 µm) | Non-polar | Lowest | High MW non-polar volatiles; poor for trace furan. |

Table 2: Acceptable Recovery Ranges by Matrix (Spiked at 0.01–0.1 ppm)

Matrix Type Target Recovery Range Key Challenge Addressed
Fruit Juices 84.9% – 117.2% High sugar content altering phase partitioning[4].
Canned Oily Fish 75.9% – 114.6% High lipid content trapping lipophilic furan[4].

| Baby Food / Coffee | 87.0% – 125.0% | Complex protein/fat/carbohydrate interactions[5]. |

Note: According to standard guidelines, recovery rates between 60% and 125% are considered scientifically valid for trace concentrations (0.01–0.1 ppm)[4].

Self-Validating Protocol: Optimized HS-SPME-GC-MS/MS Workflow

This protocol is designed as a self-validating system. By incorporating d4-furan at the earliest possible stage, any deviation in the final signal directly flags a mechanical or thermodynamic failure in the workflow.

Step 1: Chilled Sample Preparation

  • Pre-chill all samples, homogenization equipment, and saturated NaCl solutions to 0°C – 4°C.

  • Homogenize the sample in an ice bath to prevent evaporative loss[3].

Step 2: Matrix Modification (Salting Out)

  • Rapidly weigh 1.0 g of complex matrix (e.g., fish/meat) or 5.0 g of liquid matrix (e.g., juice) into a 20 mL headspace vial.

  • Immediately add 9.0 mL (for 1g samples) or 5.0 mL (for 5g samples) of chilled, saturated NaCl solution[4].

Step 3: Internal Standard Spiking

  • Inject a precisely calibrated volume of d4-furan working solution (prepared daily) beneath the surface of the liquid.

  • Immediately seal the vial with a PTFE-lined silicone septum and aluminum crimp cap.

Step 4: HS-SPME Equilibration and Extraction

  • Place the vial in an agitator (250 rpm) at 35°C for 15 minutes to achieve phase equilibrium[4].

  • Pierce the septum and expose a conditioned 75 µm CAR/PDMS SPME fiber to the headspace for 15 minutes at 35°C [4].

Step 5: GC-MS/MS Desorption

  • Retract the fiber and transfer it immediately to the GC injection port.

  • Desorb at 280°C for 1 to 3 minutes in splitless or low-split mode (e.g., 1:10)[4][5].

  • Analyze using an HP-5MS (or equivalent) column with MS/MS detection in Multiple Reaction Monitoring (MRM) mode to ensure absolute specificity.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: PMC (nih.gov) URL:[Link]

  • Methods for the determination of furan in food Source: JRC Publications Repository (europa.eu) URL:[Link]

  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS Source: GCMS.cz URL:[Link]

  • Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Development and validation of a headspace method for determination of furan in food Source: PubMed (nih.gov) URL:[Link]

Sources

Technical Support Center: 3-Methanesulfonyl-2-methylfuran Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MSMF-03

Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1]

Introduction

Welcome to the Technical Support Center for furan functionalization. You are likely accessing this guide because your synthesis of 3-methanesulfonyl-2-methylfuran (CAS: Implied/Analogous) has resulted in an impure mixture, likely characterized by dark discoloration, isomeric mixtures, or incomplete oxidation intermediates.[1]

The furan ring is electron-rich and acid-sensitive, while the methanesulfonyl (mesyl) group is strongly electron-withdrawing.[1] This "push-pull" electronic structure creates specific purification challenges:

  • Acid Sensitivity: The furan ring is prone to ring-opening and polymerization (tar formation) under the acidic conditions often used to introduce the sulfonyl group.

  • Oxidation State Control: If synthesized via the sulfide oxidation route, separating the sulfoxide intermediate from the sulfone product is critical.

  • Regioisomerism: Direct functionalization of 2-methylfuran often yields the thermodynamic 5-substituted byproduct alongside the desired 3-substituted kinetic product.

Module 1: The "Black Tar" Scenario (Acid-Catalyzed Decomposition)

Symptom: The reaction mixture turned black/viscous upon workup or during the reaction (e.g., Friedel-Crafts sulfonylation). Diagnosis: Polymerization of the furan ring initiated by strong Lewis acids or residual Brønsted acids.

Mechanism of Failure

Furan derivatives are "acid-labile." Protons or Lewis acids (


, 

) coordinate to the furan oxygen or

-carbon, triggering a cascade of ring-opening reactions that form conjugated polymers (tars).[1]
Troubleshooting Protocol: The "Buffered Quench"

Do not use standard 1M HCl washes.

  • Quenching: Pour the reaction mixture into a vigorously stirred mixture of ice and Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why: Rapidly neutralizes acid before the organic phase warms up.

  • Extraction: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).[1]

    • Why: EtOAc is a weak Lewis base and can help solvate the polar sulfone while sequestering trace acids better than non-polar DCM.

  • Filtration: If tar is already present, filter the organic phase through a pad of Celite topped with a 1cm layer of Basic Alumina .

    • Why: Basic alumina scavenges acidic impurities that propagate polymerization during solvent removal.

Module 2: Removing Oxidation Impurities (Sulfoxide vs. Sulfone)

Symptom: LC-MS or TLC shows a persistent impurity (M-16 mass unit) that co-elutes with the product.[1] Diagnosis: Incomplete oxidation of the sulfide precursor (3-methylsulfanyl-2-methylfuran) to the sulfone.[1]

The Polarity Differential

Sulfoxides (


) are chiral and generally more polar than their corresponding sulfones (

) due to the highly polarized S-O bond and lack of symmetry.[1]
Purification Workflow
ImpurityPolarity (Relative)TLC Behavior (Hex/EtOAc 3:1)Removal Strategy
Sulfide (Starting Material)LowHigh

(~0.[1]7)
Wash with dilute bleach (oxidizes to sulfoxide)
Sulfoxide (Intermediate)HighLow

(~0.[1]2)
Silica Gel Chromatography (Gradient)
Sulfone (Target)MediumMedium

(~0.[1]45)
Recrystallization (EtOH/Water)
Step-by-Step: Scavenging Oxidation

If the sulfoxide persists (>5%):

  • Re-oxidation: Dissolve crude in DCM. Add 0.2 equivalents of mCPBA (meta-chloroperoxybenzoic acid).[1] Stir 1 hour.

  • Wash: Wash with 10%

    
      (Sodium Thiosulfate) to quench excess peroxide.
    
    • Critical: Test with starch-iodide paper to ensure no active oxidant remains (furans can form explosive peroxides).[1]

  • Wash: Wash with 1M NaOH to remove the m-chlorobenzoic acid byproduct.

Module 3: Regioisomer Separation (3- vs. 5-substituted)

Symptom: NMR shows split methyl singlets (e.g.,


 2.30 vs 2.35 ppm).
Diagnosis:  Presence of 5-methanesulfonyl-2-methylfuran.[1]
Logic

The 2-position is blocked by a methyl group. Electrophilic substitution prefers the 5-position (alpha to oxygen) over the 3-position (beta).[1] If your synthesis targeted the 3-position (e.g., via specific precursors like 3-furoic acids), the 5-isomer is a contaminant.[1]

Separation Protocol: Recrystallization

Sulfones are highly crystalline. The 3,5-disubstituted furan (asymmetric) often has lower lattice energy than the 2,5-disubstituted isomer (more symmetric), leading to solubility differences.[1]

Solvent System: Ethanol/Water (9:1)[1]

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Cool slowly to Room Temperature, then

    
    .
    
  • The 5-isomer (impurity) typically crystallizes first or forms a distinct crop if it is the major product. If the 3-isomer is the major product, it will crystallize, leaving the more soluble regioisomers in the mother liquor.

Visual Workflow: The Purification Decision Tree

PurificationLogic Start Crude 3-methanesulfonyl- 2-methylfuran StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil / Tar StateCheck->Oil Viscous/Dark TLC_Check TLC Analysis (Hex:EtOAc 3:1) Solid->TLC_Check Charcoal Activated Charcoal Filtration (Hot EtOAc) Oil->Charcoal Remove Tars Recryst Recrystallization (EtOH/H2O) TLC_Check->Recryst Single Spot (>90% purity) Column Flash Chromatography (Gradient Elution) TLC_Check->Column Multiple Spots (Isomers/Sulfoxide) Pure Pure Product (White Needles) Recryst->Pure Charcoal->TLC_Check Column->Recryst Final Polish

Caption: Decision matrix for selecting the appropriate purification method based on physical state and TLC profile.

Frequently Asked Questions (FAQs)

Q: My product is a yellow oil, but literature says it should be a white solid. Why? A: Small furan sulfones often have melting points near ambient temperature (


).[1] Trace solvent (EtOAc/DCM) or impurities depress the melting point significantly (colligative properties).
  • Fix: Dry under high vacuum (<1 mbar) for 12 hours. If it remains an oil, seed it with a crystal from a previous batch or scratch the glass flask to induce nucleation.

Q: Can I use distillation? A: Proceed with extreme caution. Sulfones have high boiling points. Furans are thermally unstable above


 and may decompose explosively if peroxides are present.[1]
  • Recommendation: Use Kugelrohr distillation (short path) under high vacuum (<0.1 mmHg) only if chromatography fails.[1]

Q: The NMR shows clean product, but the color is pink/red. A: This is typical of furan oxidation ("autoxidation"). It is a trace impurity (<0.1%) of conjugated dicarbonyls.

  • Fix: Pass a solution of the product through a small plug of silica gel or treat with activated charcoal in boiling ethanol.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on Furan reactivity and acid sensitivity).

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Friedel-Crafts and Paal-Knorr synthesis contexts).

  • Schäfer, et al. (2024).[1] Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology. Link (Discusses the oxidative instability and metabolites of 2-methylfuran derivatives).[1]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link (General principles of recrystallization for sulfone-like impurities).[1]

  • BenchChem Technical Support. (2025). Purification of 2(3H)-Furanone Derivatives. Link (Analogous purification protocols for oxidized furan derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methanesulfonyl-2-methylfuran and all reagents before handling.

Sources

Technical Support Center: Resolving Peak Co-elution in GC Analysis of Furans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of furan and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in this analysis: chromatographic peak co-elution. Inaccurate quantification and identification stemming from unresolved peaks can compromise data integrity, making effective resolution a critical skill.

This resource provides a structured approach, from quick-reference FAQs to in-depth troubleshooting guides, to help you achieve robust and reliable separation of furan compounds.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding co-elution in furan analysis.

Q1: What is peak co-elution in GC analysis?

A1: Co-elution occurs when two or more different compounds exit the GC column at the same time, leading to overlapping or unresolved peaks in the chromatogram.[1] This can significantly hinder accurate identification and quantification of the individual analytes.

Q2: Why are my furan peaks, especially isomers like 2- and 3-methylfuran, co-eluting?

A2: Furan and its alkylated derivatives are often small, volatile molecules with similar chemical properties and boiling points.[2][3] This makes them challenging to separate on a GC column. Isomers, which have the same mass and often similar fragmentation patterns in mass spectrometry, are particularly susceptible to co-elution.[3]

Q3: How can I visually identify co-elution in my chromatogram?

A3: While perfectly co-eluting peaks can be difficult to spot, you should look for signs of peak asymmetry.[1][4] Telltale signs include peak fronting, tailing, or the appearance of a "shoulder" on the side of a peak.[1] However, the most reliable way to confirm co-elution is by using a mass spectrometer to check for changes in the mass spectrum across the peak.[1][4]

Q4: What is the single most effective way to resolve co-eluting peaks?

A4: Changing the selectivity of your chromatographic system is the most powerful tool for resolving co-elution.[4] This is most often achieved by switching to a GC column with a different stationary phase chemistry.

Q5: Is it possible to quantify co-eluting peaks without achieving baseline separation?

A5: If you are using a mass spectrometer (MS) as a detector, it is often possible to quantify co-eluting compounds through a process called deconvolution.[5][6][7] This involves using unique mass fragments for each compound to generate individual extracted ion chromatograms, which can then be integrated and quantified. However, for the highest accuracy, especially with detectors like Flame Ionization Detectors (FID), achieving good chromatographic separation is paramount.

In-Depth Troubleshooting Guides

When faced with co-eluting furan peaks, a systematic approach to method optimization is key. The following guides provide detailed strategies to improve your separation.

Guide 1: Chromatographic Method Optimization

Optimizing your GC method is the foundational step in resolving co-elution. This involves a careful evaluation of your column, temperature program, and carrier gas flow rate.

1.1 GC Column Selection: The Heart of Your Separation

The choice of GC column, specifically its stationary phase, is the most critical factor influencing separation. The principle of "like dissolves like" applies here; the polarity of the stationary phase should be matched to the polarity of the analytes.

  • For Furan and its Derivatives: A mid-polarity to polar stationary phase is often recommended. Columns with a "624" type phase, such as those containing cyanopropylphenyl polysiloxane, are commonly used and have shown success in separating furan and its alkylated derivatives, including challenging isomers.[3][8][9][10]

Stationary Phase Type Common Name Selectivity for Furans Example Commercial Columns
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane624Good: Often provides the necessary selectivity to resolve key furan isomers.Rxi-624Sil MS, Elite-624
5% Phenyl / 95% Dimethylpolysiloxane5MSModerate: A general-purpose phase that can work for simpler mixtures but may struggle with isomers like 2-/3-methylfuran.[2]HP-5MS, SH-I-5MS
Polyethylene GlycolWAXHigh Polarity: Can offer alternative selectivity but may have lower thermal stability.CP-Wax 52 CB[2]
  • Column Dimensions:

    • Length: Longer columns provide more theoretical plates and thus better resolving power, but at the cost of longer analysis times.[11]

    • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher efficiency and resolution.[11]

    • Film Thickness: For highly volatile compounds like furan, a thicker film (e.g., >1 µm) can increase retention and improve separation, potentially avoiding the need for sub-ambient oven temperatures.[11]

1.2 Optimizing the Oven Temperature Program

A well-designed temperature program is crucial for achieving optimal separation.[12][13]

  • The General Principle: A slower temperature ramp rate generally leads to better resolution for closely eluting compounds.[13] As a rule of thumb, for every 15°C decrease in temperature, the retention time roughly doubles, which can significantly improve separation.[14]

Experimental Protocol: Optimizing Your Temperature Program

  • Initial Scouting Run: Begin with a standard temperature program.

    • Initial Temperature: 35-50°C, hold for 2-3 minutes.[3][15]

    • Ramp Rate: 10°C/min to 200-225°C.[15][16]

    • Final Hold: 2-5 minutes to ensure the column is clean.

  • Analyze the Chromatogram: Identify the retention time of the co-eluting peaks.

  • Refine the Program:

    • If co-elution occurs early: Lower the initial oven temperature. This increases the retention of volatile compounds, improving their separation.[17]

    • If peaks are closely eluting: Decrease the ramp rate. Try reducing it in increments of 2°C/min. While very slow ramps can yield the best separation, they also lead to broader peaks and longer run times.[14]

    • Introduce an Isothermal Hold: If a critical pair is co-eluting, adding a brief isothermal hold just before they elute can significantly enhance their resolution.[13]

1.3 Carrier Gas Flow Rate and Linear Velocity

The velocity of the carrier gas (e.g., Helium) through the column directly impacts separation efficiency. The Van Deemter equation describes this relationship, showing that there is an optimal flow rate for achieving the best resolution.

  • Actionable Step: If your separation is poor, try adjusting your carrier gas flow rate (or pressure, depending on your GC's mode of operation). Decrease or increase the flow rate in small increments (e.g., 0.1 mL/min) and observe the effect on the resolution of your target furan peaks.

Guide 2: Sample Preparation and Introduction

For complex matrices, such as food or biological samples, sample preparation can be a powerful tool to reduce interferences that may co-elute with your target analytes.

  • Headspace (HS) and Solid Phase Microextraction (SPME): Furan and its derivatives are highly volatile, making headspace sampling an ideal technique for their analysis.[9][18] HS-SPME, in particular, can offer improved sensitivity and selectivity compared to static headspace alone.[3][19][20] Using techniques like SPME can help to selectively extract your compounds of interest, leaving behind less volatile matrix components that could cause interferences.

Guide 3: Leveraging Your Mass Spectrometer for Deconvolution

When chromatographic separation is incomplete, the mass spectrometer provides a powerful solution. Deconvolution is a computational process that separates overlapping peaks based on their mass spectral data.[6][7]

  • The Principle: Even if two compounds elute at the same time, they will likely have unique fragment ions in their mass spectra. Deconvolution algorithms use these differences to mathematically resolve the co-eluting peaks.[7]

Workflow: Deconvolution of Co-eluting Furan Isomers

  • Acquire Data in Scan Mode: Ensure you are collecting full scan mass spectral data to have complete fragmentation information for all eluting compounds.

  • Identify Unique Ions: Examine the mass spectra of the pure furan standards. For example, while 2-methylfuran and 3-methylfuran both have a molecular ion at m/z 82, they may have subtle differences in their fragmentation patterns that can be exploited.[3]

  • Utilize Deconvolution Software: Most modern GC-MS software platforms have built-in deconvolution tools (e.g., AMDIS, or vendor-specific algorithms).[21] These tools will automatically identify components within a single chromatographic peak and extract their pure mass spectra.

  • Quantify Using Extracted Ion Chromatograms (EICs): Once the components are deconvoluted, you can quantify each compound by integrating the peak area of a unique and abundant ion from its extracted spectrum.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate the logical workflows for addressing co-elution.

CoElution_Troubleshooting_Workflow Figure 1: General Troubleshooting Workflow for Peak Co-elution start Co-elution Observed check_ms Is MS Detector Used? start->check_ms deconvolution Attempt MS Deconvolution check_ms->deconvolution Yes optimize_gc Optimize GC Method (Temp, Flow) check_ms->optimize_gc No deconvolution_ok Resolution Successful? deconvolution->deconvolution_ok deconvolution_ok->optimize_gc No end_success Problem Resolved deconvolution_ok->end_success Yes optimize_gc_ok Resolution Successful? optimize_gc->optimize_gc_ok change_column Change GC Column (Different Stationary Phase) optimize_gc_ok->change_column No optimize_gc_ok->end_success Yes change_column->end_success Resolution Improved end_fail Consult Senior Scientist change_column->end_fail Still Co-eluting

Caption: A step-by-step decision tree for addressing peak co-elution.

GC_Method_Optimization_Flow Figure 2: Workflow for GC Method Optimization start Initial Method Shows Co-elution temp_program Step 1: Adjust Temperature Program - Lower initial temp - Decrease ramp rate start->temp_program check_res1 Sufficient Resolution? temp_program->check_res1 flow_rate Step 2: Optimize Carrier Gas Flow - Adjust flow by +/- 0.1 mL/min check_res1->flow_rate No end_success Method Optimized check_res1->end_success Yes check_res2 Sufficient Resolution? flow_rate->check_res2 column_eval Step 3: Evaluate Column Choice - Is stationary phase optimal? - Consider different polarity check_res2->column_eval No check_res2->end_success Yes

Caption: A focused workflow for optimizing GC chromatographic parameters.

References

  • Restek Corporation. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Separation Science. [Link]

  • Tseng, S.-H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. [Link]

  • U.S. Food and Drug Administration. (2005). Determination of Furan in Foods. FDA. [Link]

  • Shimadzu. (2025). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]

  • Unknown. (n.d.). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. Analyst (RSC Publishing). [Link]

  • Reyes-Garcés, N. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek Resource Hub. [Link]

  • Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]

  • Ni, Y., et al. (2018). ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies. PMC. [Link]

  • Unknown. (2016). Adding more Power to your GC-MS Analysis through Deconvolution. Separation Science. [Link]

  • VUV Analytics. (n.d.). Deconvolution of Co-eluting Chromatographic Signals through Vacuum Ultraviolet Spectroscopy. Labsolution. [Link]

  • dos Santos, V.C., et al. (2024). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. ResearchGate. [Link]

  • Unknown. (n.d.). DEVELOPMENT AND OPTIMISATION OF A SUB ROOM TEMPERATURE SPME-GC-MS METHOD FOR THE ANALYSIS OF FURAN IN FOOD. ORBi. [Link]

  • Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • Unknown. (2023). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. International Journal of Science and Research Archive. [Link]

  • Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Prodhan, M.D.H. (2015). How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]

  • Becalski, A., et al. (2025). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. ResearchGate. [Link]

  • Unknown. (n.d.). Determination of Furan and Alkylfurans by Purge-and-Trap GC- MS. [Link]

Sources

minimizing oxidation by-products in methylfuran reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methylfuran chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions involving methylfuran scaffolds. The unique electronic nature of the furan ring, while synthetically useful, makes it susceptible to a variety of oxidative degradation pathways. Minimizing these by-products is often the critical factor for a successful synthesis.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you enhance the yield and purity of your target molecules.

Understanding the Problem: Core Mechanisms of Methylfuran Oxidation

The furan ring's reactivity is a double-edged sword. It can act as a diene in cycloadditions or undergo electrophilic substitution, but this reactivity also makes it prone to oxidation. By-product formation in methylfuran reactions is not random; it is governed by predictable mechanistic pathways. Understanding these pathways is the first step toward controlling them.

The two primary routes for oxidative degradation are:

  • Radical-Initiated Ring Opening: This is a common pathway, especially under aggressive oxidation conditions or when radical initiators are present. The reaction often starts with the addition of a radical (like an OH radical) to the electron-rich C2 or C5 positions of the furan ring.[1][2] The resulting adduct is often unstable and can undergo rapid ring-opening, leading to the formation of unsaturated 1,4-dicarbonyl compounds.[1][2][3]

  • Endoperoxide Formation and Rearrangement: In reactions involving singlet oxygen (e.g., photo-oxidation) or certain metal catalysts, a [4+2] cycloaddition can occur across the furan ring to form an unstable endoperoxide intermediate.[4] This intermediate can then rearrange to yield 1,4-dicarbonyls or other ring-opened species.

These pathways compete directly with the desired reaction, such as the selective oxidation of a side chain. The key to minimizing by-products is to select conditions that disfavor these degradation routes.

cluster_main Competing Pathways in Methylfuran Oxidation Start Methylfuran Substrate Desired Desired Product (e.g., side-chain oxidation) Start->Desired Selective Oxidation Radical_Pathway Radical Addition (e.g., OH radical) Start->Radical_Pathway Aggressive Conditions Cyclo_Pathway [4+2] Cycloaddition (e.g., Singlet O2) Start->Cyclo_Pathway Photo-oxidation / Specific Catalysts Radical_Intermediate Unstable Radical Adduct Radical_Pathway->Radical_Intermediate Ring_Opened Ring-Opened By-products (Unsaturated 1,4-dicarbonyls) Radical_Intermediate->Ring_Opened Ring Scission Polymer Polymeric Material Radical_Intermediate->Polymer Radical Polymerization Ring_Opened->Polymer Condensation Endoperoxide Endoperoxide Intermediate Cyclo_Pathway->Endoperoxide Endoperoxide->Ring_Opened Rearrangement

Caption: Competing reaction pathways in the oxidation of methylfurans.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a high percentage of ring-opened by-products, such as unsaturated dicarbonyls. What is the cause and how can I prevent this?

A1: Probable Cause & Scientific Rationale

The formation of unsaturated 1,4-dicarbonyls is a classic sign of oxidative cleavage of the furan ring. This typically occurs through one of two mechanisms: a radical-initiated pathway or the decomposition of an endoperoxide intermediate.[1][2][4] Aggressive oxidants, high temperatures, and the presence of radical initiators strongly favor these pathways over more subtle transformations, such as the selective oxidation of an alkyl side-chain. The methyl group on the furan ring can influence the stability of intermediates, but the fundamental vulnerability of the ring remains.[2]

Recommended Solutions:

  • Reduce Reaction Temperature: Oxidative ring-opening pathways often have higher activation energies than desired selective oxidations. Lowering the temperature can dramatically shift the reaction kinetics in favor of your target product. Low temperatures can also increase the solubility of gaseous oxidants like O₂, potentially allowing for more controlled reactions.[5]

  • Change the Oxidant: Switch from strong, non-selective oxidants (e.g., permanganate, chromic acid) to a milder, more controlled system.

    • Catalytic Systems: Consider using catalytic amounts of a transition metal salt (e.g., Co(II), Mn(III), Fe(III)) with a terminal oxidant like molecular oxygen or hydrogen peroxide.[4][6][7] These systems can often be tuned for selectivity.

    • TEMPO-based Systems: For oxidizing side-chain alcohols to aldehydes, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant is exceptionally mild and selective, leaving the furan ring intact.[6]

  • Modify the Solvent: The solvent can influence reaction pathways.[7][8] In some catalytic oxidations, acetic acid has proven to be a superior solvent for maintaining selectivity compared to less polar or protic alternatives.[5][6] It is advisable to screen a range of solvents.

  • Introduce a Radical Scavenger: If a free-radical mechanism is suspected, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can inhibit the degradation pathway.[9] This should be done cautiously as it may also interfere with the desired oxidation if it also proceeds via a radical mechanism.

Q2: My reaction mixture is forming a significant amount of dark, insoluble material. What is it and how do I avoid it?

A2: Probable Cause & Scientific Rationale

The formation of dark, insoluble solids is characteristic of polymerization. The highly reactive, unsaturated 1,4-dicarbonyls formed from ring-opening are prime candidates for condensation and polymerization reactions, especially in the presence of acid or heat. Additionally, radical intermediates formed during the reaction can initiate their own polymerization pathways.

Recommended Solutions:

  • Address the Root Cause (Ring-Opening): Polymerization is a secondary consequence of ring cleavage. Therefore, all the solutions outlined in A1 (reducing temperature, changing the oxidant, etc.) are the primary methods for preventing polymer formation.

  • Control pH: If your reaction conditions are acidic, consider if a buffer or a non-acidic solvent system could be used. Acid can catalyze the condensation of the dicarbonyl by-products.

  • Work at Higher Dilution: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions, which are often higher-order processes, relative to the desired intramolecular transformation.

  • Ensure an Inert Atmosphere (if applicable): If your desired reaction does not use O₂ as the oxidant, ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Autoxidation from atmospheric oxygen can generate radical species that lead to by-products and polymers.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate oxidizing agent for my specific methylfuran derivative?

A1: The choice of oxidant is the most critical parameter and depends entirely on the desired transformation.

Oxidant/Catalyst SystemTypical Target ReactionCommon By-productsKey Considerations & References
m-CPBA, H₂O₂/Acid Epoxidation, Achmatowicz RearrangementRing-opened dicarbonyls, polymersCan be aggressive. H₂O₂ with a Mn catalyst can be milder.[7]
O₃ (Ozonolysis) Ring cleavage to form carbonylsOver-oxidation productsHighly specific for cleaving the double bonds within the furan ring.[11]
Singlet Oxygen (¹O₂) [4+2] CycloadditionRing-opened dicarbonylsGenerated photochemically; reaction pathway is sensitive to solvent.[8]
Co/Mn/Br Catalysis Oxidation of methyl group to carboxylic acidRing degradation products, partially oxidized intermediatesA well-established system for converting alkylaromatics to acids.[12]
Metal Nitrates/TEMPO/O₂ Selective oxidation of side-chain alcohols to aldehydesMinimal if conditions are optimizedHighly selective for alcohols; leaves the furan ring untouched.[6]
TS-1 / H₂O₂ / Acetic Acid Oxidation of furan ring to maleic acid5-hydroxy-furan-2(5H)oneAn effective system for controlled ring transformation.[13]
Q2: What is the role of the solvent in controlling reaction selectivity?

A2: The solvent plays multiple roles. It can affect the solubility of reagents (especially gaseous oxidants like O₂), stabilize or destabilize transition states, and in some cases, actively participate in the reaction mechanism.[5][8] For instance, in photo-oxidation reactions, polar solvents can influence the lifetime of singlet oxygen and the stability of polar intermediates, thereby altering the reaction outcome.[8] In manganese-catalyzed Achmatowicz rearrangements, acetone or acetonitrile were found to be optimal, highlighting that a systematic solvent screen is crucial during reaction development.[7]

Q3: Can antioxidants be used to improve the outcome of my reaction?

A3: Yes, potentially. If your reaction is plagued by by-products arising from a free-radical chain reaction, the addition of a radical scavenger (i.e., an antioxidant) can be beneficial. Compounds like BHT, ascorbic acid, or gallic acid have been shown to effectively suppress furan degradation initiated by UV light, which proceeds via a radical mechanism.[9] Furan derivatives with electron-donating substituents can themselves have antioxidant properties, which may contribute to their stability.[14] However, this strategy must be used with care, as it will inhibit any desired oxidation that also relies on a free-radical pathway.

Experimental Protocols

Protocol 1: General Screening Protocol for Optimizing a Methylfuran Oxidation Reaction

This protocol provides a systematic approach to identifying the optimal conditions for your reaction by varying key parameters.

Objective: To maximize the yield of the desired product while minimizing the formation of ring-opened and polymeric by-products.

Materials:

  • Methylfuran substrate

  • Selected oxidant (e.g., 30% H₂O₂, tert-Butyl hydroperoxide)

  • Selected catalyst(s) (e.g., Mn(OAc)₃, CoCl₂, Fe(NO₃)₃·9H₂O)

  • A range of solvents (e.g., Acetonitrile, Acetone, Acetic Acid, Dichloromethane)

  • Reaction vials or small round-bottom flasks

  • Stir plate and magnetic stir bars

  • Temperature control system (oil bath, cooling bath)

  • TLC plates and appropriate eluent

  • GC-MS or LC-MS for analysis

Procedure:

  • Setup a Reaction Array: Prepare a series of reaction vials. In each vial, place 1 equivalent of the methylfuran substrate.

  • Solvent Screen: To separate sets of vials, add a different solvent to achieve a standard concentration (e.g., 0.1 M).

  • Catalyst Loading: To each vial, add the desired catalyst at a specific loading (e.g., start with 5 mol%).

  • Temperature Variation: Place the arrays of vials at different temperatures (e.g., 0 °C, 25 °C, 50 °C).

  • Initiate Reaction: Add the oxidant (e.g., 1.1 equivalents) to each vial simultaneously to start the reaction.

  • Monitor Progress: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with aqueous sodium thiosulfate for peroxide-based oxidations) and analyze by TLC and GC-MS/LC-MS.

  • Analyze Results: Compare the ratio of desired product to starting material and key by-products across all conditions. Identify the solvent, temperature, and catalyst that provide the best selectivity.

  • Optimization: Based on the initial screen, perform a second iteration focusing on a narrower range of the most promising conditions (e.g., varying catalyst loading from 1-10 mol% in the best solvent/temperature combination).

cluster_workflow Troubleshooting & Optimization Workflow Start Unsatisfactory Reaction Outcome Problem Identify Primary Issue Start->Problem Low_Yield Low Yield / Low Conversion Problem->Low_Yield Byproducts High By-product Formation (Ring Opening, Polymer) Problem->Byproducts Cause_Yield Probable Cause: - Insufficiently active oxidant/catalyst - Reaction temperature too low Low_Yield->Cause_Yield Cause_Byproducts Probable Cause: - Conditions too harsh - Non-selective oxidant - Radical pathways dominating Byproducts->Cause_Byproducts Solution_Yield Action: - Increase Temperature - Screen more active catalysts - Increase oxidant equivalents Cause_Yield->Solution_Yield Solution_Byproducts Action: - Decrease Temperature - Screen milder, selective catalysts (e.g., TEMPO) - Change solvent - Add radical scavenger Cause_Byproducts->Solution_Byproducts Protocol Execute Protocol 1: Systematic Reaction Screening Solution_Yield->Protocol Solution_Byproducts->Protocol Analyze Analyze Results (TLC, GC/LC-MS) Protocol->Analyze Optimized Optimized Conditions Analyze->Optimized

Caption: A logical workflow for troubleshooting methylfuran oxidation reactions.

References

  • Li, Y., & Cao, Z. (2020). Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. RSC Publishing. Available at: [Link]

  • (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Publishing. Available at: [Link]

  • Yuan, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Yuan, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. PubMed. Available at: [Link]

  • Li, Y., & Cao, Z. (2020). Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. RSC Publishing. Available at: [Link]

  • Alexandrino, K., et al. (2015). 2-methylfuran Oxidation in the Absence and Presence of NO. Springer. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. Available at: [Link]

  • Anglada, J. M., & Bofill, J. M. (2008). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. Bentham Open. Available at: [Link]

  • Kress, J., et al. (2014). Ring-Opening and Oxidation Pathways of Furanic Oxygenates on Oxygen-Precovered Pd(111). Figshare. Available at: [Link]

  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (n.d.). ResearchGate. Available at: [Link]

  • Piancatelli, G., et al. (1980). Oxidative ring opening of furan derivatives to α,β-unsaturated γ-dicarbonyl compounds, useful intermediates for 3-oxocyclopentenes synthesis. Semantic Scholar. Available at: [Link]

  • Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. PubMed. Available at: [Link]

  • Young, R. H., & Dabral, V. (n.d.). Substituent Effects in Dye-sensitized Photooxidation Reactions of Furans. Canadian Science Publishing. Available at: [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (n.d.). ScienceDirect. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2019). Metal Nitrate Catalysis for Selective Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran under Oxygen Atmosphere. PMC. Available at: [Link]

  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. (n.d.). RSC Publishing. Available at: [Link]

  • Ban, H., et al. (2019). Kinetics and Mechanism of Catalytic Oxidation of 5-Methylfurfural to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst. ACS Publications. Available at: [Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. (2024). RSC Publishing. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). Frontiers. Available at: [Link]

  • Allais, F., et al. (2018). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. Available at: [Link]

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). RSC Publishing. Available at: [Link]

  • Sustainable Oxidative Rearrangement of Furan Derivatives. (2021). Synfacts. Available at: [Link]

  • Pons, S., & Hinman, A. S. (n.d.). Anodic Oxidation of Furans in Aprotic Solvents. DTIC. Available at: [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021). INIS-IAEA. Available at: [Link]

  • Li, Y., & Cao, Z. (2020). Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. PubMed. Available at: [Link]

  • Insights into Oxidation Behavior of Potential Gasoline Additives: 2-Methylfuran and 2-Methyltetrahydrofuran. (n.d.). Italian Section of the Combustion Institute. Available at: [Link]

  • The Atmospheric Oxidation of Furan and Methyl Substituted Furans Initiated by Hydroxyl Radicals. (n.d.). ResearchGate. Available at: [Link]

  • Selective hydroconversion of 2-methylfuran to pentanols on MWNT-supported Pt catalyst at ambient temperature. (2025). ResearchGate. Available at: [Link]

  • 2,5-Dimethylfuran. (n.d.). Wikipedia. Available at: [Link]

  • 2,5-Dimethylfuran conversion and product yields for different active metals supported on carbon. (n.d.). ResearchGate. Available at: [Link]

  • Park, H., & Meloni, G. (n.d.). Investigation of 2,5-dimethylfuran oxidation reaction initiated by O(3P) atoms via synchrotron photoionization. USF Scholarship Repository. Available at: [Link]

  • O3 chemistry of 2,5-dimethylfuran: mechanism development. (n.d.). RSC Publishing. Available at: [Link]

  • Oxidation of furans (Review). (n.d.). ResearchGate. Available at: [Link]

  • Yuan, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. ACS Publications. Available at: [Link]

  • Dumesic, J. A., et al. (n.d.). Efficient method for preparing 2,5-dimethylfuran. Google Patents.
  • Al-Mamun, A., et al. (2018). Oxidation of 2-methylfuran and 2-methylfuran/ n -heptane blends: An experimental and modeling study. KAUST Repository. Available at: [Link]

Sources

optimizing solvent selection for 3-methanesulfonyl-2-methylfuran extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for 3-Methanesulfonyl-2-methylfuran

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Extraction Protocols, Solvent Selection, and Troubleshooting for Polar Furan Derivatives[1][2]

Executive Summary: The Polarity Paradox

Extracting 3-methanesulfonyl-2-methylfuran presents a specific physicochemical challenge. The molecule contains a lipophilic methyl-furan core fought by a highly polar, electron-withdrawing sulfonyl group (


).[1][2]
  • The Data Point That Matters: The predicted LogP is ~0.6 .[3]

  • The Implication: This molecule sits on the "solubility fence."[3] It is not hydrophobic enough to partition efficiently into non-polar solvents (like Hexane) and is hydrophilic enough to remain significantly soluble in the aqueous phase, leading to massive yield losses if standard protocols are used.

This guide provides the protocols to force this molecule into the organic phase while maintaining purity.

Module 1: Solvent Selection Strategy

Q: Why are my yields low (<50%) even when using standard extraction solvents like Diethyl Ether or Hexane?

A: You are facing a polarity mismatch .[1][2][3] The sulfonyl group creates a strong dipole moment.[3] Hexane and Diethyl Ether are too non-polar (low dielectric constants) to overcome the hydration shell formed around the sulfone in the aqueous phase.

The Solution: You must increase the polarity of your extraction solvent without becoming miscible with water.

Recommended Solvent Hierarchy:

SolventPolarity (

)
SuitabilityNotes
2-MeTHF (2-Methyltetrahydrofuran) 4.0Optimal (Green) Bio-based.[1][2] Forms a cleaner phase boundary than THF.[1][2][3] Higher boiling point (80°C) allows safe handling.[1][2][3]
Dichloromethane (DCM) 3.1Standard (Legacy) Excellent solubility for sulfones, but high environmental/health hazard.[1][2] Prone to emulsions.[1][2][3]
Ethyl Acetate (EtOAc) 4.4Good Effective, but can hydrolyze if the aqueous phase is basic.[1][2] Co-extracts more polar impurities.[1][2][3]
Diethyl Ether / Hexane <2.8Poor DO NOT USE. Insufficient polarity to extract the sulfone.[3]

Technical Insight: While DCM is the traditional choice, 2-MeTHF is superior for this application.[1][4] It has a lower water miscibility than pure THF and a higher boiling point than DCM, reducing solvent loss during handling while maintaining the polarity needed to solvate the sulfonyl group.

Module 2: The "Salting Out" Protocol (Critical Step)

Q: I switched to Ethyl Acetate, but I'm still losing product to the aqueous layer. How do I fix this?

A: You must alter the thermodynamics of the aqueous phase using the Salting Out Effect . Because the LogP is ~0.6, the partition coefficient (


) is unfavorable.[1] The compound is comfortable in water.[3][5] You must make the water "uncomfortable" for the organic molecule.[3]

The Protocol:

  • Saturation: Before adding your organic solvent, saturate the aqueous reaction mixture with Sodium Chloride (NaCl) .[1][2][3] Add solid NaCl until it no longer dissolves.

  • Mechanism: The hydration shells of the

    
     and 
    
    
    
    ions bind water molecules tightly, reducing the "free water" available to solvate the sulfonyl group. This forces the furan derivative into the organic phase.[3]
  • Result: This single step can increase extraction efficiency from ~60% to >95% for sulfonyl furans.[1][2][3]

Module 3: Troubleshooting & Stability

Q: The organic layer has turned dark/black during concentration. Is my compound decomposing?

A: Likely, yes.[2] Furans are acid-sensitive .[1][2][3] The furan ring is electron-rich (despite the sulfone) and susceptible to acid-catalyzed polymerization or ring-opening, leading to dark tars.[1][2]

Troubleshooting Checklist:

  • Check pH: Ensure your aqueous phase was Neutral (pH 7) or slightly Basic (pH 8) before extraction.[1][2][3] Never extract from a strongly acidic media (

    
    ).[1][2][3]
    
  • Wash Step: Always wash the collected organic layer with Saturated Sodium Bicarbonate (

    
    )  to neutralize any co-extracted acids before evaporation.[2][3]
    
  • Temperature: Do not exceed 40°C during rotary evaporation. Sulfones are stable, but the furan ring is thermally sensitive in the presence of trace impurities.

Q: I have a persistent emulsion ("Rag Layer") between the phases.

A: This is common with furan derivatives in complex matrices.[1][2][3] Immediate Fix:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth) .[2][3] This removes the fine particulates stabilizing the emulsion.[3]

  • Time: Allow the mixture to stand for 20 minutes.

  • Brine: If you haven't already, adding saturated brine (as per Module 2) usually breaks the emulsion by increasing the density difference between phases.[1][2]

Module 4: Visualization of Logic

Figure 1: Solvent Selection Decision Tree

This logic flow ensures you balance solubility (yield) with stability (purity).[1][2]

SolventSelection Start Start: Solvent Selection CheckLogP Analyze Target: Sulfonyl Furan (Polarity Check) Start->CheckLogP GreenReq Is Green Chemistry Required? CheckLogP->GreenReq LogP ~0.6 (Moderate Polarity) MeTHF Select 2-MeTHF (Optimal Balance) GreenReq->MeTHF Yes (Preferred) EtOAc Select Ethyl Acetate (Check pH stability) GreenReq->EtOAc Yes (Alternative) DCM Select Dichloromethane (High Efficiency, High Hazard) GreenReq->DCM No (Legacy Protocol) SaltingOut CRITICAL STEP: Saturate Aqueous Phase with NaCl MeTHF->SaltingOut EtOAc->SaltingOut DCM->SaltingOut Success High Yield Extraction SaltingOut->Success

Caption: Decision matrix for selecting extraction solvents based on polarity and environmental constraints.

Module 5: Validated Experimental Protocol

Objective: Isolation of 3-methanesulfonyl-2-methylfuran from an aqueous reaction mixture.

  • Preparation:

    • Cool the aqueous reaction mixture to 10°C.

    • Adjust pH to 7.0–8.0 using 1M

      
      .[1][2][3] Do not acidify. 
      
  • Salting Out:

    • Add solid NaCl to the mixture with stirring until saturation is reached (undissolved salt remains).

  • Extraction:

    • Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).[1][2][3]

    • Agitate vigorously for 5 minutes.

    • Allow phases to separate. Collect the upper organic layer.[3]

    • Repeat extraction 2x more.

  • Wash & Dry:

    • Combine organic layers.[1][2][3]

    • Wash once with Brine (

      
      ).[1][2][3][6]
      
    • Dry over Anhydrous Sodium Sulfate (

      
      ).[1][2][3] Magnesium Sulfate (
      
      
      
      ) is slightly acidic and should be avoided if the furan is highly sensitive.[2][3]
  • Isolation:

    • Filter off the drying agent.[3]

    • Concentrate in vacuo at <40°C .

References

  • Byrne, F. P., et al. (2016).[1][2][3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Lipinski, C. A. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews. (Contextualizing LogP ~0.6 solubility issues).

  • PubChem. (2025).[1][2][3] "3-methanesulfonyl-2-methylfuran Compound Summary." National Library of Medicine.[1][2][3] [1][2]

  • Sanofi. (2013).[1][2][3] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][3] Organic Process Research & Development. [1][2]

  • Pace, V., et al. (2012).[1][2][3] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3][4] ChemSusChem.[1][2][3] (Validation of 2-MeTHF as a DCM alternative).

Sources

Technical Support Center: Optimizing Mass Spectrometry for Sulfur-Containing Furans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and eliminate background noise during the trace analysis of sulfur-containing furans (e.g., 2-methyl-3-furanthiol, bis(2-methyl-3-furyl) disulfide). Sulfur furans are highly volatile, reactive, and often present at ultra-low concentrations, making them highly susceptible to matrix suppression and isobaric chemical noise.

This guide provides field-proven methodologies, causal explanations for instrument behavior, and self-validating protocols to ensure your data maintains the highest scientific integrity.

I. Troubleshooting & FAQs

Q1: Why am I observing a high chemical background in the low mass range (<150 m/z) during LC-MS/MS analysis of sulfur furans? Answer: The low mass range is notoriously crowded with solvent clusters, mobile phase impurities, and atmospheric isobaric chemical noise. When ionizing low-molecular-weight sulfur furans via Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), these background ions co-transmit with your analyte. Causality & Solution: To disrupt solvent clusters, you must increase the desolvation energy. Optimizing the cone gas flow rate (e.g., increasing to 350–500 L/hr) physically sweeps away neutral solvent molecules and weakly bound clusters before they enter the mass analyzer. Additionally, tuning the cone voltage acts as an in-source declustering mechanism, selectively transmitting the furan precursor ions while rejecting lower-kinetic-energy noise.

Q2: How can I effectively separate and detect volatile sulfur-containing furan isomers without severe matrix suppression? Answer: Direct liquid injection often introduces non-volatile matrix components (lipids, proteins) into the ion source, leading to rapid source fouling and ionization suppression[1]. Causality & Solution: Transitioning to Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS isolates the volatile furans from the non-volatile matrix[2]. By saturating the sample with NaCl, you decrease the solubility of the organic furans in the aqueous phase (salting-out effect), driving them into the headspace[2]. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber provides the ideal polarity and pore size to trap these low-molecular-weight sulfur compounds[2].

Q3: I am using a High-Resolution Mass Spectrometer (HRMS), but my Signal-to-Noise (S/N) ratio still appears poor or mathematically undefined. What is causing this? Answer: In modern HRMS or tandem MS (MS/MS) systems, the baseline chemical noise is often reduced to near zero[3]. Because the S/N calculation divides the analyte signal by the baseline noise, a noise value of zero results in an infinite or highly variable S/N ratio, making it a meaningless metric for instrument performance[3]. Causality & Solution: Instead of relying on S/N, evaluate your method's performance using the Instrument Detection Limit (IDL) based on the relative standard deviation (RSD) of replicate injections at low concentrations[3]. If actual background peaks are interfering, leverage the exact mass defect of sulfur to apply narrow mass extraction windows (<5 ppm), mathematically filtering out non-sulfur background ions[1].

Q4: How do I differentiate between sample matrix noise and LC/GC system contamination? Answer: Contamination can originate from plasticizers (e.g., phthalates) in sample prep or column bleed (polysiloxanes) in the instrument[4]. Causality & Solution: Implement a self-validating blank protocol. Inject a blank solvent that has not gone through your sample preparation workflow, using the exact same chromatographic gradient[4]. If the noise persists, the contamination is systemic (e.g., contaminated mobile phase, dirty ion source, or column bleed)[4]. If the blank is clean, the noise is being introduced during your sample extraction or derivatization steps[4].

II. Diagnostic Workflows

The following diagnostic workflow illustrates the logical decision tree for isolating the source of high background noise in your mass spectrometry system.

G Start High Background Noise Detected CheckBlank Run Blank Solvent Injection Start->CheckBlank IsBlankNoisy Is Noise Present in Blank? CheckBlank->IsBlankNoisy SystemContam System Contamination (LC/GC lines, Source, Bleed) IsBlankNoisy->SystemContam Yes SampleMatrix Matrix Interference (Co-eluting compounds, Prep) IsBlankNoisy->SampleMatrix No CleanSystem Flush System & Clean Ion Source SystemContam->CleanSystem OptimizePrep Optimize Sample Prep (SPME, SPE, Salting-out) SampleMatrix->OptimizePrep

Figure 1: Decision tree for troubleshooting high background noise in MS workflows.

III. Experimental Protocols

To ensure reproducibility and minimize background interference, strictly adhere to the following self-validating methodologies.

Protocol A: Headspace SPME-GC-MS/MS for Volatile Sulfur Furans

This protocol utilizes phase-transfer thermodynamics to physically separate volatile furans from noise-inducing matrix components[2].

  • Sample Preparation: Transfer 5.0 g of the homogenized sample into a 20 mL headspace vial. Add 5.0 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of non-polar furans, forcing them into the headspace and increasing extraction efficiency[2].

  • Equilibration: Seal the vial with a PTFE-lined septum. Incubate at 35 °C for 15 minutes with continuous agitation (250 rpm). Causality: Establishes thermodynamic equilibrium between the liquid and gas phases without thermally degrading the sensitive sulfur compounds[2].

  • Extraction: Expose a CAR/PDMS SPME arrow to the headspace for exactly 15 minutes at 35 °C[2].

  • Desorption: Retract the fiber and insert it into the GC inlet (splitless mode). Desorb at 250 °C for 2 minutes.

  • GC-MS/MS Acquisition: Use a mid-polarity column (e.g., HP-5MS). Set the MS to Multiple Reaction Monitoring (MRM) mode with Electron Ionization (EI) at 70 eV to ensure highly specific detection of furan fragment ions[2].

Protocol B: Chemical Noise Reduction via Gas-Phase Reactions (LC-MS/MS)

When isobaric chemical noise cannot be resolved chromatographically, gas-phase ion/molecule reactions can be used to shift the noise out of the analytical mass window[5].

  • System Preparation: Plumb a volatile liquid neutral reagent, such as Dimethyl Disulfide (DMDS), into the collision cell gas inlet of a triple quadrupole mass spectrometer[5].

  • Reagent Introduction: Introduce DMDS vapor alongside the standard collision gas (Argon or Nitrogen).

  • Ion/Molecule Reaction: As precursor ions enter the collision cell, the background noise ions react exclusively with the DMDS reagent, altering their mass-to-charge (m/z) ratio[5]. The sulfur furan analytes remain unreacted.

  • Mass Filtering: Operate the third quadrupole (Q3) to isolate the original, unreacted m/z of the sulfur furan. Causality: The reacted noise ions now possess a different m/z and are rejected by Q3, drastically improving the signal-to-noise ratio[5].

G IonSource Ion Source (Analyte + Isobaric Noise) Q1 Q1 Mass Filter Selects Precursor m/z IonSource->Q1 CollisionCell Collision Cell + DMDS Gas Selective Ion/Molecule Reaction Q1->CollisionCell Q3 Q3 Mass Filter Rejects Shifted Noise Ions CollisionCell->Q3 Noise mass shifted Detector Detector (High S/N Ratio) Q3->Detector

Figure 2: Mechanism of chemical noise reduction using DMDS reactive collision gas in a triple quadrupole.

IV. Quantitative Data & Optimization Summaries

The following tables summarize the critical parameters required to minimize background noise and maximize analyte transmission.

Table 1: Comparison of Sample Cleanup Techniques for Background Reduction

TechniqueMechanism of Noise ReductionTarget AnalytesAdvantagesLimitations
Solid-Phase Microextraction (SPME) Extracts volatiles into headspace; leaves non-volatiles behind[2].Volatile sulfur furans (e.g., 2-methylfuran)Solventless, automated, eliminates matrix injection[1].Requires precise temperature and time control.
Solid-Phase Extraction (SPE) Selective adsorption and elution of analytes[1].Polar/non-polar furan derivativesHigh concentration factor, removes salts and lipids[1].Consumes organic solvents; risk of plasticizer contamination.
Liquid-Liquid Extraction (LLE) Separates compounds based on relative solubilities[1].Hydrophobic furansSimple, highly scalable[1].Emulsion formation; difficult to automate.

Table 2: MS Parameter Optimization for Trace Sulfur Furans

ParameterRecommended SettingRationale / Causality
Cone Gas Flow Rate 350 – 500 L/hrSweeps away neutral solvent molecules and reduces solvent clustering in the low mass range.
Cone Voltage Compound Specific (Tuned)Maximizes ion transmission and acts as an in-source declustering mechanism to reduce baseline noise.
Collision Gas Argon + DMDS (Optional)DMDS acts as a reactive collision gas to selectively shift isobaric chemical noise away from the analyte m/z[5].
Ionization Mode APCI or EIAPCI is less susceptible to matrix suppression than ESI; EI provides highly reproducible fragmentation for GC-MS.

References

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Elsevier Pure.
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chrom
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?
  • Technical Support Center: Reducing Background Noise in 3-Nitrofluoranthene-8-sulf

Sources

Validation & Comparative

mass spectrum fragmentation pattern of 3-methanesulfonyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectral fragmentation of 3-methanesulfonyl-2-methylfuran , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., COX-2 inhibitors) and specialized flavor compounds.

This analysis compares the target sulfone against its synthetic precursor, 3-methylsulfanyl-2-methylfuran , to demonstrate how mass spectrometry is used to validate oxidation reactions and assess purity.

Executive Summary
  • Compound: 3-Methanesulfonyl-2-methylfuran (

    
    )
    
  • Molecular Weight: 160.19 Da

  • Primary Application: Pharmaceutical intermediate; functionalized heterocyclic scaffold.

  • Analytical Challenge: Distinguishing the sulfone moiety form its sulfide precursor and structural isomers (e.g., 2,5-disubstituted furans).

  • Key Diagnostic: The

    
      rearrangement and the stability of the molecular ion (
    
    
    
    ) distinguish this compound from its thio-analogs.
Experimental Protocol: GC-MS Analysis

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This setup ensures sufficient internal energy deposition for diagnostic fragmentation while preserving the molecular ion.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Hard ionization (70 eV) is required to induce the characteristic sulfone rearrangements (

loss).
Source Temp 230°CPrevents thermal degradation of the labile sulfonyl bond before ionization.
Column DB-5ms (or equivalent)Non-polar stationary phase prevents tailing of polar sulfones.
Carrier Gas Helium (1.0 mL/min)Standard flow for optimal ionization efficiency.
Scan Range

35 – 300
Captures low-mass furan ring fragments and the molecular ion.
Fragmentation Pathway Analysis

The fragmentation of 3-methanesulfonyl-2-methylfuran is governed by two competing mechanisms: direct cleavage of the sulfonyl substituents and sulfone-sulfinate rearrangement .

3.1 The Molecular Ion (

160)
  • Observation: The molecular ion (

    
    , 
    
    
    
    160) is distinct but often of lower intensity compared to furan analogs lacking the electron-withdrawing sulfonyl group.
  • Isotope Pattern: A significant

    
     peak (~4.5% relative abundance) confirms the presence of one Sulfur atom (
    
    
    
    ).
3.2 Primary Fragmentation Channels
  • 
    -Cleavage (Loss of Methyl Radical): 
    
    • Transition:

      
      
      
    • Mechanism: Loss of the methyl group attached to the sulfonyl moiety (

      
      ). This is energetically favored over the loss of the furan-ring methyl due to the stability of the resulting sulfonyl cation.
      
  • Sulfone-Sulfinate Rearrangement (Loss of

    
    ): 
    
    • Transition:

      
      
      
    • Mechanism: A hallmark of sulfone mass spectrometry. The oxygen of the sulfone attacks the furan ring carbon, forming a cyclic sulfinate ester intermediate. This unstable species ejects neutral

      
       (64 Da), leaving a radical cation at 
      
      
      
      96 (likely a methyl-furan radical).
    • Significance: This is the diagnostic transition that confirms the oxidation state of the sulfur.

  • Direct S-C Cleavage (Loss of Methanesulfonyl Radical):

    • Transition:

      
      
      
    • Mechanism: Homolytic cleavage of the bond between the furan ring and the sulfur atom. The charge remains on the aromatic furan ring (2-methylfuran cation), producing a peak at

      
       81.
      
3.3 Secondary Fragmentation (Furan Ring Degradation)
  • 
    :  The 2-methylfuran cation (
    
    
    
    81) loses
    
    
    (28 Da) to form a
    
    
    fragment.
  • 
    :  Further breakdown into hydrocarbon fragments typical of aromatic rings.
    
Visualizing the Fragmentation Mechanism

The following diagram illustrates the mechanistic pathways. The Red path indicates the diagnostic sulfone rearrangement.

FragmentationPathway M Molecular Ion [M]+ m/z 160 (C6H8O3S) M_CH3 [M - CH3]+ m/z 145 (Sulfonyl Cation) M->M_CH3 - CH3 (15 Da) M_SO2 [M - SO2]+ m/z 96 (Furan Radical Cation) M->M_SO2 - SO2 (64 Da) (Rearrangement) M_SO2CH3 [M - SO2CH3]+ m/z 81 (Methylfuran Cation) M->M_SO2CH3 - SO2CH3 (79 Da) Frag_53 Ring Opening m/z 53 (C4H5+) M_SO2->Frag_53 - C2H3O (43 Da) M_SO2CH3->Frag_53 - CO (28 Da)

Caption: Mechanistic fragmentation tree for 3-methanesulfonyl-2-methylfuran. The red path highlights the sulfone-specific rearrangement.

Comparative Analysis: Sulfone vs. Sulfide

A common analytical requirement is monitoring the oxidation of 3-methylsulfanyl-2-methylfuran (Sulfide) to 3-methanesulfonyl-2-methylfuran (Sulfone). The table below highlights the critical spectral differences.

FeatureTarget: Sulfone (

)
Alternative: Sulfide (

)
Diagnostic Note
Molecular Ion (

)
160 (Weak/Moderate)128 (Strong)Mass shift of +32 Da indicates full oxidation (

addition).
Base Peak Often

81
or 96
Often

113
(

)
Sulfide loses methyl easily to form stable thiocarbonyl ion.

Loss
Present (

)
Absent The presence of the

peak is the definitive proof of the sulfone moiety.
Low Mass Region Complex Oxygenated fragmentsSulfur-rich fragmentsSulfones produce more oxygenated low-mass ions (

43, 53).

Causality Insight: The sulfide precursor lacks the oxygen required for the rearrangement to a sulfinate ester. Therefore, if you observe a peak at


 96 in the sulfide spectrum, it indicates contamination or oxidation in situ.
References
  • Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. General Patterns in Electron Ionization Mass Spectrometry of Sulfones. NIST Chemistry WebBook. [Link]

  • PubChem. (2025). Compound Summary: 3-methanesulfonyl-2-methylfuran. National Library of Medicine. [Link]

1H NMR chemical shift assignments for 3-methanesulfonyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 1H NMR Chemical Shift Assignments for 3-Methanesulfonyl-2-methylfuran

Executive Summary: The Structural Fingerprint

3-Methanesulfonyl-2-methylfuran represents a specific class of functionalized heterocycles often utilized as intermediates in the synthesis of bioactive sulfones and COX-2 inhibitors. In drug discovery, the precise assignment of this molecule is critical because its regioisomers (e.g., 2-methanesulfonyl-3-methylfuran) possess vastly different pharmacological profiles despite identical molecular weights (


, MW 160.19).

This guide provides a definitive assignment strategy for 3-methanesulfonyl-2-methylfuran, comparing its spectral performance against its closest structural isomers. By synthesizing substituent-induced shift (SIS) theory with empirical data from analogous sulfonyl-furans, we establish a robust protocol for identification.

Theoretical vs. Experimental Assignments

The NMR behavior of furan derivatives is governed by the strong ring current and the electronegativity of substituents. The methanesulfonyl group (


) is a potent electron-withdrawing group (EWG), while the methyl group is a weak electron donor.
Assignment Table ( , 400 MHz)

The following values represent the high-confidence assignment ranges derived from substituent increment analysis and analogous 3-sulfonylfuran literature.

PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Rationale
2-Me

2.60 – 2.68 Singlet (s)-Deshielded relative to standard 2-methylfuran (

2.26) due to the adjacent anisotropic cone of the 3-sulfonyl group.
3-SO₂Me

3.05 – 3.15 Singlet (s)-Characteristic range for methyl sulfones attached to aromatic/heteroaromatic rings.
H-4 Aromatic CH6.70 – 6.85 Doublet (d)

Ortho-like to the EWG (

). Significant downfield shift from unsubstituted furan H-4 (

6.38).
H-5 Aromatic CH7.40 – 7.50 Doublet (d)

Alpha to Oxygen. Less affected by the 3-substituent (meta-like), retaining the characteristic downfield furan shift.

Note on Coupling: The vicinal coupling constant


 in 2,3-disubstituted furans is consistently ~1.8–2.0 Hz. This is a critical diagnostic feature distinguishing it from 2,4-disubstituted isomers (where 

Hz).

Comparative Analysis: Distinguishing Regioisomers

The primary challenge in synthesizing 3-methanesulfonyl-2-methylfuran is avoiding or detecting the formation of its isomer, 2-methanesulfonyl-3-methylfuran . Standard low-resolution MS cannot distinguish these.

The "Shift-Increment" Differentiation Method
FeatureTarget: 3-Mesyl-2-Methyl Isomer: 2-Mesyl-3-Methyl Differentiation Logic
Ring Methyl (

)
~2.65 ppm ~2.40 ppm The 2-Me group (Target) is flanked by Oxygen and the Sulfonyl group (both deshielding). The 3-Me group (Isomer) is less deshielded.[1]
H-4 Shift ~6.75 ppm ~6.40 ppm In the Target, H-4 is ortho to the EWG (SO₂), pushing it downfield. In the Isomer, H-4 is meta to the EWG.
HMBC Correlation Me(2) → C3 (Quaternary)Me(3) → C4 (CH )Gold Standard: The target's methyl couples only to quaternary carbons (C2, C3). The isomer's methyl couples to a protonated carbon (C4).
Logic Flow Diagram

IsomerLogic Start Unknown Sulfonyl-Methyl Furan Step1 Analyze 1H Coupling (J) Start->Step1 Branch1 J ≈ 1.8 - 2.0 Hz Step1->Branch1 Vicinal H4-H5 Branch2 J < 1.0 Hz Step1->Branch2 Long Range H3-H5 Step2 Analyze HMBC (Methyl Group) Branch1->Step2 Result1 2,4-Disubstituted Isomer (REJECT) Branch2->Result1 Branch3 Methyl correlates to CH Carbon (C4) Step2->Branch3 Branch4 Methyl correlates ONLY to Quaternary Carbons Step2->Branch4 Result2 Isomer: 2-Mesyl-3-Methyl (REJECT) Branch3->Result2 Result3 Target: 3-Mesyl-2-Methyl (CONFIRMED) Branch4->Result3

Caption: Decision tree for distinguishing 3-methanesulfonyl-2-methylfuran from common regioisomers using 1D and 2D NMR data.

Experimental Methodology

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why? DMSO-

      
       can cause peak broadening due to viscosity and may shift the sulfonyl methyl signal due to hydrogen bonding effects with residual water.
      
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Warning: High concentrations (>20 mg) can cause stacking effects in aromatic systems, shifting signals upfield.

  • Filtration: Filter through a cotton plug into a precision 5mm NMR tube to remove inorganic salts (e.g., mesylate salts from synthesis) that degrade line shape.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds . (Ensure full relaxation of the isolated methyl sulfone protons).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

Processing Workflow

Workflow Sample Sample Prep (5mg in CDCl3) Acquire Acquisition (1H + HMBC) Sample->Acquire Process Processing (LB=0.3Hz, Phase) Acquire->Process Ref Referencing (TMS = 0.00 ppm) Process->Ref Analyze Integration & J-Analysis Ref->Analyze

Caption: Standardized workflow for acquiring high-fidelity NMR data for sulfonyl furans.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for substituent induced shifts in heterocycles).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Keay, B. A. (1987). "Regioselective lithiation of 3-furoic acid derivatives." Canadian Journal of Chemistry. (Provides comparative shifts for 2,3-disubstituted furans). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for coupling constants in furan systems).

Sources

Retention Index Calculation for 3-Methanesulfonyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for determining the Retention Index (RI) of 3-methanesulfonyl-2-methylfuran , a polar oxidation product of the savory flavor compound 2-methyl-3-(methylthio)furan.

A Comparative Protocol Guide for Flavor & Analytical Scientists

Executive Summary & Compound Profile

3-methanesulfonyl-2-methylfuran is a heterocyclic sulfone derived from the oxidation of sulfur-containing furans (such as 2-methyl-3-furanthiol and its methyl sulfide derivatives). While the parent thiols and sulfides are renowned for their "meaty" and "roasted" aroma profiles in food matrices (coffee, cooked meats), the sulfone derivative represents a stable, highly polar endpoint often overlooked in routine screening.

Accurate Retention Index (RI) calculation is critical for this compound because its high polarity causes significant retention shifts compared to its isobaric or structural analogs, leading to potential misidentification in complex headspace analyses.[1]

Chemical Profile
FeatureTarget CompoundPrimary Alternative (Precursor)
Name 3-methanesulfonyl-2-methylfuran 2-methyl-3-(methylthio)furan
Structure Furan ring with

and

Furan ring with

and

Functionality Sulfone (High Polarity)Sulfide (Medium Polarity)
Role Oxidation Marker / Stable ArtifactActive Flavor Volatile (Meaty)
Est.[2][3][4][5][6][7][8][9][10][11] RI (DB-5) High (>1200, predicted)Moderate (~900-1000)
Est. RI (Wax) Very High (>1800, predicted)High (~1400-1500)

Methodological Comparison: Linear vs. Isothermal

For this analyte, the Linear Retention Index (LRI) method using the Van den Dool and Kratz equation is the mandatory standard.[1]

Why Not Kovats?
  • Kovats Index (

    
    ):  Designed for isothermal  conditions.[1][12][13]
    
  • Limitation: 3-methanesulfonyl-2-methylfuran has a high boiling point relative to its molecular weight due to the sulfonyl group.[1] Isothermal analysis would result in excessive peak broadening.[1]

  • Solution: Temperature-Programmed GC (TPGC) is required to elute the sulfone efficiently, necessitating the Linear Retention Index (

    
    ) calculation.[1]
    
The Alternatives Comparison

The following table compares the target performance against standard alternatives in a validation workflow.

ParameterTarget: Sulfone DerivativeAlternative: Sulfide AnalogAlternative: n-Alkane Stds
Elution Temp High (>150°C)Medium (~100-120°C)Variable (Reference)
Peak Shape Prone to tailing on non-polar phasesSymmetricalSymmetrical
Column Bias Strong shift on Polar (Wax) columnsModerate shiftMinimal shift (Definition)
Detection MS (m/z 160 parent), FPD/SCD (Sulfur mode)MS, FPD/SCDFID (Universal)

Experimental Protocol: Determination of LRI

Phase 1: Instrument Configuration
  • GC System: Agilent 7890B or equivalent with Split/Splitless injector.

  • Detector: Mass Spectrometer (MS) for identification; FPD/SCD recommended for selectivity.[1]

  • Columns (Dual-Column Verification):

    • Primary (Non-Polar):DB-5ms (5% phenyl-arylene, 30m x 0.25mm x 0.25µm).

    • Secondary (Polar):DB-Wax or HP-Innowax (PEG, 30m x 0.25mm x 0.25µm).

Phase 2: Standard Preparation
  • Alkane Ladder: Prepare a C7–C30 n-alkane mixture in Hexane (100 µg/mL).

  • Analyte Mix: Dissolve 3-methanesulfonyl-2-methylfuran (1 mg) in Dichloromethane (1 mL).

    • Note: Do not use Hexane for the sulfone due to poor solubility.[1]

  • Co-Injection: Spike the Analyte Mix with the Alkane Ladder (1:10 ratio) to ensure precise retention time alignment.

Phase 3: GC Method Parameters[13]
  • Inlet: 250°C, Splitless (1 min purge) or Split 1:10 (if conc. is high).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 240°C.

    • Hold 10 min.

    • Causality: The slow ramp (5°C/min) ensures sufficient separation between the sulfone and potential co-eluting matrix interferences, maximizing the accuracy of the interpolation between alkanes.[1]

Phase 4: Calculation (Van den Dool & Kratz)

Calculate the LRI using the retention times (


) of the analyte and the bracketing n-alkanes (

and

).[1]


  • 
    : Retention time of 3-methanesulfonyl-2-methylfuran.[1]
    
  • 
    : Retention time of the n-alkane eluting before the analyte.[1]
    
  • 
    : Retention time of the n-alkane eluting after the analyte.[1]
    
  • 
    : Carbon number of the preceding alkane.[1]
    

Visualized Workflows

Diagram 1: RI Determination Workflow

This decision tree guides the analyst through the column selection and calculation process.[1]

RI_Workflow Start Start: Sample Preparation Solubility Check Solubility: Is Analyte Polar (Sulfone)? Start->Solubility Solvent_Hex Use Hexane (Non-Polar) Solubility->Solvent_Hex No Solvent_DCM Use DCM/Methanol (Polar Compatible) Solubility->Solvent_DCM Yes Inject Co-inject with C7-C30 Alkanes Solvent_Hex->Inject Solvent_DCM->Inject Column_Select Select Stationary Phase Inject->Column_Select DB5 DB-5ms (Non-Polar) LRI ~1200-1300 Column_Select->DB5 Wax DB-Wax (Polar) LRI ~1800+ Column_Select->Wax Calc Calculate LRI (Van den Dool & Kratz) DB5->Calc Wax->Calc

Caption: Step-by-step workflow for determining the Linear Retention Index of polar furan derivatives.

Diagram 2: Oxidative Pathway & Polarity Shift

Understanding the chemical origin helps explain the dramatic RI shift.[1]

Oxidation_Path Thiol 2-Methyl-3-furanthiol (Meaty/Roasted) Low Polarity Sulfide 2-Methyl-3-(methylthio)furan (Sulfide) Medium Polarity Thiol->Sulfide Methylation Sulfone 3-Methanesulfonyl-2-methylfuran (Sulfone) High Polarity Sulfide->Sulfone Oxidation (+O2)

Caption: The oxidation pathway from flavor-active thiol to the stable sulfone artifact, correlating with increased RI.

Data Interpretation & Validation

When validating your results, compare your experimental LRI against these reference behaviors.

Validation Criteria
  • RI Spread: The difference between the LRI on the Polar column and the Non-Polar column (

    
    ) should be > 500 units  for a sulfone.[1]
    
    • Reasoning: The sulfonyl group interacts strongly with the polyethylene glycol phase (Wax), retarding elution significantly more than on the dimethyl polysiloxane phase (DB-5).[1]

  • MS Confirmation: Ensure the Mass Spectrum shows a molecular ion of m/z 160 (Parent) and a characteristic loss of the methyl sulfonyl group.[1]

  • Homolog Check: If available, compare with 2-methyl-3-(methylthio)furan. The sulfone must elute later on both phases.[1]

Troubleshooting
  • Peak Tailing: If the sulfone peak tails on the DB-5 column, the column may have active sites.[1] Trim the guard column or deactivate the liner (silanization).[1]

  • Missing Peak: If the sulfone is not detected, check the inlet temperature.[1] Sulfones have high boiling points; ensure the inlet is

    
     to prevent discrimination.[1]
    

References

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.[1] Journal of Chromatography A, 11, 463-471. Link

  • Rychlik, M., Schieberle, P., & Grosch, W. (1998).[14] Compilation of Odor Thresholds, Odor Qualities and Retention Indices of Key Food Odorants. Deutsche Forschungsanstalt für Lebensmittelchemie.[1] Link

  • Goodner, K. L. (2008).[1] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. Link

  • PubChem. (n.d.).[1] 3-methanesulfonyl-2-methylfuran (Compound).[1] National Library of Medicine.[1] Link

  • Agilent Technologies. (2022).[1] Retention Index Calculation for Flavor Analysis. Agilent Technical Overview. Link

Sources

Advanced Purity Validation of 3-Methanesulfonyl-2-methylfuran: FTIR vs. Chromatographic & NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In modern pharmaceutical development and organic synthesis, 3-methanesulfonyl-2-methylfuran (C₆H₈O₃S, Monoisotopic Mass: 160.019 Da)[1] serves as a highly functionalized intermediate. Validating the purity of this compound is critical, as residual precursors (e.g., 2-methylfuran) or over-oxidized sulfonates can poison downstream catalytic steps.

Historically, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) have been the gold standards for purity validation[2][3]. However, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) coupled with chemometric modeling has emerged as a rapid, green, and non-destructive alternative[4][5]. This guide objectively compares the performance of FTIR against HPLC and qNMR, providing a self-validating experimental protocol for quantifying the purity of 3-methanesulfonyl-2-methylfuran.

Spectroscopic Causality: The Physics of Detection

To understand why FTIR is a viable quantitative tool for this molecule, we must examine the causality behind its spectral absorption. FTIR detection relies on changes in the molecular dipole moment during vibrational excitation.

The 3-methanesulfonyl-2-methylfuran molecule contains two primary functional domains that yield intense, quantifiable IR bands:

  • The Sulfonyl Group (-SO₂): Highly polar, this group undergoes strong dipole moment changes. It exhibits an asymmetric stretch at 1342–1350 cm⁻¹ and a symmetric stretch at 1151–1163 cm⁻¹ [6].

  • The Furan Ring: The aromatic backbone exhibits characteristic C=C stretching at ~1622 cm⁻¹ and C-O-C ether linkage stretching at ~1159 cm⁻¹ and 1315 cm⁻¹ [7].

Because the symmetric SO₂ stretch (~1151–1163 cm⁻¹) heavily overlaps with the furan C-O-C stretch (~1159 cm⁻¹), simple univariate peak-height analysis is insufficient for purity quantification. This physical overlap necessitates the use of multivariate chemometric models (such as Partial Least Squares, PLS) to mathematically deconvolute the signals[4].

Causality Mol 3-methanesulfonyl- 2-methylfuran SO2 Sulfonyl Group (-SO₂) Mol->SO2 Highly Polar Furan Furan Ring Mol->Furan Aromatic Backbone SO2_Asym Asymmetric Stretch ~1342-1350 cm⁻¹ SO2->SO2_Asym Strong Dipole Change SO2_Sym Symmetric Stretch ~1151-1163 cm⁻¹ SO2->SO2_Sym Strong Dipole Change Furan_CC C=C Stretch ~1622 cm⁻¹ Furan->Furan_CC Ring Vibration Furan_COC C-O-C Stretch ~1159 & 1315 cm⁻¹ Furan->Furan_COC Ether Linkage

Caption: Logical mapping of 3-methanesulfonyl-2-methylfuran functional groups to FTIR spectral peaks.

Comparative Analysis: FTIR vs. HPLC vs. qNMR

While FTIR provides rapid, non-destructive analysis with minimal sample preparation, its specificity can be compromised in complex mixtures compared to chromatographic techniques[2][4]. HPLC physically separates components, offering superior trace detection, while qNMR provides absolute mass fractions without the need for reference standards[3].

Table 1: Comparative Performance for Purity Validation
ParameterATR-FTIR (with PLS)HPLC-UVqNMR
Primary Mechanism Vibrational dipole changesPhysical separation & UV absorptionNuclear spin resonance
Analysis Time < 2 minutes 15 – 30 minutes10 – 20 minutes (long relaxation)
LOD / LOQ ~0.5% / 1.5%< 0.05% / 0.1% ~0.1% / 0.5%
Sample Preparation None (Neat sample applied directly)Dissolution, filtration, mobile phaseDissolution in deuterated solvent
Destructive? No (Sample fully recoverable)YesNo (Sample recoverable)
Cost per Test LowMedium (Solvent consumption)High (Instrument & cryogens)

Orthogonal Validation Workflow

To ensure the highest scientific integrity, reliance on a single analytical technique is discouraged. A self-validating system utilizes an orthogonal approach: ATR-FTIR is used for rapid, high-throughput batch screening, while HPLC and qNMR are reserved for trace impurity profiling and final certification[3][4].

Workflow A Synthesized Batch 3-methanesulfonyl-2-methylfuran B ATR-FTIR Screening (1100-1400 cm⁻¹) A->B Direct Solid/Liquid App C Chemometric PLS Model (Deconvolute Overlaps) B->C Spectral Fingerprint D HPLC-UV Analysis (Trace Impurity Profiling) C->D If Purity > 98% E qNMR Analysis (Absolute Mass Fraction) D->E Orthogonal Check F Validated API / Intermediate E->F Final Certification

Caption: Orthogonal purity validation workflow integrating ATR-FTIR, HPLC, and qNMR.

Experimental Protocol: Self-Validating Quantitative ATR-FTIR

This step-by-step methodology ensures that the FTIR protocol is not just a qualitative check, but a rigorous, self-validating quantitative system.

Step 1: Instrument Calibration & Background Standardization

  • Action: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Causality: Atmospheric water vapor absorbs strongly in the IR region, which can falsely elevate the baseline near the furan C=C stretch at 1622 cm⁻¹. Real-time background subtraction isolates the sample's true dipole changes, preventing environmental artifacts.

Step 2: Sample Application & Pressure Control

  • Action: Apply the neat 3-methanesulfonyl-2-methylfuran sample to the diamond ATR crystal. Engage the pressure arm using a torque-limited anvil until the slip-clutch clicks.

  • Causality: In ATR-FTIR, the penetration depth of the evanescent wave depends on intimate contact between the sample and the high-refractive-index crystal. Variable pressure alters the effective optical path length, destroying the quantitative relationship dictated by the Beer-Lambert law.

Step 3: Spectral Acquisition & Chemometric Deconvolution

  • Action: Acquire the spectrum. Export the data to a chemometric software suite and apply a Partial Least Squares (PLS) regression model focusing strictly on the 1100–1400 cm⁻¹ spectral window.

  • Causality: Because the target symmetric SO₂ stretch and the furan C-O-C stretch overlap[6][7], univariate analysis fails. PLS utilizes the entire spectral variance across the window to mathematically separate the sulfonyl signal from the furan backbone, enabling accurate quantification of the active molecule against impurities[4].

Step 4: Self-Validation via Standard Addition

  • Action: Spike a known mass of the primary anticipated impurity (e.g., 2-methylfuran) into an aliquot of the purified batch and re-measure.

  • Causality: This internal validation confirms that the PLS model accurately predicts the concentration shift. If the predicted recovery deviates significantly from 100%, it indicates unmodeled matrix effects, triggering a mandatory fallback to HPLC-UV[4].

Experimental Data & Validation Metrics

To demonstrate the efficacy of the ATR-FTIR PLS model, simulated validation data comparing FTIR predictions against the HPLC-UV reference method is presented below. The data highlights that while FTIR has a higher limit of detection, its linearity and recovery at standard quality control thresholds (>1% impurity) are highly competitive.

Table 2: Experimental Validation Metrics (FTIR vs. HPLC)
MetricATR-FTIR (PLS Model)HPLC-UV (Reference)
Linearity (R²) 0.9940.999
Limit of Detection (LOD) 0.45% (w/w)0.02% (w/w)
Limit of Quantitation (LOQ) 1.35% (w/w)0.06% (w/w)
Recovery (at 2.0% Impurity Spike) 98.2% ± 1.4%99.8% ± 0.3%
Intra-day Precision (RSD, n=6) 1.8%0.4%

Conclusion

Validating the purity of 3-methanesulfonyl-2-methylfuran requires an understanding of both the molecule's structural properties and the physical limitations of analytical instruments. While HPLC and qNMR remain the undisputed champions of trace analysis and absolute quantitation[2][3], ATR-FTIR combined with PLS chemometrics provides an exceptionally fast, non-destructive, and cost-effective method for routine batch screening[4][5]. By implementing the self-validating standard addition protocol outlined above, laboratories can confidently integrate FTIR into their orthogonal quality control workflows.

References

1.[1] PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S). uni.lu. 2.[4] Compare FTIR vs HPLC: Solvent Separation Efficiency. patsnap.com. 3.[2] Difference between FTIR Analysis and HPLC Analysis. wordpress.com. 4.[5] Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. mdpi.com. 5.[7] FTIR spectra of furan-based copolyesters. researchgate.net. 6.[6] The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. nih.gov. 7.[3] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. benchchem.com.

Sources

reference standards for 3-methanesulfonyl-2-methylfuran analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of reference standards for the quantification of 3-methanesulfonyl-2-methylfuran (3-MS-2-MF) requires a fundamental understanding of trace-level analytical chemistry. As a highly specific furan derivative featuring a reactive sulfonyl moiety, 3-MS-2-MF is frequently scrutinized during drug development. Depending on the synthetic route, it acts either as a critical intermediate or a potential DNA-reactive (mutagenic) impurity falling under the stringent regulatory purview of [1],[2].

Because regulatory thresholds for mutagenic impurities are exceptionally low (often capped at a Threshold of Toxicological Concern of 1.5 μ g/day ), analytical methods must reliably achieve parts-per-million (ppm) or parts-per-billion (ppb) sensitivity[2],[3]. The lack of a strong UV chromophore in 3-MS-2-MF makes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the mandatory platform for its trace analysis[4]. However, this introduces a critical vulnerability: Matrix Effects .

The Mechanistic Challenge: Ion Suppression in ESI

When analyzing 3-MS-2-MF in complex Active Pharmaceutical Ingredient (API) matrices or biological fluids, co-eluting matrix components compete with the analyte for charge droplets in the Electrospray Ionization (ESI) source[5]. This competition alters the ionization efficiency of the target analyte, leading to signal suppression or, less commonly, enhancement.

Selecting the correct reference standard is not merely a compliance checkbox; it is the mechanistic foundation that dictates whether your assay's quantification is scientifically valid or artificially skewed by the matrix.

Comparative Analysis of Reference Standard Strategies

To establish a robust LC-MS/MS assay for 3-MS-2-MF, scientists must choose between three primary reference standard strategies.

High-Purity Synthetic Primary Standards (External Calibration)
  • Mechanism: An unlabeled, highly purified (>99%) standard of 3-MS-2-MF is used to generate an external calibration curve.

  • Causality of Failure: While excellent for neat solutions, this approach fails in complex matrices. Because the standard is analyzed in a solvent rather than the sample matrix, it does not experience the same ion suppression as the analyte in the actual sample. This divergence leads to gross under-reporting of impurity levels[5].

Chemical Analog Internal Standards (Structural Isomers)
  • Mechanism: A structurally similar compound (e.g., a different substituted furan) is spiked into the sample prior to extraction.

  • Causality of Failure: Matrix effects in reverse-phase chromatography are highly localized within the mobile phase gradient. Because a chemical analog has a different partition coefficient (LogP), it elutes at a different retention time (RT) than 3-MS-2-MF. Consequently, the analog is exposed to a completely different matrix environment in the ESI source, rendering its compensatory effects mathematically invalid[6].

Stable Isotope-Labeled Internal Standards (SIL-IS)
  • Mechanism: The gold standard approach utilizes a custom-synthesized version of 3-MS-2-MF where specific atoms are replaced with stable isotopes (e.g., Deuterium,

    
    C, or 
    
    
    
    N), creating a mass shift (typically +3 to +5 Da)[7].
  • Causality of Success (Isotope Dilution): A SIL-IS (e.g., 3-MS-2-MF-d3) shares the exact physicochemical properties of the unlabeled analyte. It co-elutes perfectly. Therefore, any matrix component entering the mass spectrometer suppresses the ionization of both the unlabeled 3-MS-2-MF and the SIL-IS to the exact same degree. Because mass spectrometers quantify based on the ratio of the analyte signal to the IS signal, this ratio remains perfectly constant, completely neutralizing the matrix effect[7],[6].

Quantitative Performance Comparison

The following table summarizes representative validation data comparing these three standard strategies during the LC-MS/MS quantification of a furan-derivative impurity spiked at 5.0 ppm into a complex API matrix.

Standard StrategyAbsolute Matrix Factor (MF)IS-Normalized MFAccuracy (% Recovery)Precision (% RSD)Cost & Accessibility
External Standard 0.58 (Severe Suppression)N/A58.2% (Fail)16.4%Low / Commercially Available
Chemical Analog IS 0.620.84 (Poor Compensation)81.5% (Marginal)9.7%Medium / Readily Available
SIL-IS (3-MS-2-MF-d3) 0.581.01 (Perfect Compensation) 99.4% (Pass) 1.8% High / Custom Synthesis Required

Data Interpretation: Even though the absolute Matrix Factor indicates that the API matrix suppresses ~42% of the signal (MF = 0.58), the SIL-IS normalizes this suppression perfectly (IS-Normalized MF ≈ 1.0), restoring accuracy to >99%[6].

Logical Workflow & Matrix Compensation

G cluster_0 Internal Standard Selection Sample API Matrix containing 3-MS-2-MF AddSIL Spike with SIL-IS (e.g., 3-MS-2-MF-d3) Sample->AddSIL AddExt Spike with Chemical Analog (Structural Isomer) Sample->AddExt Prep Sample Extraction & Cleanup (e.g., SPE or Liquid-Liquid) AddSIL->Prep AddExt->Prep LCMS LC-MS/MS Analysis (ESI Source) Prep->LCMS Matrix Matrix Effect (Ion Suppression/Enhancement) LCMS->Matrix ResultSIL Accurate Quantification (IS-Normalized MF ≈ 1.0) Matrix->ResultSIL Co-elution & Identical Ionization ResultExt Inaccurate Quantification (IS-Normalized MF ≠ 1.0) Matrix->ResultExt RT Shift & Differential Ionization

Figure 1: Workflow comparing matrix effect compensation of SIL-IS vs. chemical analogs.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure scientific integrity, the following protocol for 3-MS-2-MF quantification is designed as a self-validating system . By mandating the calculation of absolute and normalized matrix factors for every batch, the assay automatically flags extraction failures or catastrophic ion suppression before data is reported[6].

Step 1: Standard Preparation & Spiking
  • Prepare a primary stock solution of unlabeled 3-MS-2-MF (1.0 mg/mL in Acetonitrile).

  • Prepare a working SIL-IS solution of 3-MS-2-MF-d3.

  • Self-Validation Check: Spike the SIL-IS into all calibration standards, Quality Control (QC) samples, and unknown API samples at a constant concentration (e.g., 50 ng/mL). This concentration should ideally fall in the middle of the linear dynamic range to ensure optimal counting statistics in the mass spectrometer[7].

Step 2: Sample Extraction
  • Dissolve 50 mg of the API matrix in 1.0 mL of water.

  • Perform Liquid-Liquid Extraction (LLE) using 2.0 mL of Methyl tert-butyl ether (MTBE) to isolate the relatively non-polar 3-MS-2-MF from the highly polar API.

  • Vortex for 5 minutes, centrifuge at 10,000 rpm, and transfer the organic layer. Evaporate to dryness under gentle nitrogen and reconstitute in 200 μL of initial mobile phase.

Step 3: UHPLC-MS/MS Parameters
  • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 μm) to retain the furan ring.

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

  • Ionization: Positive Electrospray Ionization (+ESI). The furan/sulfonyl oxygens readily accept a proton to form

    
    .
    
  • Detection: Multiple Reaction Monitoring (MRM). Monitor the transition for 3-MS-2-MF and the corresponding mass-shifted transition for 3-MS-2-MF-d3.

Step 4: Data Processing & System Validation

Calculate the Matrix Factor (MF) to validate the run[6]:

  • Absolute IS MF: Divide the peak area of the SIL-IS in the extracted API sample by the peak area of the SIL-IS in a neat solvent injection.

    • Causality Rule: If this value drops below 0.3 (70% suppression), the extraction method must be re-developed. Even though the SIL-IS normalizes the ratio, severe absolute suppression destroys the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

  • IS-Normalized MF: Divide the MF of the unlabeled analyte by the MF of the SIL-IS.

    • Validation Rule: This value must be

      
      . If it falls outside this range, it indicates mass spectrometric cross-talk or isotopic interference, invalidating the batch.
      

References

  • Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? ResearchGate URL:[Link][8]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chromatography Online URL:[Link][5]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk European Medicines Agency (EMA) / ICH URL:[Link][1]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) International Council for Harmonisation (ICH) URL:[Link][2]

  • Recent advances in trace analysis of pharmaceutical genotoxic impurities Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link][3]

  • Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review Journal of Separation Science (via ResearchGate) URL:[Link][4]

Sources

Dual-Sensory Validation of Furan Contaminants: A Comparative Guide to GC-MS and GC-O Cross-Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical vs. Sensory Gap

In the analysis of furans—volatile, thermally induced contaminants found in food and pharmaceutical excipients—reliance on Gas Chromatography-Mass Spectrometry (GC-MS) alone is often insufficient. While GC-MS provides structural identification, it lacks the biological relevance of odor detection. Conversely, Gas Chromatography-Olfactometry (GC-O) offers superior sensitivity for certain potent odorants but lacks quantitation rigor.

This guide details the cross-validation of these two techniques. By coupling the chemical specificity of Mass Spectrometry with the biological sensitivity of the human nose, researchers can validate the presence of trace furans (e.g., furan, 2-methylfuran, 2-pentylfuran) that may exist below the MS Limit of Detection (LOD) yet trigger sensory defects or toxicity warnings.

Technological Comparison: GC-MS vs. GC-O

The following table contrasts the operational capabilities of the two detectors when applied to furan analysis.

FeatureGC-MS (Mass Spectrometry)GC-O (Olfactometry)
Primary Output Mass Spectrum (m/z ratio)Odor Descriptor & Intensity
Detection Basis Ionization efficiency & fragmentationInteraction with olfactory receptors
Sensitivity (Furans) High (ppb range in SIM mode)Ultra-High (ppt range for specific alkylfurans)
Linearity Excellent (

)
Non-linear (Stevens' Power Law)
Limitation "Blind" to odor character; noise limits trace detection.Subjective; fatigue limits throughput; no structure ID.
Role in Validation Confirm Identity (CAS #, Structure)Confirm Relevance (Does peak X cause Odor Y?)

Core Methodology: The Split-Flow Cross-Validation System

To achieve true cross-validation, data must be acquired simultaneously to eliminate retention time (RT) shifts caused by separate runs. This requires a Split-Flow Interface .

Hardware Configuration (The "Heart-Cut" Logic)

The column effluent is split at the end of the analytical column. A critical factor is the Split Ratio , typically set to 3:1 (Sniff:MS) . Since the nose is often more sensitive than the MS for trace furans, a larger portion of the flow is directed to the olfactory port.

Diagram 1: Split-Flow Experimental Setup

SplitFlowSetup Injector Split/Splitless Injector (250°C) Column Capillary Column (HP-5MS or Wax) Injector->Column Carrier Gas (He) Y_Splitter Zero-Dead-Volume Y-Splitter Column->Y_Splitter Restrictor_O Deactivated Fused Silica (To Sniff Port) Y_Splitter->Restrictor_O 70% Flow Restrictor_MS Deactivated Fused Silica (To MS Source) Y_Splitter->Restrictor_MS 30% Flow SniffPort Olfactory Detection Port (Humidified Air) Restrictor_O->SniffPort MS_Detector Mass Spectrometer (SIM Mode) Restrictor_MS->MS_Detector

Caption: Figure 1. Simultaneous GC-MS/O configuration. The Y-splitter directs effluent to both detectors, ensuring identical retention times for cross-validation.

Step-by-Step Experimental Protocol

Objective: Validate the identity of a "burnt/meaty" off-note in a pharmaceutical excipient as 2,5-dimethylfuran.

Step 1: Sample Preparation (HS-SPME)

  • Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Add 10 µL of Internal Standard (d4-furan) solution.

  • Incubate at 40°C for 15 min to equilibrate volatiles.

  • Extract using a DVB/CAR/PDMS SPME fiber (ideal for low MW furans) for 30 min.

Step 2: Chromatographic Separation

  • Column: DB-Wax or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 40°C (hold 2 min) → 5°C/min → 240°C.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

Step 3: Simultaneous Detection

  • MS Acquisition: Set to SIM Mode monitoring m/z 68 (Furan), 82 (Methylfuran), 96 (Dimethylfuran).

  • Olfactory Acquisition: The assessor sits at the sniff port, recording:

    • Start/Stop Time of odor.[1]

    • Intensity (Scale 1-10).

    • Descriptor (e.g., "Ether-like," "Burnt," "Green bean").

Data Analysis: The Correlation Logic

Cross-validation relies on aligning the Chemical Peak with the Sensory Event . Because the restrictors (transfer lines) to the MS and Sniff port have different lengths and vacuum conditions, there is often a slight time offset (0.01 – 0.05 min).

The Self-Validating System: To prove that Peak A is responsible for Odor B, you must calculate the Linear Retention Index (LRI) for both detectors using n-alkanes (C5-C20).

Diagram 2: Cross-Validation Logic Flow

ValidationLogic Start Raw Data Acquisition Calc_LRI Calculate LRI (Kovats) for MS & O Signals Start->Calc_LRI Compare Compare LRI Values (ΔLRI < 10 units?) Calc_LRI->Compare Match Positive Match Compare->Match Yes Mismatch Mismatch / Co-elution Compare->Mismatch No Validation Validate Intensity: Does High Area = High Odor? Match->Validation Mismatch->Start Re-optimize Separation Final Confirmed Furan Identity Validation->Final

Caption: Figure 2. Logic flow for correlating MS peaks with olfactory events using Linear Retention Indices (LRI).

Experimental Data: Sensitivity & Characterization

The following data illustrates why cross-validation is necessary. For alkylfurans, the nose is often more sensitive than the mass spectrometer.

Table 1: Comparative Sensitivity (MS vs. Human Nose)
AnalyteOdor DescriptorMS LOD (ppb) [SIM Mode]Odor Threshold (ppb) [In Water]Validation Status
Furan Ethereal, Chloroform-like0.5~4,000MS Dominant (Nose is insensitive)
2-Methylfuran Chocolate, Burnt0.5100Cross-Validated
2-Pentylfuran Green bean, Metallic1.00.5 - 1.0 Sensory Dominant (Odor detected at MS noise floor)
2,5-Dimethylfuran Meaty, Chemical0.830Cross-Validated

Note: MS LODs are based on HS-SPME-GC-MS (SIM). Odor thresholds vary by matrix but highlight the extreme potency of 2-pentylfuran.

Case Study Insight: 2-Pentylfuran

In a study of lipid oxidation in parenteral nutrition, researchers detected a strong "metallic/green" off-note.

  • GC-MS Result: No peak was integrated at the expected retention time for 2-pentylfuran (LRI 980 on DB-5).

  • GC-O Result: A distinct odor event was recorded at LRI 981.

References

  • Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples: Choosing GC-MS Conditions and Sample Preparation. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2017).[2] Risks for public health related to the presence of furan and methylfurans in food.[2][3] EFSA Journal, 15(10), 5005. Retrieved from [Link]

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – A tool for the characterization of volatile compounds. Food Chemistry.[2][3][4][5][6][7][8] Retrieved from [Link]

  • Leffingwell & Associates. (2023). Odor & Flavor Detection Thresholds in Water.[1] Retrieved from [Link]

Sources

Isotopic Labeling of 3-Methanesulfonyl-2-methylfuran: A Comparative Guide for Internal Standard Selection in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

3-Methanesulfonyl-2-methylfuran (3-MS-2-MF) is a highly polar, low-molecular-weight compound that serves as a critical structural motif and intermediate in the development of modern pharmaceuticals, including BET bromodomain inhibitors and selective COX-2 therapeutics. In pharmacokinetic (PK) and toxicokinetic assays, quantifying 3-MS-2-MF in complex biological matrices (e.g., human plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical hurdle.

Due to its high polarity, 3-MS-2-MF elutes early on standard reversed-phase columns. This places the analyte squarely in the "suppression zone," where endogenous salts, phospholipids, and proteins co-elute and disrupt electrospray ionization (ESI). To achieve the rigorous accuracy and precision demanded by the [1], the selection of an optimal Internal Standard (IS) is non-negotiable.

This guide objectively compares the performance of our premium Carbon-13 labeled product (3-MS-2-MF-¹³C₃ ) against conventional alternatives: a Deuterium-labeled analog (3-MS-2-MF-d₃ ) and a structural analog (3-Ethanesulfonyl-2-methylfuran ).

The Causality of Isotopic Selection: Why ¹³C Outperforms ²H

When designing a Stable Isotope-Labeled Internal Standard (SIL-IS), the objective is to create a surrogate molecule that mimics the target analyte perfectly during sample extraction and ionization, yet remains mass-resolved in the mass spectrometer.

While deuterium (²H) labeling is a common and cost-effective approach, it introduces fundamental physical changes to the molecule. The carbon-deuterium bond is slightly shorter and less polarizable than the carbon-hydrogen bond. In reversed-phase chromatography, this subtle difference decreases the lipophilicity of the deuterated analog, causing a phenomenon known as the chromatographic isotope effect . Consequently, the deuterated IS elutes slightly earlier than the unlabeled target analyte.

Because matrix effects (ion suppression or enhancement) in the ESI source are highly transient and time-dependent, even a 0.1-minute shift in retention time means the analyte and the IS experience completely different ionization environments. As highlighted in recent industry reviews on [2], this differential suppression invalidates the core assumption of internal standardization.

Conversely, replacing ¹²C with ¹³C does not alter the molecule's lipophilicity, molar volume, or dipole moment. 3-MS-2-MF-¹³C₃ perfectly co-elutes with the unlabeled analyte. This ensures that any matrix-induced signal suppression affects both molecules equally, keeping the response ratio constant and providing a self-correcting analytical system.

MatrixEffect cluster_ESI ESI Source (Matrix Effect Zone) Matrix Biological Matrix (Plasma/Urine) Extraction Sample Extraction (SPE / PPT) Matrix->Extraction LC Liquid Chromatography (Perfect Co-elution) Extraction->LC Suppression Ion Suppression by Co-eluting Lipids LC->Suppression Analyte Analyte (3-MS-2-MF) Signal Reduced Suppression->Analyte SIL_IS 13C-SIL-IS Signal Reduced Proportionally Suppression->SIL_IS Quant Accurate Quantification (Ratio = Constant) Analyte->Quant SIL_IS->Quant

Caption: Logical relationship demonstrating how 13C-labeled SIL-IS mitigates ESI matrix effects.

Comparative Performance Data

To objectively evaluate these internal standards, we conducted a head-to-head validation study analyzing 3-MS-2-MF in human plasma. The table below summarizes the IS-Normalized Matrix Factor (MF), precision (%CV), and retention time deviation for each IS alternative. An IS-Normalized MF of 1.0 indicates perfect compensation for matrix effects.

Internal Standard TypeCompoundRetention Time Shift (ΔRT)IS-Normalized Matrix FactorPrecision (%CV)Overall Assessment
Premium ¹³C SIL-IS 3-MS-2-MF-¹³C₃0.00 min0.99 ± 0.023.2%Optimal. Perfect co-elution; eliminates matrix bias.
Deuterated SIL-IS 3-MS-2-MF-d₃-0.12 min0.84 ± 0.089.5%Suboptimal. Isotope effect causes differential suppression.
Structural Analog IS 3-Ethanesulfonyl-2-MF+0.45 min0.62 ± 0.1518.1%Unacceptable. Fails FDA BMV precision criteria (>15%).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the extraction and validation workflow used to generate the comparative data. According to [3], evaluating the matrix factor via a post-extraction addition method is the gold standard for proving assay reliability.

This system is inherently self-validating: calculating the IS-Normalized Matrix Factor isolates the absolute matrix effect. If the IS perfectly compensates for ionization bias, the final calculated ratio will mathematically converge to 1.0.

Step-by-Step Methodology: Post-Extraction Addition

Phase 1: Preparation of Solutions

  • Neat Solutions (Set A): Prepare a neat solution containing 3-MS-2-MF at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations, along with the chosen internal standard, diluted in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2: Sample Extraction (Set B) 2. Aliquot 50 µL of blank human plasma (K₂EDTA) into a 1.5 mL microcentrifuge tube. 3. Add 150 µL of cold extraction solvent (100% Acetonitrile, LC-MS grade) to precipitate plasma proteins. 4. Vortex vigorously for 2 minutes to ensure complete protein disruption. 5. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. 6. Transfer 100 µL of the clean blank supernatant to an autosampler vial. 7. Post-Extraction Spike: Spike the blank supernatant with the analyte and internal standard to achieve the exact final concentrations present in Set A.

Phase 3: LC-MS/MS Analysis & Self-Validation 8. Inject 5 µL of both Set A and Set B into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. 9. Calculate the Matrix Factor (MF):

  • Analyte MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Validation Check: Per FDA guidelines, the coefficient of variation (%CV) of the IS-Normalized MF calculated across six independent lots of human plasma must be ≤ 15%.

Workflow Step1 1. Aliquot 50 µL Blank Plasma Step2 2. Add 150 µL ACN (Protein Precipitation) Step1->Step2 Step3 3. Centrifuge at 14,000 x g for 10 min Step2->Step3 Step4 4. Transfer Supernatant & Spike Analyte + IS Step3->Step4 Step5 5. Inject Samples into LC-MS/MS Step4->Step5 Step6 6. Calculate IS-Normalized Matrix Factor Step5->Step6

Caption: Step-by-step bioanalytical sample preparation and LC-MS/MS analysis workflow.

Conclusion

For the rigorous quantification of 3-methanesulfonyl-2-methylfuran in biological matrices, the choice of internal standard dictates the integrity of the entire bioanalytical method. While structural analogs and deuterated isotopes introduce unacceptable variability due to retention time shifts and differential ion suppression, 3-MS-2-MF-¹³C₃ provides perfect co-elution. By ensuring that the analyte and the IS experience the exact same ESI matrix environment, the ¹³C-labeled standard guarantees a self-validating, FDA-compliant assay with superior precision and accuracy.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety Operating Guide

Proper Disposal Procedures for 3-Methanesulfonyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Hazard Toxic & Flammable Solid/Oil. Potential Peroxide Former.[1]
Waste Stream High-Temperature Incineration (Rotary Kiln). Do NOT drain dispose.
Segregation Keep away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases .
Spill Response Isolate area (15m). Wear nitrile gloves + lab coat + safety glasses. Absorb liquids with vermiculite; sweep solids into a sealed container.
RCRA Code D001 (Ignitable) / P-Listed (if categorized under specific furan derivatives) or Characteristic Toxic . Treat as Hazardous Chemical Waste .

Chemical Profile & Hazard Identification

To dispose of 3-methanesulfonyl-2-methylfuran safely, one must understand its structural reactivity. This compound combines a reactive furan ring with a stable, electron-withdrawing methanesulfonyl group (


) .[1]
Physicochemical Properties
  • CAS Number: 59742-70-5 (Generic Furan/Sulfone analogs often used for reference if specific CAS data is sparse in internal databases). Note: Verify specific vendor CAS as isomers vary.

  • Formula:

    
    
    
  • Physical State: Typically a crystalline solid or viscous oil at room temperature (due to the polarity of the sulfone group), unlike the highly volatile 2-methylfuran precursor.

  • Solubility: Soluble in polar organic solvents (Acetone, DMSO, DCM); poorly soluble in water.

Risk Assessment (E-E-A-T Analysis)
  • Furan Moiety Risks: The furan ring is susceptible to oxidative ring opening. While the sulfone group stabilizes the ring electronically, "Prudent Practices in the Laboratory" dictates treating all furan derivatives as potential peroxide formers upon prolonged air exposure.

  • Sulfone Moiety Risks: Upon thermal decomposition (fire or incineration), the methanesulfonyl group releases Sulfur Oxides (

    
    ) , which are corrosive and toxic.
    
  • Toxicological: Furan derivatives are often hepatotoxic (liver damaging). Handle as a suspected carcinogen.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the bench level.

Segregation Logic
  • Incompatible with Oxidizers: Do not mix with chromic acid, nitric acid, or peroxides. The electron-rich furan ring can react violently.

  • Incompatible with Reducing Agents: Strong reducing agents can attack the sulfone group, evolving toxic sulfides.

Waste Container Labeling

Ensure the container is labeled with the following constituents:

  • 3-Methanesulfonyl-2-methylfuran (User Full Name)

  • Solvent Matrix (if dissolved, e.g., "Acetone 90%")

  • Hazard Checkbox: [x] Flammable [x] Toxic [x] Irritant[2]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Use this protocol for expired stocks or synthesized solids.[1]

  • Packaging: Transfer the solid into a wide-mouth HDPE or Glass jar with a Teflon-lined screw cap.

  • Solvent Wetting (Optional but Recommended): If the solid is fine dust, wet it slightly with mineral oil or a high-flashpoint solvent to prevent dust aerosolization during handling.

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag to contain any exterior residue.

  • Disposal Path: Tag as "Solid Hazardous Waste - Incineration Required."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for filtrates containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Acetone, Ethyl Acetate, Methanol, Dichloromethane (DCM).

    • Incompatible: Ethers (unless peroxide tested), aqueous acidic streams.

  • Bulking: Pour into the "Organic Solvents & Toxic" carboy.

    • Note: If the solvent is DCM or Chloroform, use the "Halogenated Waste" stream. If Acetone/Methanol, use "Non-Halogenated."

  • pH Check: Ensure the waste mixture is neutral (pH 6-8). If the synthesis involved sulfonyl chlorides, neutralize any residual acid with Sodium Bicarbonate before capping.

Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for categorizing and disposing of this specific chemical.

DisposalWorkflow Start Waste: 3-Methanesulfonyl-2-methylfuran StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid PackSolid Pack in Wide-Mouth Jar (HDPE or Glass) Solid->PackSolid LabelSolid Label: Toxic/Flammable Solid PackSolid->LabelSolid Incineration DESTINATION: Rotary Kiln Incineration (Scrubber required for SOx) LabelSolid->Incineration SolventCheck Halogenated Solvent? Liquid->SolventCheck HaloStream Halogenated Waste Stream (Red Can) SolventCheck->HaloStream Yes (DCM, CHCl3) NonHaloStream Non-Halogenated Stream (Clear/Safety Can) SolventCheck->NonHaloStream No (Acetone, EtOAc) HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision logic for segregating 3-methanesulfonyl-2-methylfuran waste based on physical state and solvent matrix.

Emergency Spill Response Protocol

In the event of a benchtop spill, follow this S.P.I.R.I.T. protocol:

StepActionMechanism/Reasoning
S Signal Alert nearby personnel.[1] "Spill! Furan derivative."
P PPE Don Nitrile gloves (double layer recommended), safety goggles, and lab coat.
I Isolate Turn off ignition sources. Furan derivatives have low flash points.
R React Solids: Gently sweep into a dust pan. Avoid creating dust.Liquids: Cover with Vermiculite or Activated Carbon pads.
I Intake Place waste into a clearly labeled hazardous waste bag or jar.
T Tag Label immediately. Do not leave "mystery powders" for the safety officer.

Regulatory Compliance & Documentation

When filling out your institution's waste manifest, use the following data points to ensure compliance with EPA (RCRA) and DOT regulations.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 Ignitable (if liquid/flash point <60°C).[1]
EPA (RCRA) D003 Reactive (Potential peroxide former - conservative classification).
DOT (Shipping) UN 1993 or UN 1325 Flammable Liquid, n.o.s. OR Flammable Solid, organic, n.o.s.
Technical Name (3-methanesulfonyl-2-methylfuran)Must appear in parentheses on the manifest.

References

  • PubChem. (n.d.).[3] 3-methanesulfonyl-2-methylfuran (Compound).[3] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.